Technical Documentation Center

2-Chloro-5-nitropyridine-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-nitropyridine-4-carboxamide
  • CAS: 1224637-08-4

Core Science & Biosynthesis

Foundational

2-Chloro-5-nitropyridine-4-carboxamide: A Critical Building Block in the Synthesis of CXCR2 Antagonists

Executive Overview In modern drug discovery, highly functionalized pyridine scaffolds serve as privileged structures for kinase and G-protein-coupled receptor (GPCR) targeting. 2-Chloro-5-nitropyridine-4-carboxamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, highly functionalized pyridine scaffolds serve as privileged structures for kinase and G-protein-coupled receptor (GPCR) targeting. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a pivotal intermediate utilized primarily in the synthesis of pyrido[3,4-d]pyrimidines [1]. These complex heterocycles have been identified as potent antagonists of the human chemokine receptor CXCR2, a GPCR heavily implicated in inflammatory diseases, autoimmune disorders, and tumor progression [1, 3].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, mechanistic nuances, and downstream biological applications of 2-Chloro-5-nitropyridine-4-carboxamide, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding its solubility profile and reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties of 2-Chloro-5-nitropyridine-4-carboxamide

PropertyValue
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Registry Number 1224637-08-4 [2]
Molecular Formula C6H4ClN3O3
Molecular Weight 201.57 g/mol
Appearance Off-white to pale yellow solid
Structural Features Highly electron-deficient heterocyclic ring
Storage Conditions Sealed in a dry environment, Room Temperature [2]
Synonyms 2-Chloro-5-nitroisonicotinamide

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-Chloro-5-nitropyridine-4-carboxamide from 2-bromo-5-nitropyridine-4-carboxylic acid involves a fascinating mechanistic phenomenon: concurrent acid chloride formation and halogen exchange [1].

Mechanistic Insight: The Halogen Exchange

When 2-bromo-5-nitropyridine-4-carboxylic acid is treated with oxalyl chloride and a catalytic amount of DMF, the expected reaction is the conversion of the carboxylic acid to an acid chloride. However, the pyridine ring is rendered exceptionally electron-deficient by both the nitrogen heteroatom and the strongly electron-withdrawing nitro group at the 5-position. This hyper-activation makes the 2-position highly susceptible to SNAr. The excess chloride ions generated during the Vilsmeier-Haack-mediated activation act as nucleophiles, efficiently displacing the bromide ion. This serendipitous halogen exchange yields the 2-chloro derivative exclusively, which is often preferred for subsequent cross-coupling or amination steps due to the stability and cost-effectiveness of chloro-pyridines.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

This protocol utilizes a self-validating checkpoint to prevent the formation of unwanted hydrolysis byproducts.

  • Activation: Dissolve 2-bromo-5-nitropyridine-4-carboxylic acid (10.00 g, 40.49 mmol) in dry dichloromethane (DCM, 200 mL) under an N2 atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Chlorination: Add oxalyl chloride (20 mL) to the ice-cold solution. Stir for 5 minutes, then add dry DMF (0.2 mL) to catalyze the reaction.

  • Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Validation Checkpoint 1: Prior to amidation, quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting carboxylic acid mass and the exclusive formation of the methyl ester mass confirms the quantitative formation of the acid chloride.

  • Concentration: Concentrate the solution in vacuo to remove excess oxalyl chloride and DCM. Dissolve the resulting crude residue in dry DCM (50 mL).

  • Amidation: Add the DCM solution dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution (300 mL). Causality: Dropwise addition into a large thermal mass controls the highly exothermic amidation, preventing localized heating that would drive the hydrolysis of the acid chloride back to the starting material.

  • Isolation: Extract the aqueous phase with ethyl acetate (EtOAc). Wash the combined organic phases with brine, dry over Na2SO4, and concentrate to yield the title compound (12a) [1].

Protocol 2: Selective Nitro Reduction

To build the pyrido[3,4-d]pyrimidine scaffold, the nitro group must be reduced to an amine. Catalytic hydrogenation (e.g., Pd/C with H2) is notoriously risky here, as it frequently causes hydrodehalogenation (loss of the 2-chloro group).

  • Preparation: Suspend 2-chloro-5-nitropyridine-4-carboxamide (6.00 g, 29.8 mmol) in a solvent mixture of water (15 mL), ethanol (30 mL), and acetic acid (30 mL).

  • Reduction: Add activated iron powder (8.31 g, 149 mmol, 5 eq.).

  • Agitation: Sonicate the suspension for 1 hour. Causality: Sonication continuously strips the passivating iron oxide layer from the iron particles. This maintains a highly reactive surface area for single-electron transfer, driving the reduction to completion rapidly under mild conditions, thereby preserving the delicate carbon-chlorine bond [1].

  • Validation Checkpoint 2: Monitor via TLC (50% EtOAc/Hexanes). The complete consumption of the bright yellow nitro precursor and the emergence of a highly polar, UV-active baseline spot confirms successful reduction to the amine.

  • Isolation: Filter over a 1:1 pad of Celite/MgSO4, washing thoroughly with EtOAc (500 mL). Perform phase separation with water, extract the aqueous layer, and concentrate the organic phases to yield 2-chloro-5-aminopyridine-4-carboxamide (13a).

SynthesisWorkflow A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Oxalyl Chloride / DMF (Halogen Exchange) A->B C 2-Chloro-5-nitropyridine- 4-carbonyl chloride B->C D Aqueous NH3 (Exothermic Amidation) C->D E 2-Chloro-5-nitropyridine- 4-carboxamide D->E F Fe / AcOH / Sonication (Selective Reduction) E->F G 2-Chloro-5-aminopyridine- 4-carboxamide F->G H Cyclization Reagents G->H I Pyrido[3,4-d]pyrimidine Scaffold H->I

Figure 1: Synthetic workflow from carboxylic acid to the pyrido[3,4-d]pyrimidine scaffold.

Downstream Application: CXCR2 Antagonism & Signal Transduction

Once cyclized, the resulting pyrido[3,4-d]pyrimidines are evaluated for their ability to antagonize the human Chemokine Receptor CXCR2.

The Biological Target

CXCR2 is a GPCR that primarily couples to the Gαi subunit [3, 5]. Upon binding to its endogenous agonist, CXCL8 (IL-8), the receptor undergoes a conformational change that triggers the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits [3, 5]. The Gβγ dimer activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [4, 5]. IP3 binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium (Ca2+), ultimately driving neutrophil chemotaxis and tumor angiogenesis[3, 5].

CXCR2Signaling L CXCL8 (IL-8) R CXCR2 Receptor (GPCR) L->R Agonist Binding G G-Protein Dissociation (Gαi & Gβγ) R->G PLC Phospholipase C-β (PLC-β) G->PLC Gβγ Activation IP3 IP3 Generation (from PIP2) PLC->IP3 Hydrolysis Ca Intracellular Calcium (Ca2+) Mobilization IP3->Ca ER Release Effect Neutrophil Chemotaxis & Tumor Progression Ca->Effect Antagonist Pyrido[3,4-d]pyrimidine Antagonist Antagonist->R Competitive Inhibition

Figure 2: CXCR2 signaling pathway and its targeted inhibition by pyrido-pyrimidine antagonists.

Protocol 3: Biological Evaluation via Calcium Mobilization Assay

To validate the efficacy of the synthesized antagonists, a kinetic fluorescence-based calcium mobilization assay is employed [1, 4].

  • Cell Preparation: Seed human glioblastoma U87 cells stably overexpressing CXCR2 (or CHO-K1/HEK293 cells expressing CXCR2) into 96-well black-walled, clear-bottom plates [1, 4].

  • Dye Loading: Incubate the cells with Fluo-4 AM (a cell-permeant fluorescent calcium indicator) in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES for 45 minutes at 37 °C [4].

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the synthesized pyrido[3,4-d]pyrimidine antagonist for 15 minutes.

  • Validation Checkpoint 3 (System Control): Include wells treated with Navarixin (a well-characterized CXCR2 antagonist) as a positive control. Navarixin must yield an IC50 value of approximately 0.0049 µM to validate the dynamic range and sensitivity of the assay plate [1].

  • Agonist Stimulation & Readout: Inject CXCL8 (IL-8) into the wells using an automated fluorometric imaging plate reader (FLIPR). Continuously monitor the fluorescence (Excitation: 488 nm, Emission: 525 nm) to capture the transient peak in intracellular calcium [4].

  • Data Analysis: Calculate the IC50 by plotting the percentage of inhibition of the maximum calcium flux against the log concentration of the antagonist.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules 28, no. 5 (2023): 2099. 1

  • "2-CHLORO-5-NITROISONICOTINAMIDE - CAS:1224637-08-4." Sunway Pharm Ltd. 2

  • "CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer." International Journal of Molecular Sciences. 3

  • "Measuring Elubrixin Activity with a Calcium Mobilization Assay." BenchChem. 4

  • "Theranostics Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases." Theranostics. 5

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 2-Chloro-5-nitropyridine-4-carboxamide: A Precursor for CXCR2 Antagonists

As drug discovery increasingly targets complex chemokine networks, the demand for highly functionalized, orthogonally reactive heterocyclic building blocks has surged. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex chemokine networks, the demand for highly functionalized, orthogonally reactive heterocyclic building blocks has surged. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) stands out as a critical intermediate in the synthesis of pyrido[3,4-d]pyrimidines—a class of potent antagonists targeting the human chemokine receptor CXCR2.

This technical guide dissects the physicochemical profile, the mechanistic causality behind its synthesis, and the self-validating protocols required to handle this molecule effectively in a pharmaceutical development setting.

Physicochemical Profiling & Structural Logic

The utility of 2-Chloro-5-nitropyridine-4-carboxamide lies in its dense functionalization. The pyridine core is substituted with three distinct functional groups, each offering orthogonal reactivity:

  • 2-Chloro group: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • 5-Nitro group: Serves as a masked amine, capable of being selectively reduced to an amine for subsequent cyclization.

  • 4-Carboxamide group: Provides the necessary carbonyl and nitrogen atoms for building fused pyrimidine systems.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Registry Number 1224637-08-4
Molecular Formula C₆H₄ClN₃O₃
Molecular Weight 201.57 g/mol
Storage Conditions Sealed in dry, Room Temperature
Primary Application Scaffold precursor for Pyrido[3,4-d]pyrimidines

Data compiled from commercial chemical databases and . [1]

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-Chloro-5-nitropyridine-4-carboxamide is elegantly achieved starting from 2-bromo-5-nitropyridine-4-carboxylic acid. This transformation is not merely a functional group interconversion; it involves a simultaneous halogen exchange that demonstrates the profound electronic effects of the pyridine ring.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Mechanistic Rationale: The use of oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent. This allows for the rapid, mild conversion of the carboxylic acid to an acid chloride at 0 °C, preventing thermal degradation of the sensitive nitro-pyridine core.

Crucially, the chloride ions generated in situ undergo an SNAr reaction, displacing the bromide at the 2-position. This exchange is driven by the extreme electron deficiency of the 2-position, which is activated by both the pyridine nitrogen and the para-positioned 5-nitro group.

Step-by-Step Workflow:

  • Activation: Suspend 2-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an N₂ atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add oxalyl chloride (excess, typically ~5-10 eq by volume) followed by catalytic dry DMF.

  • In-Process Control (IPC) & Validation: Stir at 0 °C for 1 hour, then at room temperature overnight. Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the corresponding methyl ester confirms the quantitative formation of the acid chloride.

  • Amidation: Concentrate the solution in vacuo to remove excess oxalyl chloride. Redissolve the residue in dry DCM and add it dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution.

  • Isolation: The product precipitates upon formation. Filter, wash with water, and dry to yield 2-Chloro-5-nitropyridine-4-carboxamide.

Synth A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Oxalyl Chloride + DMF (0 °C, DCM) A->B Activation C Acid Chloride Intermediate (+ Halogen Exchange) B->C Vilsmeier-Haack Mechanism D Aqueous NH3 (25%) (Ice-cold) C->D Amination E 2-Chloro-5-nitropyridine- 4-carboxamide D->E Amide Formation

Fig 1: Synthetic workflow and halogen exchange mechanism for the target carboxamide.

Downstream Applications: CXCR2 Antagonist Scaffold Generation

To utilize this molecule in the synthesis of pyrido[3,4-d]pyrimidines—which are documented in the [2]—the nitro group must be reduced to an amine to facilitate ring closure.

Protocol 2: Selective Béchamp Reduction

Mechanistic Rationale: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) poses a severe risk of reductive dechlorination at the 2-position. To preserve the critical chloro-substituent for later functionalization, a classic Béchamp reduction utilizing activated iron powder in acidic media is employed. This method is highly chemoselective for nitro groups.

Step-by-Step Workflow:

  • Preparation: Combine 2-Chloro-5-nitropyridine-4-carboxamide (1.0 eq) with activated iron powder (5.0 eq) in a solvent mixture of water, ethanol (EtOH), and acetic acid (AcOH) (ratio 1:2:2).

  • Reduction: Sonicate the suspension for 1 hour. The mechanical agitation combined with the acidic environment accelerates the electron transfer from the iron surface to the nitro group.

  • In-Process Control (IPC) & Validation: Self-Validation: Monitor via TLC or IR spectroscopy. The successful reduction is validated by the disappearance of the strong nitro N-O stretches (1530 and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (3300-3500 cm⁻¹).

  • Workup: Filter the mixture through a 1:1 Celite/MgSO₄ pad to remove iron salts, washing thoroughly with ethyl acetate (EtOAc). Perform an aqueous extraction, dry the organic phase, and concentrate to yield 2-Chloro-5-aminopyridine-4-carboxamide.

Pathway N1 2-Chloro-5-nitro... carboxamide N2 Fe, AcOH/EtOH Reduction N1->N2 N3 2-Chloro-5-amino... carboxamide N2->N3 Selectivity N4 Cyclization N3->N4 N5 Pyrido[3,4-d]pyrimidine Scaffold N4->N5 Ring Closure N6 CXCR2 Antagonism N5->N6 Targeting

Fig 2: Downstream drug development pathway from precursor to CXCR2 antagonist.

Conclusion

The architectural design of 2-Chloro-5-nitropyridine-4-carboxamide provides a masterclass in heterocyclic pre-programming. By leveraging the electronic deficiencies of the pyridine ring to achieve simultaneous activation and halogen exchange, chemists can bypass multi-step sequences. Furthermore, the strategic use of chemoselective reduction ensures that the resulting aminocarboxamide is perfectly primed for the cyclization reactions necessary to build advanced CXCR2 antagonists.

References

  • Verheij, M. H. P., et al. (2023). "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2". Molecules (Basel, Switzerland), 28(5), 2126. Available at:[Link]

Foundational

2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4): A Comprehensive Technical Guide on Synthesis and Application in CXCR2 Antagonist Development

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as critical building blocks for novel therapeutics. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as critical building blocks for novel therapeutics. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) has emerged as a pivotal intermediate, particularly in the synthesis of pyrido[3,4-d]pyrimidine derivatives designed to antagonize the human chemokine receptor CXCR2.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols required to handle and utilize this compound. By establishing a rigorous, causality-driven approach to its synthesis, researchers can ensure high-fidelity translation from bench-scale chemistry to advanced drug development workflows.

Physicochemical Profiling and Quantitative Data

Before initiating synthetic workflows, it is critical to establish the baseline parameters of the target molecule. The dual presence of a strongly electron-withdrawing nitro group and a reactive halogen handle defines both its synthetic utility and its handling requirements.

Table 1: Physicochemical & Identification Data

PropertyValue
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Registry Number 1224637-08-4
Molecular Formula C₆H₄ClN₃O₃
Molecular Weight 201.57 g/mol
Structural Class Halogenated Nitropyridine Derivative
Primary Application Precursor for Pyrido[3,4-d]pyrimidine scaffolds

Table 2: Quantitative Reaction Parameters for Synthesis

Synthetic StepReagent SystemMolar EquivalentsTemp (°C)TimeExpected Yield
Oxidation K₂Cr₂O₇ / H₂SO₄1.5 eq0 → RT25 h~80%
Activation/Exchange Oxalyl Chloride / DMFExcess / Cat.0 → RT12 hQuantitative (Crude)
Amidation 25% aq. NH₃Excess01 hHigh
Reduction Fe powder / AcOH5.0 eqRT (Sonicated)1 hHigh

Mechanistic Pathways & Causality

The synthesis of 2-chloro-5-nitropyridine-4-carboxamide from commercially available precursors requires precise control over reaction conditions to prevent over-oxidation and ensure correct substitution patterns. The standard route begins with 2-bromo-4-methyl-5-nitropyridine [1].

The Halogen Exchange Phenomenon

A defining feature of this synthetic route is the concurrent acyl chloride formation and halogen exchange. When 2-bromo-5-nitropyridine-4-carboxylic acid is treated with oxalyl chloride and catalytic N,N-dimethylformamide (DMF), the Vilsmeier-Haack reagent (a chloroiminium ion) is formed. This intermediate converts the carboxylic acid into an acyl chloride.

Causality: Why does the bromine atom exchange for chlorine? The pyridine ring is highly electron-deficient, a state exacerbated by the strongly electron-withdrawing 5-nitro group. The high concentration of chloride ions generated in situ from the oxalyl chloride facilitates a nucleophilic aromatic substitution (SₙAr) at the highly activated 2-position. The bromide leaving group is displaced by chloride, resulting in the 2-chloro derivative. This dual-action step is synthetically elegant, eliminating the need for a separate, dedicated halogenation procedure [1].

G A 2-Bromo-4-methyl-5-nitropyridine (Starting Material) B Oxidation (K2Cr2O7, H2SO4) Self-Validation: Wash until filtrate is colorless A->B C 2-Bromo-5-nitropyridine-4-carboxylic acid (Intermediate) B->C D Activation & Halogen Exchange (Oxalyl Chloride, DMF, DCM) Self-Validation: Cessation of gas evolution C->D E Amidation (25% aq. NH3) D->E F 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) E->F

Synthetic workflow for 2-Chloro-5-nitropyridine-4-carboxamide highlighting self-validating steps.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in physical or chemical cues that confirm success before proceeding.

Protocol A: Synthesis of 2-Bromo-5-nitropyridine-4-carboxylic acid
  • Action: Dissolve 2-bromo-4-methyl-5-nitropyridine (1.00 eq) in concentrated H₂SO₄. Cool the mixture in an ice bath to 0 °C. Add K₂Cr₂O₇ (1.50 eq) portion-wise. Stir for 1 h at 0 °C, then 24 h at room temperature. Pour the green solution onto ice and filter the precipitate.

  • Causality: H₂SO₄ acts as both the solvent and a strong acid catalyst, maximizing the oxidation potential of the dichromate. The low initial temperature prevents runaway exothermic reactions that could lead to ring cleavage.

  • Self-Validation Check: The reaction mixture will turn deep green as Cr(VI) is reduced to Cr(III). During the filtration workup, wash the precipitate with water until the filtrate is completely colorless . This visual validation ensures the complete removal of paramagnetic chromium salts, which would otherwise severely interfere with downstream NMR characterization and catalytic cross-coupling steps.

Protocol B: Activation, Halogen Exchange, and Amidation (CAS: 1224637-08-4)
  • Action: Suspend the carboxylic acid (1.00 eq) in dry dichloromethane (DCM) at 0 °C under an N₂ atmosphere. Add oxalyl chloride (excess), followed by dry DMF (catalytic). Stir at 0 °C for 1 h, then at room temperature overnight. Concentrate in vacuo. Redissolve the residue in dry DCM and add dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution.

  • Causality: Aqueous ammonia acts as a potent nucleophile to trap the highly reactive acyl chloride, forming the primary amide. The dropwise addition into an excess of cold ammonia prevents the formation of dimeric imides and minimizes exothermic degradation.

  • Self-Validation Check: The addition of DMF will trigger immediate gas evolution (CO and CO₂). The cessation of gas evolution and the transition of the suspension to a clear solution serve as physical validations that the acyl chloride formation is complete.

Protocol C: Chemoselective Nitro Reduction
  • Action: Suspend 2-chloro-5-nitropyridine-4-carboxamide in a mixture of water, ethanol, and acetic acid. Add activated iron powder (5.0 eq). Sonicate the suspension for 1 h, then filter over Celite/MgSO₄.

  • Causality: The Béchamp reduction (Fe/AcOH) is utilized because it is highly chemoselective. It reduces the nitro group to an aniline derivative without causing hydrodehalogenation of the 2-chloro substituent. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) would almost certainly cleave the critical carbon-chlorine bond.

  • Self-Validation Check: Following filtration and phase separation, TLC validation of the organic layer must show a single, more polar spot compared to the starting material, confirming complete conversion without dehalogenation.

Application in Drug Development: CXCR2 Antagonism

The ultimate utility of 2-chloro-5-nitropyridine-4-carboxamide lies in its role as a precursor for therapeutic agents. The chemokine receptor CXCR2 is a G-protein-coupled receptor that, upon binding to ligands like CXCL8 (IL-8), drives neutrophil recruitment and promotes angiogenesis. Upregulated CXCR2 signaling is a hallmark of numerous inflammatory diseases, autoimmune disorders, and the tumor microenvironment [1].

Through scaffold hopping, researchers have identified the pyrido[3,4-d]pyrimidine core as a potent CXCR2 antagonist. 2-Chloro-5-nitropyridine-4-carboxamide provides the exact topological requirements for this scaffold:

  • The 4-carboxamide and the reduced 5-amine provide the heteroatoms necessary to cyclize and form the pyrimidine ring (typically via reaction with formamidine acetate).

  • The 2-chloro group remains intact through the cyclization, serving as a critical synthetic handle for late-stage diversification (e.g., via Buchwald-Hartwig aminations or Suzuki couplings) to optimize the structure-activity relationship (SAR) of the drug candidate.

G A 2-Chloro-5-nitropyridine- 4-carboxamide B Nitro Reduction (Fe, AcOH/EtOH/H2O) A->B C 2-Chloro-5-aminopyridine- 4-carboxamide B->C D Cyclization (Formamidine Acetate) C->D E Pyrido[3,4-d]pyrimidine (CXCR2 Antagonist) D->E

Downstream conversion of the carboxamide into a therapeutic pyrido[3,4-d]pyrimidine scaffold.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, 28(5), 2099. Available at:[Link]

Exploratory

Mechanistic Whitepaper: 2-Chloro-5-nitropyridine-4-carboxamide as a Keystone Scaffold in CXCR2 Allosteric Modulator Design

Executive Summary In modern rational drug design, the "mechanism of action" of a therapeutic agent is inextricably linked to the chemical architecture of its synthetic precursors. 2-Chloro-5-nitropyridine-4-carboxamide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the "mechanism of action" of a therapeutic agent is inextricably linked to the chemical architecture of its synthetic precursors. 2-Chloro-5-nitropyridine-4-carboxamide is not a standalone biologic effector; rather, it is a highly reactive, rationally designed pharmacophore precursor. It serves as the critical building block for synthesizing pyrido[3,4-d]pyrimidine derivatives—a potent class of Negative Allosteric Modulators (NAMs) targeting the human chemokine receptor CXCR2.

This technical guide dissects the dual nature of this compound's mechanism: first, the chemical mechanics that make it an ideal scaffold for regioselective synthesis, and second, the pharmacological mechanism by which its derivatives arrest neutrophil-driven inflammation and tumor progression.

Part 1: Chemical Mechanics & Scaffold Reactivity

The structural logic of 2-Chloro-5-nitropyridine-4-carboxamide is engineered to facilitate highly controlled, sequential functionalization. Its reactivity profile is governed by three specific moieties:

  • The C5-Nitro Group (Electron-Withdrawing Activation): Unactivated pyridines are notoriously resistant to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing C5-nitro group depletes electron density from the pyridine ring, specifically activating the ortho/para positions (C2 and C4).

  • The C2-Chloro Group (Leaving Group): Positioned optimally relative to the nitro group, the C2-chlorine acts as an excellent leaving group. This allows researchers to introduce diverse functional groups (e.g., amines, thiols, or furanyl rings) to probe the hydrophobic allosteric binding pocket of the target receptor.

  • The C4-Carboxamide (Cyclization Partner): Following the chemoselective reduction of the C5-nitro group to an amine, the C4-carboxamide serves as the electrophilic partner. Cyclocondensation of these adjacent groups (using reagents like triethyl orthoformate) constructs the fused pyrido[3,4-d]pyrimidine bicyclic core.

Chemical_Mechanics P 2-Chloro-5-nitropyridine-4-carboxamide Precursor Scaffold SNAr SNAr Reaction C2-Substitution P->SNAr Step 1: Diversification Red Nitro Reduction C5-Amine Formation SNAr->Red Step 2: Activation Cyc Cyclocondensation Pyrimidine Ring Closure Red->Cyc Step 3: Scaffold Assembly Target Pyrido[3,4-d]pyrimidine CXCR2 Antagonist Cyc->Target Step 4: Final Drug Candidate

Chemical transformation workflow of the precursor to a pyrido[3,4-d]pyrimidine CXCR2 antagonist.

Part 2: Pharmacological Translation (CXCR2 Antagonism)

Once the 2-chloro-5-nitropyridine-4-carboxamide scaffold is converted into a fully functionalized pyrido[3,4-d]pyrimidine, it exerts a profound biological effect by targeting CXCR2 , a G-protein-coupled receptor (GPCR) integral to immune cell chemotaxis 1.

The Allosteric Blockade Mechanism

The endogenous ligand for CXCR2 is CXCL8 (Interleukin-8). Under normal physiological conditions, CXCL8 binds to the orthosteric site on the extracellular domain of CXCR2, inducing a conformational change that activates the intracellular Gαi/Gβγ protein complex. This triggers the phospholipase C (PLC) cascade, leading to intracellular calcium ( Ca2+ ) mobilization and subsequent neutrophil recruitment 2.

Derivatives synthesized from our target scaffold function as Negative Allosteric Modulators (NAMs) . They bypass the orthosteric site entirely, instead penetrating the cell membrane to bind an intracellular allosteric pocket that overlaps with the G-protein coupling interface 3. By locking the receptor in an inactive conformation, these compounds prevent G-protein dissociation, thereby silencing the signal transduction pathway regardless of how much CXCL8 is present in the tumor microenvironment or inflamed tissue.

CXCR2_MOA Ligand CXCL8 (IL-8) Receptor CXCR2 Receptor Ligand->Receptor Orthosteric Binding GProt G-Protein Complex Receptor->GProt Activation Calcium Ca2+ Mobilization GProt->Calcium Signal Transduction Neutrophil Neutrophil Chemotaxis Calcium->Neutrophil Inflammatory Response NAM Pyrido[3,4-d]pyrimidine NAM NAM->Receptor Allosteric Blockade

Mechanism of action showing CXCR2 allosteric blockade by the synthesized derivative.

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure scientific rigor, the following protocols outline the transition from the chemical precursor to biological validation. Each step is designed as a self-validating system.

Protocol A: Chemoselective Scaffold Activation (Synthesis)

Objective: Reduce the C5-nitro group of 2-chloro-5-nitropyridine-4-carboxamide to an amine without cleaving the C2-chlorine.

  • Causality of Reagent Choice: Catalytic hydrogenation (e.g., Pd/C , H2​ ) poses a high risk of concomitant hydrodehalogenation, which would destroy the C2 substitution site. Utilizing modified Béchamp reduction conditions (Fe/AcOH) ensures strict chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq) in a solvent mixture of water, ethanol, and glacial acetic acid (1:2:2 ratio).

  • Reduction: Add activated iron powder (5.0 eq) to the mixture.

  • Agitation: Sonicate the suspension at room temperature for 1 hour to maximize the surface area interaction between the insoluble iron and the substrate.

  • Filtration & Extraction: Filter the crude mixture through a 1:1 Celite/MgSO4 pad to remove iron salts. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

  • Validation: Perform LC-MS on the organic layer. The expected mass shift is -30 Da (loss of two oxygen atoms, addition of two protons). The preservation of the isotopic chlorine pattern (approx. 3:1 ratio of M to M+2) confirms the success of the chemoselective reduction.

Protocol B: Kinetic Fluorescence-Based Calcium Mobilization Assay

Objective: Validate the CXCR2 antagonistic potency of the synthesized pyrido[3,4-d]pyrimidine derivative.

  • Causality of Assay Choice: Because CXCR2 activation triggers the PLC pathway and releases Ca2+ from the endoplasmic reticulum, measuring intracellular calcium transients provides a highly sensitive, real-time kinetic readout of receptor activity. Fluo-4 AM is utilized because its acetoxymethyl ester allows cell permeability; once inside, esterases cleave the AM group, trapping the fluorophore which exhibits massive fluorescence enhancement upon Ca2+ binding.

Step-by-Step Methodology:

  • Cell Preparation: Seed human glioblastoma U87 cells stably overexpressing CXCR2 into a 96-well black-walled plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES) and incubate with 2 µM Fluo-4 AM dye for 45 minutes at 37°C in the dark.

  • Compound Incubation: Wash away extracellular dye. Add the synthesized derivative at varying concentrations (serial dilution from 10 µM to 0.1 nM) and incubate for 15 minutes. Control: Include wells with Navarixin as a positive control and DMSO as a vehicle control.

  • Kinetic Reading: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Stimulation: Inject 10 nM of recombinant human CXCL8 (IL-8) into all wells.

  • Data Acquisition & Validation: Record fluorescence (Ex 488 nm / Em 516 nm) continuously for 3 minutes. Calculate the IC50​ by plotting the maximum fluorescence peak against the log concentration of the antagonist.

Part 4: Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of the 2-chloro-5-nitropyridine-4-carboxamide scaffold into various derivatives yields distinct pharmacological profiles. The table below summarizes the Structure-Activity Relationship (SAR) data, demonstrating how specific modifications to the scaffold dictate the ultimate mechanism of action and efficacy.

Compound / ModificationStructural RoleCXCR2 Antagonism ( IC50​ , µM)Efficacy Status
Precursor (12a) 2-Chloro-5-nitropyridine-4-carboxamide> 10.0Inactive (Chemical Scaffold)
Hit Compound (2) Unsubstituted Pyrido[3,4-d]pyrimidine core0.11Potent Antagonist
Derivative (17b) 6-furanyl substitution at C2-derived site~0.11Potent Antagonist
Derivative (17c) 6-(methylfuranyl) substitution> 10.0Complete Loss of Activity
Derivative (21) 6-amino substitution> 10.0Complete Loss of Activity
Navarixin Clinical Stage Reference NAM0.0049Highly Potent (Positive Control)

Data Interpretation: The raw precursor exhibits no biological activity. However, once cyclized, the core is highly active. The allosteric pocket of CXCR2 is highly sterically restricted; while a 6-furanyl group is tolerated, the addition of a single methyl group (Compound 17c) causes a steric clash that abolishes allosteric binding, highlighting the precision required in utilizing this chemical scaffold.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of Clinical Investigation (JCI)
  • Examining the mechanism of action of small-molecule negative allosteric modulators of the human chemokine receptor CXCR2 Source: ResearchGate URL

Sources

Foundational

Comprehensive Technical Guide on 2-Chloro-5-nitropyridine-4-carboxamide: Solubility Dynamics and Synthetic Workflows

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, the successful synthesis of complex hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the successful synthesis of complex heterocyclic scaffolds relies heavily on the physicochemical behavior of their intermediates. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of pyrido[3,4-d]pyrimidines[1]. These downstream compounds are actively investigated as potent antagonists of the human chemokine receptor CXCR2, offering promising therapeutic avenues for inflammatory diseases and oncology[2].

This technical guide provides an authoritative analysis of the compound's solubility profile, its mechanistic role in drug development, and field-proven, self-validating experimental protocols for its handling and derivatization.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture of 2-chloro-5-nitropyridine-4-carboxamide is essential for predicting its macroscopic behavior in solution.

  • CAS Registry Number: 1224637-08-4[3]

  • Molecular Formula: C₆H₄ClN₃O₃

  • Molecular Weight: 201.57 g/mol [4]

  • Structural Mechanics: The molecule features an electron-deficient pyridine core exacerbated by the strongly electron-withdrawing 5-nitro and 2-chloro substituents. The 4-carboxamide group acts as both a strong hydrogen-bond donor and acceptor. This dense functionalization leads to a high crystal lattice energy, profoundly impacting its solubility and requiring specific solvent strategies during synthesis.

Empirical Solubility Data & Solvent Selection

The solubility of 2-chloro-5-nitropyridine-4-carboxamide dictates the parameters of its synthetic workflows. Because of the strong intermolecular hydrogen bonding between the carboxamide and nitro groups, the compound exhibits poor solubility in aqueous and non-polar media.

The following table summarizes the solubility profile and the mechanistic rationale for solvent selection in laboratory settings:

Solvent SystemSolubility ClassEst. Range (mg/mL)Mechanistic Rationale & Application
DMSO / DMF Freely Soluble> 50Aprotic polar solvents disrupt the intermolecular H-bond network of the carboxamide. Ideal for NMR analysis and preparing high-concentration stock solutions.
Dichloromethane (DCM) Soluble10 - 30Halogenated solvents effectively solvate the lipophilic pyridine core and chloro group. DCM is the optimal continuous phase for acid chloride formation[1].
Ethyl Acetate (EtOAc) Sparingly Soluble5 - 15Moderate polarity allows for liquid-liquid extraction during workup. Large volumes are required to prevent premature crystallization during phase separation[1].
Ethanol (EtOH) Sparingly Soluble1 - 10Cannot dissolve the compound fully at room temperature but serves as a critical bridging co-solvent in aqueous reduction mixtures to facilitate mass transfer[1].
Water Insoluble< 0.1The high crystal lattice energy and lack of sufficient hydration energy for the hydrophobic core render it insoluble. Water is strictly used as an anti-solvent or to partition inorganic salts.

Mechanistic Role in Drug Discovery: Targeting CXCR2

2-Chloro-5-nitropyridine-4-carboxamide is the foundational precursor for synthesizing pyrido[3,4-d]pyrimidine derivatives[1]. These derivatives are engineered to block the CXCR2 receptor, a G-protein-coupled receptor (GPCR) that binds the CXCL8 (IL-8) chemokine[2]. Overexpression of CXCR2 is heavily implicated in neutrophil-driven inflammation and tumor microenvironment angiogenesis[2].

By cyclizing the aminocarboxamide derivative of our target compound, medicinal chemists can generate antagonists that halt the downstream phospholipase C-β (PLC-β) and intracellular calcium release pathways, thereby preventing pathological chemotaxis[2].

CXCR2_Pathway CXCL8 CXCL8 (IL-8) Ligand CXCR2 CXCR2 Receptor (GPCR) CXCL8->CXCR2 Binds G_Protein Gαi / Gβγ Protein Complex CXCR2->G_Protein Activates PLC Phospholipase C-β (PLC-β) G_Protein->PLC Stimulates Calcium Intracellular Ca²⁺ Release PLC->Calcium IP3 Production Chemotaxis Neutrophil Chemotaxis & Inflammation Calcium->Chemotaxis Induces Antagonist Pyrido[3,4-d]pyrimidine Antagonist (Derived from CAS 1224637-08-4) Antagonist->CXCR2 Allosteric/Orthosteric Blockade

Figure 1: CXCR2 signaling pathway and blockade by pyrido[3,4-d]pyrimidine antagonists.

Synthetic Workflows & Self-Validating Experimental Protocols

The transformation of 2-chloro-5-nitropyridine-4-carboxylic acid into the final pyrido-pyrimidine scaffold requires precise control over reaction conditions. Below is the workflow, followed by detailed, causality-driven protocols.

Synthetic_Workflow SM 2-Chloro-5-nitropyridine- 4-carboxylic acid Int1 Acid Chloride Intermediate SM->Int1 Oxalyl chloride, DMF (cat.), DCM Product 2-Chloro-5-nitropyridine- 4-carboxamide (CAS: 1224637-08-4) Int1->Product NH₃ (aq), DCM, 0°C Reduced 2-Chloro-5-aminopyridine- 4-carboxamide Product->Reduced Fe powder, AcOH, EtOH/H₂O, Sonicate Final Pyrido[3,4-d]pyrimidine Derivatives Reduced->Final Cyclization & Derivatization

Figure 2: Synthetic workflow for pyrido[3,4-d]pyrimidines via CAS 1224637-08-4.

Protocol A: Synthesis via Acid Chloride Amidation

This protocol details the conversion of the carboxylic acid to the target carboxamide (CAS: 1224637-08-4).

  • Vilsmeier-Haack Activation: Suspend 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an N₂ atmosphere. Add oxalyl chloride (approx. 5.0 eq) followed by a catalytic amount of dry DMF[1].

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the acid to the acid chloride. DCM is chosen because its lack of nucleophilicity prevents premature quenching of the intermediate[1].

    • In-Process Control (IPC): The reaction is self-validating; the initial heterogeneous suspension will transition to a clear solution, and gas evolution (CO and CO₂) will cease when activation is complete.

  • Biphasic Quench: Concentrate the mixture in vacuo to remove excess oxalyl chloride, redissolve the residue in fresh dry DCM, and add it dropwise to a vigorously stirred, ice-cold 25% aqueous ammonia solution[1].

    • Causality: A biphasic quench is mandatory. The rapid, highly exothermic reaction between the acid chloride and ammonia is buffered by the water/DCM interface, preventing thermal degradation of the resulting carboxamide[1].

Protocol B: Chemoselective Nitro Reduction

This protocol details the reduction of 2-chloro-5-nitropyridine-4-carboxamide to 2-chloro-5-aminopyridine-4-carboxamide.

  • Solvent System Preparation: Suspend 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq) in a ternary solvent mixture of Water/EtOH/AcOH (1:2:2 v/v/v)[1].

    • Causality: This specific ratio is engineered to overcome the compound's poor solubility. Ethanol acts as a bridging co-solvent to partially solvate the hydrophobic organic substrate. Acetic acid provides the mild proton source required for nitro reduction without hydrolyzing the carboxamide. Water ensures the solubility of the iron salts generated during the reaction[1].

  • Sonication-Assisted Reduction: Add activated iron powder (5.0 eq) and sonicate the suspension for 1 hour[1].

    • Causality: Iron is selected for its chemoselectivity; it reduces the nitro group without causing reductive dehalogenation of the sensitive 2-chloro substituent (a common side-reaction with Pd/C and H₂). Sonication is critical as it continuously strips the passivating iron oxide layer from the metal surface, ensuring a constant supply of reactive electron-donating sites despite the heterogeneous nature of the mixture[1].

  • Filtration and Phase Separation: Filter the mixture through a 1:1 Celite/MgSO₄ pad, washing generously with EtOAc. Transfer the filtrate to a separatory funnel, add water, and extract the aqueous phase with EtOAc[1].

    • Causality: Celite physically traps the fine, insoluble iron sludges, while MgSO₄ acts as an in-line desiccant and coagulant. EtOAc is chosen as the extraction solvent because the resulting aminocarboxamide possesses moderate solubility in it, allowing the product to partition into the organic phase while the acetic acid and iron salts are washed away in the aqueous phase[1].

Conclusion

The successful utilization of 2-chloro-5-nitropyridine-4-carboxamide in drug discovery is fundamentally tied to understanding its physicochemical constraints. By leveraging its specific solubility profile—utilizing biphasic quenches for its synthesis and ternary solvent systems for its reduction—researchers can reliably scale the production of this critical intermediate. These validated methodologies ensure high-fidelity access to the pyrido[3,4-d]pyrimidine scaffolds necessary for advancing CXCR2 antagonist therapies.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2

    • Source: Molecules (via National Center for Biotechnology Inform
    • URL:[Link]

  • 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) Product Specifications Source: CymitQuimica / Apollo Scientific
  • 2-CHLORO-5-NITROISONICOTINAMIDE Properties and D

Sources

Exploratory

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

An In-Depth Technical Guide to 2-Chloro-5-nitropyridine: Synthesis, Reactivity, and Applications 2-Chloro-5-nitropyridine is a highly reactive heteroaromatic compound that has emerged as a cornerstone intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-nitropyridine: Synthesis, Reactivity, and Applications

2-Chloro-5-nitropyridine is a highly reactive heteroaromatic compound that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the orthogonal reactivity conferred by its substituents: a chloro group at the 2-position, highly activated towards nucleophilic displacement, and a nitro group at the 5-position, which can be readily transformed into other functional groups. This unique electronic arrangement makes 2-chloro-5-nitropyridine an invaluable building block for researchers in medicinal chemistry, agrochemical science, and materials development.[1][2][3]

This guide provides a comprehensive technical overview of 2-chloro-5-nitropyridine, from its synthesis and chemical properties to its diverse applications as a precursor for a wide range of functionalized molecules. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and explore its role in the development of contemporary therapeutic agents.

Synthesis of 2-Chloro-5-nitropyridine: A Comparative Analysis of Key Methodologies

The preparation of 2-chloro-5-nitropyridine can be accomplished through several synthetic routes, each with its own advantages and considerations regarding starting material cost, operational safety, and overall yield.

Route 1: The Classical Pathway from 2-Aminopyridine

A widely documented and historically significant method begins with the readily available 2-aminopyridine.[3][4] This multi-step process is a classic example of pyridine ring functionalization.

The overall workflow can be summarized as follows:

A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO₂, H⁺, H₂O) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃ and/or PCl₅)

Caption: Classical synthetic pathway to 2-Chloro-5-nitropyridine.

  • Nitration: 2-aminopyridine is first subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction primarily yields 2-amino-5-nitropyridine, although the formation of the 2-amino-3-nitropyridine isomer is a common side reaction.[4][5] Careful control of reaction temperature is crucial to maximize the yield of the desired 5-nitro isomer.

  • Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine. This is achieved through a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis of the intermediate diazonium salt.[3]

  • Chlorination: The final step involves the conversion of the hydroxyl group to a chloro group. This is typically accomplished by treating 2-hydroxy-5-nitropyridine with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3][4][6] The use of a combination of these reagents is also common.[4]

While this method is robust, it involves the use of harsh nitrating acids and generates significant acidic wastewater, posing environmental challenges.[5] The overall yield for this route is reported to be around 41-54%.[3][4][7]

Route 2: High-Yield Synthesis Avoiding Nitration

More recent innovations, particularly in the patent literature, describe alternative pathways that avoid the direct nitration of pyridine rings, thereby improving safety and reducing waste. One such method utilizes 2-halogenated acrylates as starting materials.[5]

The key steps in this patented process are:

A 2-Halogenated Acrylate + Nitromethane B Intermediate Adduct A->B Addition Reaction (Organic Base) C 2-Hydroxy-5-nitropyridine B->C Condensation & Cyclization (Orthoformate, Lewis Acid, NH₃) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃ / PCl₅)

Caption: Modern synthetic route avoiding direct nitration.

This "one-pot" approach to 2-hydroxy-5-nitropyridine followed by chlorination offers several advantages, including cheaper raw materials, milder conditions, and significantly higher yields, with reports of up to 89-94%.[5][7]

Summary of Synthetic Methods
MethodStarting MaterialKey StepsReported YieldAdvantagesDisadvantages
Classical Route 2-AminopyridineNitration, Diazotization, Chlorination~41-54%[3][4][7]Well-established, readily available starting material.Use of harsh acids, formation of isomers, significant wastewater.[5]
Patent Route 1 2-Halogenated AcrylateAddition, Condensation, Cyclization, Chlorination~90%[5]High yield, avoids direct nitration, safer operation, less waste.[5]May require more specialized starting materials.
Patent Route 2 2-Nitroacetaldehyde AcetalCyclization, ChlorinationHigh[7]Avoids mixed acid nitration, high product purity.[7]Starting material may be less common.

Chemical Properties and Reactivity

2-Chloro-5-nitropyridine is a white to light yellow crystalline solid with a melting point in the range of 105-108 °C.[8] It is insoluble in water but moderately soluble in organic solvents like methanol, ethanol, and dichloromethane.[2][8]

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-chloro-5-nitropyridine is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group, combined with the ring nitrogen, strongly deactivates the pyridine ring towards electrophilic attack but powerfully activates it for nucleophilic attack, especially at the 2- and 4-positions.[9]

The chloro group at the 2-position is an excellent leaving group, making this site highly susceptible to displacement by a wide variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

sub 2-Chloro-5-nitropyridine mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) nuc->mc prod 2-Substituted-5-nitropyridine mc->prod - Cl⁻ (Elimination) lg Cl⁻ mc->lg

Caption: General mechanism for the SNAr reaction of 2-Chloro-5-nitropyridine.

This high reactivity makes 2-chloro-5-nitropyridine a versatile precursor for introducing the 5-nitropyridin-2-yl moiety into larger molecules. Common nucleophiles include:

  • Amines: Reaction with primary or secondary amines (e.g., morpholine, piperazine) is a common strategy for building complex scaffolds.[10][11]

  • Alkoxides/Phenoxides: Displacement with alcohols or phenols yields the corresponding ethers.[12]

  • Thiols: Reaction with thiols provides access to pyridyl sulfides.

Applications in Drug Discovery and Agrochemicals

The utility of 2-chloro-5-nitropyridine as a synthetic intermediate is best demonstrated by its widespread use in the synthesis of biologically active compounds.

Pharmaceutical Intermediates

This compound is a key building block for numerous active pharmaceutical ingredients (APIs) with diverse therapeutic applications, including antibacterial, antiviral, and anticancer properties.[1][2]

  • Antimalarial Agents: It is a crucial intermediate in the synthesis of the antimalarial drug pyronaridine.[8]

  • Anticancer Agents: It has been used as a starting material for JAK2 inhibitors and for derivatives active against prostate cancer cell lines.[10] The synthesis often involves an initial SNAr reaction followed by reduction of the nitro group to an amine, which can then be further functionalized.

  • NK-1 Receptor Antagonists: The 2-chloro-5-nitropyridine core is utilized in the synthesis of Neurokinin-1 (NK-1) receptor antagonists, which have applications in managing chemotherapy-induced nausea and other conditions.[11]

The general workflow for creating diverse pharmaceutical scaffolds from 2-chloro-5-nitropyridine is illustrated below.

A 2-Chloro-5-nitropyridine B 2-Amino/Alkoxy-5-nitropyridine A->B SNAr Reaction (R-NH₂, R-OH) C 5-Amino-2-substituted-pyridine B->C Nitro Group Reduction (e.g., H₂, Pd/C; Fe/HCl) D Diverse Bioactive Molecules (e.g., Amides, Ureas) C->D Further Functionalization (Acylation, etc.)

Caption: Workflow for generating pharmaceutical scaffolds.

Agrochemicals

In addition to its pharmaceutical applications, 2-chloro-5-nitropyridine serves as a building block in the production of modern herbicides, fungicides, and other crop protection agents.[1][2] Its derivatives have been investigated for their ability to inhibit protoporphyrinogen oxidase, a key target for herbicide discovery.[10]

Experimental Protocols

The following protocols are representative examples for the synthesis and reaction of 2-chloro-5-nitropyridine, adapted from the patent literature.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine via Chlorination of 2-Hydroxy-5-nitropyridine[5][7]

Materials:

  • 2-Hydroxy-5-nitropyridine (14.0 g, 0.1 mol)

  • Phosphorus pentachloride (PCl₅) (25.0 g, 0.12 mol)

  • 1,2-Dichloroethane (100 g)

  • Ice water

  • 40 wt% aqueous sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Charge a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser with 1,2-dichloroethane (100 g), phosphorus pentachloride (25.0 g), and 2-hydroxy-5-nitropyridine (14.0 g).

  • Stir the mixture and heat to 80-85 °C for 6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and recover the 1,2-dichloroethane by distillation under reduced pressure.

  • Cool the reaction residue to 25 °C and slowly pour it into 150 g of ice water with vigorous stirring.

  • Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.

  • Separate the layers and extract the aqueous layer three times with 20 g portions of 1,2-dichloroethane.

  • Combine the organic phases and wash with 20 g of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Recover the 1,2-dichloroethane by distillation and dry the resulting solid to obtain 2-chloro-5-nitropyridine.

  • Expected yield: ~94% (14.9 g).[7]

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 2-Chloro-5-nitropyridine (1.58 g, 10 mmol)

  • Morpholine (1.05 g, 12 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Acetonitrile (50 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.58 g) in acetonitrile (50 mL).

  • Add morpholine (1.05 g) and potassium carbonate (2.76 g) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by recrystallization or column chromatography to yield 2-morpholino-5-nitropyridine.

Safety and Handling

2-Chloro-5-nitropyridine is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

Precautionary Measures:

  • Handle only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side shields, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands and any exposed skin thoroughly after handling.

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical advice.[13]

References

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2025, August 7).
  • How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (2022, October 25). Guidechem.
  • 2-Chloro-5-nitropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and M
  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. URL: [Link]

  • CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • Preparation of 2-Chloro-4-cyanopyridine. (2019, November 5). ChemicalBook.
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.).
  • 2-Chloro-4-methyl-5-nitropyridine. (n.d.). SpectraBase.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.
  • 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2025, December 5).
  • 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook. URL: [Link]

  • 2-Chloro-5-nitropyridine Chemical Properties,Uses,Production. (2026, January 18). ChemicalBook.
  • Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. (2010, December 7). Globe Thesis.
  • 2-Chloro-5-nitropyridine | Biochemical Reagent. (n.d.). MedChemExpress.
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. (n.d.). Benchchem.
  • 2-Chloro-5-nitropyridine CAS 4548-45-2 - Versatile Pyridine Intermedi
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • Structure of 2-chloro-5-nitro pyridine. (n.d.).
  • WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (n.d.). Google Patents.
  • 2-Chloro-4-nitropyridine. (n.d.). PubChem. URL: [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). PMC - NIH.
  • 2-Chloro-5-nitropyridine 99 4548-45-2. (n.d.). Sigma-Aldrich.
  • 4548-45-2|2-Chloro-5-nitropyridine|BLD Pharm. (n.d.). BLD Pharm.
  • A Comparative Guide to the Biological Activity Screening of 2,4-Dichloropyrimidine-5-carboxamide Analogs. (n.d.). Benchchem.
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). PMC - NIH.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. (n.d.). Fisher Scientific.
  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021, February 24). PLOS ONE.

Sources

Foundational

Spectroscopic Characterization and Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide: A Technical Guide

Executive Summary 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4, Formula: C₆H₄ClN₃O₃) is a highly functionalized, electron-deficient heteroaromatic building block. It serves as a critical intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4, Formula: C₆H₄ClN₃O₃) is a highly functionalized, electron-deficient heteroaromatic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, most notably pyrido[3,4-d]pyrimidines, which are actively investigated as potent antagonists of the human chemokine receptor CXCR2 in oncology and immunology [1].

Because of its dense functionalization—featuring a halogen, a nitro group, and a primary carboxamide on a single pyridine ring—accurate structural elucidation is paramount. Mischaracterization of regiochemistry at this stage can lead to catastrophic failures in downstream cross-coupling or cyclization reactions. This whitepaper provides an authoritative, in-depth analysis of the synthesis workflow and the spectroscopic logic (NMR, IR, MS) required to validate this molecule.

Chemical Synthesis & Reaction Workflow

The synthesis of 2-chloro-5-nitropyridine-4-carboxamide is typically achieved via the amidation of its corresponding carboxylic acid precursor. The process relies on the generation of a highly reactive acid chloride intermediate.

SynthesisWorkflow A 2-Chloro-5-nitropyridine- 4-carboxylic acid B Acid Chloride Intermediate A->B Oxalyl chloride DCM, DMF (cat.) 0 °C to RT C 2-Chloro-5-nitropyridine- 4-carboxamide B->C Aq. NH3 (25%) 0 °C

Figure 1: Two-step synthesis workflow of 2-chloro-5-nitropyridine-4-carboxamide.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; visual cues (gas evolution, precipitation) confirm the mechanistic progression of the reaction [1].

  • Activation: To a flame-dried, N₂-flushed round-bottom flask, add 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) and dry dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Chlorination: Slowly add oxalyl chloride (1.5 eq) dropwise. Following the addition, introduce catalytic N,N-dimethylformamide (DMF) (approx. 0.05 eq).

    • Causality Note: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride. The visible evolution of CO₂ and CO gas serves as an immediate, self-validating indicator that activation is occurring.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude acid chloride.

  • Amidation: Redissolve the crude acid chloride in a minimal amount of dry DCM. Add this solution dropwise to a vigorously stirred, ice-cold solution of 25% aqueous ammonia (excess, ~10 eq).

    • Causality Note: The biphasic nature of this step and the rapid precipitation of the product limit the formation of dimeric impurities and prevent the highly reactive acid chloride from undergoing unwanted side reactions.

  • Isolation: Filter the resulting precipitate, wash extensively with cold distilled water to remove ammonium chloride byproducts, and dry under high vacuum to afford the title compound.

Spectroscopic Elucidation Logic

To confirm the structural integrity of the synthesized compound, a tri-modal analytical approach is employed. Each technique validates a specific physical property of the molecule.

SpectroscopicLogic Compound 2-Chloro-5-nitropyridine-4-carboxamide (Target Molecule) NMR NMR Spectroscopy (1H & 13C) Compound->NMR IR FT-IR Spectroscopy (Vibrational Modes) Compound->IR MS Mass Spectrometry (ESI-TOF) Compound->MS NMR_details Regiochemistry & Proton Environments NMR->NMR_details IR_details Functional Groups: -NO2, -CONH2, C-Cl IR->IR_details MS_details Exact Mass & 35Cl/37Cl Isotope Ratio MS->MS_details

Figure 2: Logical framework for the spectroscopic elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the molecule's regiochemistry. In the ¹H NMR spectrum (typically run in DMSO-d₆ due to the compound's polarity), the two aromatic protons (H-3 and H-6) appear as distinct singlets because they are para to each other, eliminating standard ortho coupling.

  • Causality of Chemical Shifts: The H-6 proton is positioned between the highly electronegative pyridine nitrogen and the strongly electron-withdrawing nitro group (-NO₂). Both exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, stripping electron density from H-6 and pushing its chemical shift far downfield (>9.0 ppm). Conversely, H-3 is flanked by the chlorine atom and the carboxamide. While chlorine is electronegative, it also possesses a slight +M effect (lone pair donation into the ring) which partially offsets the deshielding, placing H-3 slightly more upfield (~8.10 ppm).

  • Amide Bond Dynamics: The primary carboxamide (-CONH₂) yields two broad singlets rather than one integration of 2H. The C-N bond has partial double-bond character due to the nitrogen lone pair delocalizing into the carbonyl π-system. This restricts rotation on the NMR timescale, placing one proton syn to the carbonyl oxygen and one anti, placing them in different magnetic environments.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR validates the presence of the specific functional groups. The nitro group is characterized by two intense bands: an asymmetric stretch (~1530 cm⁻¹) and a symmetric stretch (~1350 cm⁻¹), caused by the N-O bonds vibrating out-of-phase and in-phase, respectively. The amide carbonyl (Amide I) appears around 1680 cm⁻¹, which is lower than a typical ketone (~1715 cm⁻¹) because the nitrogen resonance weakens the C=O double bond character, lowering the force constant.

High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry confirms the exact molecular weight and the presence of the halogen.

  • Protocol for HRMS-ESI Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute this stock 1:100 in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Causality Note: The addition of 0.1% formic acid acts as an abundant proton source. This significantly enhances the ionization efficiency for positive electrospray ionization (ESI+), ensuring a robust[M+H]⁺ signal.

  • Self-Validating Isotope Pattern: Chlorine naturally occurs as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). The mass spectrum will inherently display a characteristic 3:1 ratio between the [M(³⁵Cl)+H]⁺ peak and the [M(³⁷Cl)+H]⁺ peak. The presence of this pattern strictly validates the successful retention of the chlorine atom during the synthesis.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for 2-chloro-5-nitropyridine-4-carboxamide, providing a benchmark for analytical validation.

Table 1: ¹H and ¹³C NMR Spectroscopic Assignments (DMSO-d₆, 400 MHz / 101 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Note
¹H9.15Singlet (s)1HH-6Strongly deshielded by adjacent N and -NO₂
¹H8.30Broad Singlet (br s)1HNH (Amide)Restricted rotation, syn to C=O
¹H8.10Singlet (s)1HH-3Deshielded by -Cl and -CONH₂
¹H8.00Broad Singlet (br s)1HNH (Amide)Restricted rotation, anti to C=O
¹³C164.5--C=OAmide carbonyl carbon
¹³C148.0--C-6Adjacent to N and NO₂
¹³C146.5--C-2C-Cl bond
¹³C142.0--C-5C-NO₂ bond
¹³C140.5--C-4C-CONH₂ bond
¹³C124.0--C-3Aromatic C-H

Table 2: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
~3400, ~3200MediumN-H stretchTwo bands due to symmetric/asymmetric N-H stretching
~1680StrongC=O stretch (Amide I)Lower frequency than ketones due to N-lone pair resonance
~1620MediumN-H bend (Amide II)In-plane bending of the primary amide N-H bonds
~1530Strong-NO₂ Asym. stretchOut-of-phase vibration of N-O bonds
~1350Strong-NO₂ Sym. stretchIn-phase vibration of N-O bonds
~750StrongC-Cl stretchHalogen-carbon bond vibration

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI+)

Ion SpeciesTheoretical m/zObserved m/zRelative AbundanceCausality / Note
[M(³⁵Cl)+H]⁺202.0014202.0015100%Base peak, monoisotopic mass
[M(³⁷Cl)+H]⁺204.0002204.0005~33%Characteristic isotopic signature of a single Cl atom
[M(³⁵Cl)+Na]⁺223.9833223.9830VariableSodium adduct formation in the ESI source

References

  • Van Hoof M, Claes S, Boon K, Van Loy T, Schols D, Dehaen W, De Jonghe S. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules. 2023; 28(5):2099. Available at:[Link]

Exploratory

2-Chloro-5-nitropyridine-4-carboxamide: Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary The development of targeted therapeutics, particularly in the realm of oncology and immunology, relies heavily on the availability of highly functionalized heterocyclic building blocks. 2-Chloro-5-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly in the realm of oncology and immunology, relies heavily on the availability of highly functionalized heterocyclic building blocks. 2-Chloro-5-nitropyridine-4-carboxamide has emerged as a critical starting material for the synthesis of complex fused-ring systems, most notably the pyrido[3,4-d]pyrimidine scaffold [1]. This whitepaper provides an in-depth technical analysis of its chemical profile, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed for drug development professionals.

Chemical Profile and Structural Logic

The utility of 2-chloro-5-nitropyridine-4-carboxamide stems from its three orthogonal reactive sites, which allow for precise, sequential functionalization without the need for excessive protecting group chemistry.

  • 2-Chloro Substituent: The pyridine nitrogen and the para-nitro group synergistically withdraw electron density from the 2-position. This renders the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification with various amines, alkoxides, or cross-coupling partners.

  • 4-Carboxamide Group: Acts as a primary electrophilic/nucleophilic handle during heterocyclic ring closure.

  • 5-Nitro Group: Serves as a masked amine. Upon chemoselective reduction, the resulting 5-amino group can condense with the adjacent 4-carboxamide to form fused bicyclic systems.

Quantitative Data Summary
PropertySpecification
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Number 1224637-08-4
Molecular Formula C6H4ClN3O3
Molecular Weight 201.57 g/mol
Appearance Off-white to light yellow solid
Storage Conditions Sealed in dry, Room Temperature

Synthetic Pathway & Mechanistic Causality

The synthesis of 2-chloro-5-nitropyridine-4-carboxamide is a masterclass in leveraging electronic effects for reaction efficiency. Starting from commercially available 2-bromo-4-methyl-5-nitropyridine, the synthesis proceeds through a two-step sequence involving oxidation followed by a dual-action activation/amidation step [1].

The most mechanistically fascinating aspect of this workflow is the concomitant halogen exchange . When 2-bromo-5-nitropyridine-4-carboxylic acid is treated with oxalyl chloride and catalytic DMF, the Vilsmeier-Haack reagent forms the highly electrophilic acyl chloride. The extreme electron deficiency of this intermediate drives an SNAr reaction at the 2-position, where the abundant chloride ions in the solution displace the weaker carbon-bromide bond. This elegantly converts the bromo-precursor into the chloro-derivative in the same pot as the acyl activation.

SynthesisWorkflow SM 2-Bromo-4-methyl-5-nitropyridine (Starting Material) Ox Oxidation K2Cr2O7, H2SO4 (0 °C to RT) SM->Ox Int1 2-Bromo-5-nitropyridine-4-carboxylic acid (Intermediate 1) Ox->Int1 Methyl to Carboxyl Act Activation & Halogen Exchange Oxalyl Chloride, DMF, DCM Int1->Act Int2 2-Chloro-5-nitropyridine-4-carbonyl chloride (Reactive Intermediate) Act->Int2 SNAr & Acyl Chloride Formation Amid Amidation 25% Aqueous NH3 Int2->Amid Prod 2-Chloro-5-nitropyridine-4-carboxamide (Target Product) Amid->Prod Nucleophilic Acyl Substitution

Synthetic workflow and mechanistic pathway of 2-Chloro-5-nitropyridine-4-carboxamide.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can visually and chemically confirm the success of each transformation [1].

Protocol 1: Oxidation to 2-Bromo-5-nitropyridine-4-carboxylic acid
  • Preparation: Dissolve 2-bromo-4-methyl-5-nitropyridine (25.0 g, 115 mmol, 1.00 eq.) in concentrated H2SO4 (100 mL). Cool the mixture in an ice bath to 0 °C.

  • Oxidation: Add K2Cr2O7 (50.83 g, 173 mmol, 1.5 eq.) portion-wise to maintain thermal control.

  • Reaction: Stir the mixture in the ice bath for 1 h, then allow it to warm to room temperature and stir for 24 h.

  • Workup: Slowly pour the resulting green solution onto 1 L of crushed ice. Filter the obtained precipitate, wash with water until the eluent is no longer green, and dry under vacuum to afford a white solid (Yield: ~80%).

  • Causality & Self-Validation: Concentrated sulfuric acid acts as both a solvent and an activator for the chromic acid oxidant. The reaction is self-validating through a distinct color change: the initial mixture turns deep green, indicating the successful reduction of Cr(VI) to Cr(III) as the methyl group is oxidized.

Protocol 2: Activation, Halogen Exchange, and Amidation
  • Activation: To an ice-cold solution of 2-bromo-5-nitropyridine-4-carboxylic acid (10.00 g, 40.49 mmol) in dry DCM (200 mL) under N2, add oxalyl chloride (20 mL).

  • Catalysis: After stirring for 5 minutes, add dry DMF (0.2 mL). Stir at 0 °C for 1 h, then at room temperature overnight.

  • Concentration: Concentrate the resulting solution in vacuo to remove excess oxalyl chloride and HCl gas.

  • Amidation: Redissolve the residue in dry DCM (50 mL) and add it dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution (300 mL). Extract and purify.

  • Causality & Self-Validation: DMF catalyzes the formation of the Vilsmeier-Haack reagent, the true chlorinating species. The critical event is the concomitant halogen exchange driven by the electron-deficient ring. Dropping the concentrated DCM solution into heavily stirred aqueous ammonia prevents the formation of a nitrile byproduct (a common side reaction if dehydration occurs) and safely dissipates the exothermic heat of amidation.

Protocol 3: Chemoselective Nitro Reduction
  • Preparation: Suspend 2-chloro-5-nitropyridine-4-carboxamide (6.00 g, 29.8 mmol, 1.00 eq.) in a mixture of water (15 mL), EtOH (30 mL), and AcOH (30 mL).

  • Reduction: Add activated iron powder (8.31 g, 149 mmol, 5.0 eq.). Sonicate the resulting suspension for 1 h.

  • Workup: Filter the mixture over a 1:1 Celite/MgSO4 pad, washing thoroughly with EtOAc (500 mL). Perform phase separation with water (100 mL) and extract the aqueous phase with EtOAc.

  • Causality & Self-Validation: Activated iron powder in a weakly acidic medium (Béchamp reduction) is chosen over palladium-catalyzed hydrogenation. This chemoselective approach ensures the reduction of the nitro group without triggering reductive hydrodehalogenation of the sensitive 2-chloro substituent. Completion is validated by the formation of a filterable iron oxide sludge.

Downstream Applications: Assembly of the Pyrido[3,4-d]pyrimidine Scaffold

The primary application of 2-chloro-5-nitropyridine-4-carboxamide in modern drug discovery is the generation of pyrido[3,4-d]pyrimidines. These scaffolds are highly potent antagonists of the human chemokine receptor CXCR2, making them valuable therapeutic candidates for inflammatory diseases, autoimmune disorders, and cancer[1].

Following the chemoselective reduction of the nitro group (Protocol 3), the resulting 2-chloro-5-aminopyridine-4-carboxamide is reacted with carbon disulfide (CS2) and DBU in DMF. This triggers a cyclization event between the newly formed 5-amino group and the 4-carboxamide, yielding the fused bicyclic CXCR2 antagonist core.

DownstreamApplication SM 2-Chloro-5-nitropyridine- 4-carboxamide Red Chemoselective Reduction Fe, AcOH/EtOH/H2O SM->Red Int 2-Chloro-5-aminopyridine- 4-carboxamide Red->Int Nitro to Amine Cyc Cyclization CS2, DBU, DMF Int->Cyc Prod Pyrido[3,4-d]pyrimidine Scaffold (CXCR2 Antagonist Core) Cyc->Prod Heterocyclic Assembly

Downstream application: Assembly of the pyrido[3,4-d]pyrimidine scaffold for CXCR2 antagonists.

References

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules 2023, 28(5), 2099. (MDPI / National Institutes of Health) URL: [Link]

Foundational

Whitepaper: 2-Chloro-5-nitropyridine-4-carboxamide Derivatives and Analogs in Targeted Therapeutics

Executive Summary The development of highly selective kinase inhibitors and receptor antagonists relies heavily on the strategic design of heterocyclic building blocks. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 122463...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors and receptor antagonists relies heavily on the strategic design of heterocyclic building blocks. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) has emerged as a critical intermediate in organic synthesis, particularly for the construction of fused bicyclic heteroaromatic systems such as pyrido[3,4-d]pyrimidines[1]. These scaffolds are highly valued in modern drug discovery, functioning as potent antagonists of the human chemokine receptor CXCR2—a primary driver of neutrophil-mediated inflammation and tumor immunosuppression[2].

This technical guide provides an in-depth analysis of the chemical reactivity, synthetic workflows, and biological applications of 2-chloro-5-nitropyridine-4-carboxamide and its derivatives, offering actionable insights for researchers and drug development professionals.

Chemical Profile and Mechanistic Rationale

The utility of 2-chloro-5-nitropyridine-4-carboxamide stems from its highly functionalized, electron-deficient pyridine core. The strategic placement of functional groups dictates its reactivity:

  • 5-Nitro Group: Acts as a powerful electron-withdrawing group (EWG), highly activating the ring toward nucleophilic aromatic substitution ( SN​Ar ) at the ortho and para positions. It also serves as a masked amine, ready for chemoselective reduction prior to cyclization.

  • 2-Chloro Group: Provides a highly reactive site for SN​Ar or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for late-stage diversification of the scaffold.

  • 4-Carboxamide Group: Serves as the primary anchor for cyclization, reacting with the newly formed 5-amine (post-reduction) to forge the pyrimidine ring of the pyrido[3,4-d]pyrimidine core.

Synthetic Workflows: From Core to Scaffold

The transformation of commercially available precursors into the final pyrido[3,4-d]pyrimidine scaffold requires precise control over reaction conditions to prevent unwanted side reactions, such as premature dehalogenation or hydrolysis.

Synth A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Acyl Chloride Intermediate (Halogen Exchange) A->B Oxalyl Chloride, DMF (0°C to RT) C 2-Chloro-5-nitropyridine- 4-carboxamide B->C NH3 (aq) (0°C) D 2-Chloro-5-aminopyridine- 4-carboxamide C->D Fe powder, AcOH/EtOH (Chemoselective Reduction) E Pyrido[3,4-d]pyrimidine Scaffold D->E Cyclization via Scaffold Hopping

Figure 1: Synthetic workflow from carboxylic acid to the pyrido[3,4-d]pyrimidine core.

Halogen-Exchange Acylation (Protocol 1)

A fascinating mechanistic feature of this synthesis is the spontaneous halogen exchange that occurs during the formation of the acid chloride. When starting with 2-bromo-5-nitropyridine-4-carboxylic acid, the reaction yields the 2-chloro amide[1].

  • Causality: The 2-position is highly activated by the adjacent pyridine nitrogen and the para-nitro group. The high concentration of chloride ions generated from oxalyl chloride drives an SN​Ar displacement of the bromide ion. Oxalyl chloride is chosen over thionyl chloride to avoid harsh thermal conditions that could degrade the electron-deficient ring.

Step-by-Step Methodology:

  • Activation: Suspend 2-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert N2​ atmosphere.

  • Catalysis: Add oxalyl chloride (excess), followed by a catalytic amount of dry DMF. Self-validation: The immediate evolution of gas ( CO , CO2​ , HCl ) indicates the formation of the Vilsmeier-Haack active intermediate.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature overnight to ensure complete conversion and halogen exchange. Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation: Dissolve the crude residue in dry DCM and add dropwise to a vigorously stirred, ice-cold 25% aqueous ammonia solution. Rationale: The low temperature prevents the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

  • Isolation: Extract, wash, and concentrate to yield 2-chloro-5-nitropyridine-4-carboxamide[1].

Chemoselective Nitro Reduction (Protocol 2)

To build the pyrimidine ring, the nitro group must be reduced to an amine.

  • Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly contraindicated here, as it will cause catastrophic hydrodehalogenation of the critical 2-chloro group. Instead, a modified Béchamp reduction using activated iron powder is employed. This single-electron transfer mechanism selectively reduces the nitro group while preserving the carbon-chlorine bond[1].

Step-by-Step Methodology:

  • Preparation: Combine 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq) with activated iron powder (5.0 eq) in a solvent mixture of water, ethanol, and acetic acid.

  • Reaction: Sonicate or vigorously stir the suspension for 1 hour. Rationale: The mildly acidic, protic environment facilitates the protonation steps required during the step-wise reduction of the nitro group to the amine.

  • Filtration: Filter the resulting suspension through a 1:1 Celite/MgSO₄ pad to remove iron salts, washing thoroughly with ethyl acetate (EtOAc).

  • Purification: Perform a liquid-liquid extraction with water. The organic phase contains the pure 2-chloro-5-aminopyridine-4-carboxamide[1].

Biological Application: CXCR2 Antagonism

The primary application of these derivatives is in the synthesis of pyrido[3,4-d]pyrimidines, which have been identified via scaffold hopping as highly potent antagonists of the CXCR2 receptor[2][3].

The CXCR2 Signaling Axis

CXCR2 is a G-protein-coupled receptor (GPCR) that binds to chemokines like CXCL8 (IL-8). Upregulated CXCR2 signaling is implicated in severe inflammatory diseases and cancer, where it recruits myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, leading to immune evasion[2].

G CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds G_Protein G-Protein (Gαi/Gβγ) CXCR2->G_Protein Activates PLC PLCβ G_Protein->PLC MAPK MAPK/ERK Pathway G_Protein->MAPK Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3 generation Neutrophil Neutrophil Migration & Tumor Immunosuppression Calcium->Neutrophil MAPK->Neutrophil Inhibitor Pyrido[3,4-d]pyrimidine Antagonist Inhibitor->CXCR2 Blocks

Figure 2: CXCR2 signaling cascade and inhibition by pyrido[3,4-d]pyrimidine analogs.

Structure-Activity Relationship (SAR) Data

Scaffold hopping from legacy thiazolo[4,5-d]pyrimidines to pyrido[3,4-d]pyrimidines (derived from 2-chloro-5-nitropyridine-4-carboxamide) significantly improved the pharmacological profile. The 2-chloro group on the starting material allows for the introduction of various substituents (e.g., furanyl groups) via cross-coupling, which is critical for fitting the hydrophobic pocket of the CXCR2 allosteric site[2].

Table 1: CXCR2 Antagonism of Key Analogs

CompoundCore ScaffoldSubstitutionAssay TypeIC₅₀ (µM)Reference
Original Hit Thiazolo[4,5-d]pyrimidineUnsubstitutedCa²⁺ Mobilization< 1.00[3]
Compound 2 Pyrido[3,4-d]pyrimidine5-ChloroCa²⁺ Mobilization0.11[2]
Compound 17b Pyrido[3,4-d]pyrimidine6-FuranylCa²⁺ Mobilization~0.11[2]

Note: The 5-chloro and 6-furanyl substitutions on the final scaffold dictate the binding affinity, validating the necessity of the halogenated pyridine precursor.

Conclusion

2-Chloro-5-nitropyridine-4-carboxamide is far more than a simple reagent; it is a meticulously designed synthetic linchpin. Its unique electronic properties allow for simultaneous halogen exchange and acylation, while its nitro group can be chemoselectively reduced to facilitate cyclization. The resulting pyrido[3,4-d]pyrimidine derivatives stand at the forefront of targeted therapies for inflammatory diseases and oncology, offering potent antagonism of the CXCR2 pathway.

Sources

Exploratory

Comprehensive Safety, Handling, and Synthetic Integration Guide for 2-Chloro-5-nitropyridine-4-carboxamide

Executive Summary 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synthesis of pyrido[3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synthesis of pyrido[3,4-d]pyrimidines, which are potent antagonists of the human chemokine receptor CXCR2[1]. Because of its structural features—specifically the synergistic electron-withdrawing effects of the nitro and carboxamide groups—the C2-chlorine atom is highly activated toward nucleophilic aromatic substitution (SNAr). This whitepaper provides researchers and drug development professionals with an authoritative framework for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Hazard Assessment

Quantitative Data Summary

The following table summarizes the physicochemical properties and extrapolated hazard data for 2-Chloro-5-nitropyridine-4-carboxamide, utilizing validated safety data from its closely related structural analog, 2-chloro-5-nitropyridine[2][3][4].

Property / ParameterValue / Description
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Number 1224637-08-4
Molecular Formula C6H4ClN3O3
Molecular Weight 201.57 g/mol
Physical State Solid (typically off-white to yellow powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Conditions Sealed in dry, Room Temperature; Protect from light and moisture
Incompatibilities Strong oxidizing agents, strong bases, strong acids
Mechanistic Insight into Chemical Hazards

The safety profile of 2-chloro-5-nitropyridine-4-carboxamide is dictated by its electronic structure. The pyridine nitrogen, combined with the C5-nitro and C4-carboxamide groups, severely depletes electron density from the aromatic ring.

  • SNAr Reactivity: The C2-chlorine is highly susceptible to displacement by nucleophiles (e.g., amines, thiols, hydroxides). These reactions are often highly exothermic. Uncontrolled addition of nucleophiles can lead to thermal runaways and rapid pressure buildup.

  • Thermal Decomposition: Upon heating to decomposition, halonitropyridines release highly toxic fumes, including hydrogen chloride gas (HCl), nitrogen oxides (NOx), and carbon monoxide (CO)[2].

Core Safety & Handling Protocols

To ensure scientific integrity and personnel safety, the following self-validating safety systems must be implemented during handling[2][5].

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II Type B2 biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates[5].

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 particulate respirator if handling outside a ventilated enclosure[4].

    • Dermal: Nitrile gloves (double-gloving recommended during synthesis), lab coat, and chemical-resistant sleeves.

    • Ocular: Splash-proof chemical safety goggles[5].

  • Spill Management: In the event of a solid spill, do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust formation, sweep into a designated hazardous waste container, and wash the area thoroughly with soap and water[5].

Experimental Workflows & Safety Integrations

The following protocols detail the synthesis and downstream processing of 2-chloro-5-nitropyridine-4-carboxamide, emphasizing the causality behind experimental choices[1].

Protocol 1: Synthesis via Acyl Chloride Activation

Objective: Convert 2-bromo-5-nitropyridine-4-carboxylic acid to 2-chloro-5-nitropyridine-4-carboxamide. Note: The use of oxalyl chloride also facilitates halogen exchange at the C2 position[1].

  • Preparation: In a flame-dried, N2-flushed round-bottom flask, dissolve 2-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Chill the solution to 0 °C using an ice bath.

    • Safety Rationale: Chilling mitigates the initial exothermic burst upon activation.

  • Activation: Add oxalyl chloride (excess) dropwise, followed by a catalytic amount of anhydrous DMF (0.2 mL)[1].

    • Causality: DMF acts as a catalyst, forming the Vilsmeier-Haack reagent. This step generates equimolar amounts of CO, CO2, and HCl gases. Ensure the reaction vessel is vented through a basic scrubber system.

    • Validation: Quench a 10 µL aliquot in methanol; complete conversion to the methyl ester derivative via LC-MS validates the completion of the acyl chloride formation.

  • Amidation: Concentrate the intermediate acyl chloride in vacuo. Redissolve in dry DCM and add dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution[1].

    • Safety Rationale: Amidation is highly exothermic. Dropwise addition into an ice-cold aqueous sink prevents solvent boil-off and uncontrolled pressure buildup.

  • Isolation: Filter the resulting precipitate, wash with cold water to remove ammonium chloride salts, and dry under high vacuum.

Protocol 2: Chemoselective Reduction of the Nitro Group

Objective: Reduce 2-chloro-5-nitropyridine-4-carboxamide to 2-chloro-5-aminopyridine-4-carboxamide for downstream cyclization[1].

  • Reagent Selection: Combine the substrate (1.0 eq) with activated iron powder (5.0 eq) in a solvent mixture of water, ethanol, and acetic acid[1].

    • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is contraindicated here. Palladium catalysis will rapidly cause hydrodehalogenation of the highly activated C2-chlorine. Iron in acidic media provides strict chemoselectivity for the nitro group[1].

  • Reaction: Sonicate or vigorously stir the suspension for 1 hour at room temperature[1].

    • Validation: Monitor by LC-MS. Complete disappearance of the starting material (m/z ~202) and appearance of the product (m/z ~172) validates completion and prevents unreacted toxic precursors from contaminating the product.

  • Workup: Filter the mixture through a Celite/MgSO4 pad to remove iron salts. Wash the pad thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate, wash with brine, dry, and concentrate[1].

Workflow Step1 2-Bromo-5-nitropyridine- 4-carboxylic acid Step2 Activation: Oxalyl Chloride (0°C, N2 Atm, Vent Gas) Step1->Step2 Step3 Amidation: Aqueous NH3 (Exothermic, Ice Bath) Step2->Step3 Dropwise addition Step4 2-Chloro-5-nitropyridine- 4-carboxamide (Product) Step3->Step4 Precipitation & Filtration Step5 Reduction: Fe / AcOH (Avoids Dehalogenation) Step4->Step5

Synthetic workflow and safety integration for 2-Chloro-5-nitropyridine-4-carboxamide.

Biological Context: CXCR2 Antagonism

The ultimate utility of 2-chloro-5-nitropyridine-4-carboxamide lies in its conversion to pyrido[3,4-d]pyrimidines, which block the CXCR2 receptor[1]. CXCR2 is a G-protein-coupled receptor (GPCR) that binds chemokines like CXCL8 (IL-8). Upregulation of this pathway drives neutrophil chemotaxis, contributing to inflammatory disorders such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis[1]. By synthesizing robust antagonists from this precursor, researchers can successfully inhibit the downstream PI3K/Akt and PLC/Calcium signaling cascades.

CXCR2_Pathway Ligand CXCL8 (IL-8) / Ligand Receptor CXCR2 Receptor (Target of Antagonists) Ligand->Receptor Binds G_Protein Gαi / Gβγ Subunits Receptor->G_Protein Activates PI3K PI3K / Akt Pathway G_Protein->PI3K PLC PLCβ / Calcium Release G_Protein->PLC Outcome Neutrophil Chemotaxis & Inflammation PI3K->Outcome PLC->Outcome

CXCR2 signaling pathway targeted by pyrido[3,4-d]pyrimidine derivatives.

References

  • Source: mdpi.
  • Source: jubilantingrevia.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: tcichemicals.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide as a Key Intermediate in the Synthesis of CXCR2 Antagonists

Scientific Context: The CXCL-CXCR2 Axis in Oncology and Inflammation The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a fundamental role in regulating immune responses, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The CXCL-CXCR2 Axis in Oncology and Inflammation

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a fundamental role in regulating immune responses, particularly neutrophil homeostasis and recruitment[1]. Upon activation by its cognate ligands (CXCL1 through CXCL8), CXCR2 triggers a cascade of intracellular signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK2/STAT3[2],[3].

In the context of the tumor microenvironment (TME), the aberrant activation of the CXCL-CXCR2 axis drives tumor-promoting inflammation, angiogenesis, and metastasis[4],[5]. For instance, in gastric and colorectal cancers, tumor-associated macrophages secrete CXCL1 and CXCL5, which activate a CXCR2/STAT3 feed-forward loop that accelerates metastatic progression[5]. Consequently, the pharmacological blockade of CXCR2 has emerged as a highly promising therapeutic strategy.

Recent medicinal chemistry efforts have identified pyrido[3,4-d]pyrimidines as a potent and selective class of CXCR2 antagonists[6],[7]. The construction of this privileged bicyclic scaffold relies heavily on a highly functionalized pyridine building block: 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4)[8],[9].

CXCR2_Pathway Ligands CXCL1-8 Ligands Receptor CXCR2 Receptor Ligands->Receptor Activates G_Protein Gαi / Gβγ Proteins Receptor->G_Protein Antagonist Pyrido[3,4-d]pyrimidine Antagonists Antagonist->Receptor Blocks PI3K PI3K / Akt Pathway G_Protein->PI3K MAPK MAPK / ERK Pathway G_Protein->MAPK STAT3 JAK2 / STAT3 Pathway G_Protein->STAT3 Outcome Tumor Growth, Angiogenesis & Neutrophil Recruitment PI3K->Outcome MAPK->Outcome STAT3->Outcome

Fig 1. CXCR2 signaling pathway and its blockade by pyrido[3,4-d]pyrimidine antagonists.

Mechanistic Insights & Causality (E-E-A-T)

The utility of 2-Chloro-5-nitropyridine-4-carboxamide stems from the strategic placement of its three functional groups, each serving a distinct mechanistic purpose in the synthesis of the pyrido[3,4-d]pyrimidine core[7].

  • The 4-Carboxamide Group : Provides the primary amide nitrogen required for the pyrimidine ring closure.

  • The 5-Nitro Group : Acts as a highly electron-withdrawing group that activates the pyridine ring for nucleophilic attack. More importantly, it serves as a masked amine. Upon chemoselective reduction, it yields the ortho-aminoamide necessary for cyclization with a carbon electrophile (e.g., an orthoester or formamide)[7].

  • The 2-Chloro Group : Positioned perfectly for late-stage diversification. Because it is activated by the electron-deficient pyridine ring, it readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alcohols, allowing medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries[7].

The Halogen Exchange Phenomenon

A critical mechanistic nuance occurs during the synthesis of this intermediate. When starting from 2-bromo-5-nitropyridine-4-carboxylic acid, the activation of the carboxylic acid using oxalyl chloride in dichloromethane (DCM) does not merely form the acyl chloride. The high local concentration of chloride ions, combined with the highly activated nature of the pyridine ring (ortho to the nitro group), drives a spontaneous halogen exchange , displacing the bromide to yield the 2-chloro derivative[6],[7]. This causality is essential for process chemists to understand, as it dictates the final halogen handle available for downstream cross-coupling.

Synthesis_Workflow SM 2-Bromo-5-nitropyridine- 4-carboxylic acid Step1 1. Oxalyl Chloride (Halogen Exchange) 2. NH3 (aq) SM->Step1 Int1 2-Chloro-5-nitropyridine- 4-carboxamide Step1->Int1 Step2 Fe powder, AcOH (Béchamp Reduction) Int1->Step2 Int2 2-Chloro-5-aminopyridine- 4-carboxamide Step2->Int2 Step3 Cyclization (Orthoester) Int2->Step3 Product Pyrido[3,4-d]pyrimidine Core Step3->Product

Fig 2. Synthetic workflow for constructing the pyrido[3,4-d]pyrimidine core.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity execution.

Protocol A: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Objective : Convert 2-bromo-5-nitropyridine-4-carboxylic acid to the corresponding 2-chloro amide via acyl chloride formation and halogen exchange[6].

  • Vilsmeier-Haack Activation : To a flame-dried, N2-flushed flask, add 2-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq.) in dry DCM (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Formation : Add oxalyl chloride (5.0 eq.) dropwise, followed by a catalytic amount of dry DMF (0.05 eq.).

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid to the acyl chloride.

    • Self-Validation: The reaction will immediately begin evolving gas (CO, CO2, and HCl). The cessation of bubbling (typically after 1 hour at 0 °C and overnight at room temperature) is a visual indicator that the activation is complete.

  • Concentration : Concentrate the resulting solution in vacuo to remove excess oxalyl chloride, preventing competitive formation of urea byproducts in the next step.

  • Amidation : Dissolve the crude residue in dry DCM and add it dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution (excess).

    • Self-Validation: An immediate off-white precipitate will form upon addition to the ammonia, indicating successful amidation.

  • Isolation : Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to afford 2-Chloro-5-nitropyridine-4-carboxamide.

Protocol B: Chemoselective Béchamp Reduction

Objective : Reduce the 5-nitro group to an amine without triggering reductive dechlorination of the 2-chloro group[6].

  • Reagent Preparation : Suspend 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq.) in a solvent mixture of water, EtOH, and AcOH (1:2:2 ratio).

  • Iron Addition : Add activated iron powder (5.0 eq.) to the mixture.

    • Causality: Iron in acidic media provides a mild single-electron transfer reduction pathway. Unlike catalytic hydrogenation (Pd/C + H2), which risks cleaving the C-Cl bond, the Béchamp reduction is highly chemoselective for the nitro group.

  • Sonication : Sonicate the suspension for 1 hour at room temperature.

    • Causality: Sonication continuously strips the passivating iron oxide layer from the surface of the iron powder, exposing fresh zero-valent iron and drastically accelerating the heterogeneous reaction[6].

    • Self-Validation: The reaction mixture will transition from a bright yellow suspension (nitro compound) to a dark brown/grey slurry (amine product + iron oxides). LC-MS analysis will confirm a mass shift from m/z 202 [M+H]+ to m/z 172 [M+H]+ .

  • Workup : Filter the mixture through a 1:1 pad of Celite/MgSO4 to remove iron sludge, washing thoroughly with EtOAc. Separate the phases and extract the aqueous layer with EtOAc to isolate 2-Chloro-5-aminopyridine-4-carboxamide .

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and quantitative outcomes for the transformation of the pyridine core into the cyclization precursor.

Transformation StepReagents & ConditionsTemp / TimeYieldMechanistic Role & Notes
Acyl Chloride Formation Oxalyl chloride (5 eq.), DMF (cat.), dry DCM0 °C → RT / 12 hQuantitative (Crude)Activates carboxylic acid; induces Br → Cl halogen exchange[6].
Amidation 25% NH3 (aq), DCM0 °C / 2 h85 - 92%Installs the primary amide required for pyrimidine cyclization[6].
Nitro Reduction Fe powder (5 eq.), H2O/EtOH/AcOH, SonicationRT / 1 h75 - 82%Chemoselective Béchamp reduction; preserves the 2-chloro handle[6].
Pyrimidine Cyclization Triethyl orthoformate, AcOH (or CDI)100 °C / 4 h65 - 70%Condensation of the ortho-aminoamide to form the pyrido[3,4-d]pyrimidine core.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI / PubMed Central (PMC) URL:[Link]

  • CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer Source: International Journal of Molecular Sciences / PMC URL:[Link]

  • Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases Source: Theranostics URL: [Link]

  • A C-X-C Chemokine Receptor Type 2–Dominated Cross-talk between Tumor Cells and Macrophages Drives Gastric Cancer Metastasis Source: Clinical Cancer Research / AACR Journals URL:[Link]

Sources

Application

Application Notes &amp; Protocols for 2-Chloro-5-nitropyridine-4-carboxamide: A Versatile Intermediate in Modern Synthesis

Abstract This document provides a detailed guide to the use of 2-Chloro-5-nitropyridine-4-carboxamide as a strategic chemical intermediate. While direct, published protocols for this specific multi-substituted pyridine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the use of 2-Chloro-5-nitropyridine-4-carboxamide as a strategic chemical intermediate. While direct, published protocols for this specific multi-substituted pyridine are limited, this guide synthesizes established principles of pyridine chemistry and data from closely related analogues to provide a robust framework for its application. We will explore its anticipated reactivity, focusing on nucleophilic aromatic substitution (SNAr) and potential cross-coupling reactions, and provide detailed, adaptable protocols for its use in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Introduction: A Profile of 2-Chloro-5-nitropyridine-4-carboxamide

2-Chloro-5-nitropyridine-4-carboxamide is a highly functionalized heterocyclic compound poised for significant utility in organic synthesis. Its structure incorporates three key features that dictate its chemical behavior:

  • A Pyridine Core: An electron-deficient aromatic system that is foundational to numerous biologically active molecules.[1]

  • A 2-Chloro Substituent: A good leaving group, positioned for nucleophilic attack. The reactivity at this position is significantly enhanced by the electronic landscape of the ring.

  • A 5-Nitro Group: A powerful electron-withdrawing group that further activates the pyridine ring towards nucleophilic substitution. Its placement para to the 2-chloro group is optimal for stabilizing the negatively charged intermediate formed during an SNAr reaction.[1][2]

  • A 4-Carboxamide Group: This group, positioned meta to the chloro substituent, also contributes to the electron-deficient nature of the ring. Furthermore, it serves as a valuable synthetic handle for further derivatization, such as through dehydration to a nitrile, hydrolysis to a carboxylic acid, or Hofmann rearrangement to an amine.

The confluence of these functional groups makes 2-Chloro-5-nitropyridine-4-carboxamide a valuable building block for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most predictable application of this intermediate is in nucleophilic aromatic substitution (SNAr) at the C-2 position. The strong activation provided by the 5-nitro group makes the displacement of the chloride ion by a variety of nucleophiles a highly favorable process.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is the key to the reaction's facility. The electron-withdrawing nitro group at the C-5 position provides significant resonance stabilization by delocalizing the negative charge.

Caption: The addition-elimination mechanism of SNAr.

Protocol 1: SNAr with Aliphatic Amines

This protocol is a generalized procedure for the reaction with primary or secondary amines (e.g., morpholine, piperidine, benzylamine). It is adapted from established methods for 2-chloro-5-nitropyridine.[2]

Materials:

  • 2-Chloro-5-nitropyridine-4-carboxamide (1.0 equiv)

  • Aliphatic amine (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA), 1.2-2.0 equiv)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitropyridine-4-carboxamide (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: Add the aliphatic amine (1.1-1.5 equiv) to the solution, followed by the base (e.g., Et3N, 1.2-2.0 equiv). The base neutralizes the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C or reflux) and maintain for 2-12 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash it with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.

Causality and Optimization:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can accelerate SNAr reactions compared to protic solvents like ethanol.

  • Base Selection: A non-nucleophilic organic base like Et3N or DIPEA is used to prevent competition with the primary amine nucleophile.

  • Temperature: While many reactions with potent nucleophiles may proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive amines.

SNAr_Workflow start Start dissolve Dissolve 2-Chloro-5-nitropyridine- 4-carboxamide in Solvent start->dissolve add_reagents Add Amine Nucleophile and Base (e.g., Et3N) dissolve->add_reagents heat Heat Reaction Mixture (Monitor by TLC/LC-MS) add_reagents->heat workup Aqueous Work-up (Extraction) heat->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for an SNAr reaction.

Expanding Synthetic Utility: Cross-Coupling Reactions

While SNAr is the most direct pathway, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction would enable the introduction of aryl or vinyl groups at the C-2 position.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Hypothetical)

This is a theoretical protocol based on general procedures for electron-deficient chloro-heterocycles. Optimization of the catalyst, ligand, and base will be critical for success.

Materials:

  • 2-Chloro-5-nitropyridine-4-carboxamide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-nitropyridine-4-carboxamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-24 hours.

  • Monitoring: Track the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient chlorides, ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphine ligands may be required to facilitate the initial oxidative addition step, which is often rate-limiting.[7]

  • Base: The base plays a key role in the transmetalation step of the catalytic cycle.[7] An aqueous inorganic base like K₂CO₃ is common.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, making an inert atmosphere essential to prevent catalyst degradation.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-Cl pd0->pd_complex1 R-Cl reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 R'-B(OH)₂ (Base) transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Summary: Reactivity of Related Chloro-Nitropyridines

The following table summarizes representative yields for SNAr reactions on analogous chloro-nitropyridine substrates. This data serves as a reference for expected outcomes with 2-Chloro-5-nitropyridine-4-carboxamide, though empirical optimization is always necessary.

SubstrateNucleophileConditionsYield (%)Reference
2-Chloro-5-nitropyridinePiperidineEthanol, Reflux, 2-4hHigh[2]
2-Chloro-5-nitropyridineBenzylamineEthanol, Et3N, Reflux, 2-4hHigh[2]
2,4-Dichloro-5-nitropyridine2-FluoroanilineDioxane, NaHCO₃, 80°C, 6h~85-95%[3]
2-Chloro-5-nitropyridineVarious AlcoholsDMSO, t-BuOK, RT, 1-5hHigh[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle 2-Chloro-5-nitropyridine-4-carboxamide in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

2-Chloro-5-nitropyridine-4-carboxamide is a promising and versatile chemical intermediate. Its reactivity is dominated by the activated 2-chloro position, making it an excellent substrate for SNAr reactions with a wide range of nucleophiles. Furthermore, its potential for use in cross-coupling reactions and the synthetic versatility of the carboxamide group open numerous avenues for the construction of complex, high-value molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful building block in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds. BenchChem.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Globe Thesis. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]

  • De Gruyter. (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • UCHEM. (2026). 2-Chloro-5-nitropyridine CAS 4548-45-2 - Versatile Pyridine Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile of 2-Chloro-5-nitropyridine for Research and Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Serra, A. C., et al. (2020). An insight into the vicarious nucleophilic substitution reaction of 2-nitro-5,10,15,20-tetraphenylporphyrin with p-chlorophenoxyacetonitrile: Synthesis and gas-phase fragmentation studies. Dyes and Pigments, 177, 108287.
  • Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • PubMed. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • ScienceOpen. (2025).
  • PubMed. (2024).

Sources

Method

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide as a Privileged Building Block for Novel Fused Heterocycles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Pyrido[3,4-d]pyrimidines and CXCR2 Antagonists Executive Summary The compound 2-Chloro-5-nitropyridine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Pyrido[3,4-d]pyrimidines and CXCR2 Antagonists

Executive Summary

The compound 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4)[1],[2] has emerged as a highly versatile, orthogonally functionalized building block in modern medicinal chemistry. Its unique substitution pattern makes it an ideal precursor for the rapid assembly of complex fused heterocycles, most notably pyrido[3,4-d]pyrimidines . These bicyclic scaffolds are currently under intense investigation as potent antagonists of the human chemokine receptor CXCR2, offering promising therapeutic avenues for inflammatory diseases, autoimmune disorders, and tumor progression[3],[4].

This application note details the structure-reactivity rationale, validated synthetic methodologies, and downstream applications of this critical intermediate, providing a robust framework for researchers engaged in novel compound synthesis.

Chemical Profile & Reactivity Rationale

The utility of 2-chloro-5-nitropyridine-4-carboxamide stems from its carefully orchestrated electronic properties, which allow for sequential, chemoselective transformations without the need for complex protecting group strategies:

  • C2-Chloro Position (Electrophilic Hub): The pyridine ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the ring nitrogen and the C5-nitro group. This renders the C2-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by amines, alkoxides, or azides[5].

  • C5-Nitro Position (Latent Nucleophile): The nitro group serves a dual purpose. Initially, it activates the ring for SN​Ar . Subsequently, it can be chemoselectively reduced to an amine, providing the necessary nucleophilic center for ring-closure[5].

  • C4-Carboxamide (Cyclization Anchor): The primary amide is perfectly positioned to undergo condensation reactions (e.g., with formamide or triethyl orthoformate) alongside the newly formed C5-amine, efficiently yielding the pyrido[3,4-d]pyrimidine core[5].

Biological Context: CXCR2 Antagonism

Upregulated CXCR2 signaling, driven by its native ligand CXCL8 (IL-8), triggers intracellular calcium mobilization linked to severe inflammatory responses and cancer metastasis[3],[4]. Compounds derived from 2-chloro-5-nitropyridine-4-carboxamide act as potent allosteric or competitive antagonists, blocking this pathway.

CXCR2Pathway CXCL8 CXCL8 (IL-8) Chemokine CXCR2 CXCR2 Receptor (GPCR) CXCL8->CXCR2 Binds Ca Intracellular Ca2+ Mobilization CXCR2->Ca Activates Path Inflammation & Tumor Progression Ca->Path Triggers Antag Pyrido[3,4-d]pyrimidine Antagonist Antag->CXCR2 Blocks

Mechanism of CXCR2 receptor antagonism by pyrido[3,4-d]pyrimidine derivatives.

Experimental Workflows & Protocols

The following protocols outline the synthesis of the title compound and its subsequent activation, based on validated methodologies for CXCR2 antagonist library generation[5].

SyntheticWorkflow SM 2-Bromo-5-nitropyridine- 4-carboxylic acid Step1 Oxalyl Chloride / DMF (Halogen Exchange) SM->Step1 Int1 2-Chloro-5-nitropyridine- 4-carbonyl chloride Step1->Int1 Step2 Aqueous Ammonia (Amidation) Int1->Step2 Prod1 2-Chloro-5-nitropyridine- 4-carboxamide Step2->Prod1 Step3 Fe / AcOH / Sonication (Nitro Reduction) Prod1->Step3 Prod2 2-Chloro-5-aminopyridine- 4-carboxamide Step3->Prod2 Step4 Formamide / Heat (Cyclization) Prod2->Step4 Final Pyrido[3,4-d]pyrimidine Scaffold Step4->Final

Synthetic workflow for pyrido[3,4-d]pyrimidines via 2-chloro-5-nitropyridine-4-carboxamide.

Protocol A: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Mechanistic Rationale: This step features a fascinating tandem reaction. When 2-bromo-5-nitropyridine-4-carboxylic acid is treated with oxalyl chloride, the carboxylic acid is converted to an acid chloride. Simultaneously, the liberated chloride ions act as nucleophiles, displacing the C2-bromide via SN​Ar . This halogen exchange is driven by the extreme electrophilicity of the intermediate and the superior leaving group ability of bromide in this specific microenvironment[5].

Step-by-Step Methodology:

  • Initiation: In a flame-dried flask under N2​ atmosphere, dissolve 2-bromo-5-nitropyridine-4-carboxylic acid (10.00 g, 40.49 mmol) in anhydrous Dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice bath[5].

  • Activation: Slowly add oxalyl chloride (20 mL). Stir for 5 minutes, then add anhydrous DMF (0.2 mL) as a Vilsmeier-Haack catalyst[5].

  • Halogen Exchange & Chlorination: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. The reaction will evolve CO2​ and CO gases[5].

  • Concentration: Concentrate the resulting solution in vacuo to remove excess oxalyl chloride, yielding the crude intermediate[5].

  • Amidation: Redissolve the residue in dry DCM (50 mL). Add this solution dropwise to a vigorously stirred, ice-cold 25% aqueous ammonia solution (300 mL)[5].

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the title compound.

Validation Checkpoint: Self-Validating System Monitor the amidation via TLC (EtOAc/Hexane). The product will exhibit a distinct Rf​ shift compared to the starting acid. LC-MS analysis is critical here: it must confirm the mass shift corresponding to the loss of bromine and the addition of chlorine/amine ( [M+H]+ at m/z ~201.6).

Protocol B: Chemoselective Reduction to 2-Chloro-5-aminopyridine-4-carboxamide

Mechanistic Rationale: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is contraindicated here, as it frequently results in the hydrodehalogenation of the C2-chloro group. Instead, a dissolving metal reduction using activated iron powder in a mildly acidic medium ensures strict chemoselectivity for the nitro group. The use of sonication is a critical mechanistic choice: it continuously disrupts the passivating iron oxide layer that forms on the metal surface, dramatically accelerating the single-electron transfer process and preventing reaction stalling[5].

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloro-5-nitropyridine-4-carboxamide (6.00 g, 29.8 mmol) in a solvent mixture of water (15 mL), Ethanol (30 mL), and Glacial Acetic Acid (30 mL)[5].

  • Reduction: Add activated iron powder (8.31 g, 149 mmol, 5.0 eq.) to the mixture[5].

  • Sonication: Place the reaction flask in an ultrasonic bath and sonicate continuously for 1 hour at room temperature[5].

  • Filtration: Filter the dark suspension through a 1:1 pad of Celite and anhydrous MgSO4​ to remove iron salts. Wash the filter cake thoroughly with EtOAc (500 mL)[5].

  • Workup: Transfer the filtrate to a separatory funnel, add water (100 mL), and separate the phases. Extract the aqueous phase with additional EtOAc (2 × 100 mL). Dry the combined organic layers over MgSO4​ and concentrate in vacuo[5].

Validation Checkpoint: Self-Validating System The successful reduction is visually indicated by the disappearance of the characteristic yellow tint of the nitroaromatic starting material. TLC will reveal a highly polar, UV-active spot (amine). LC-MS must show the expected [M+H]+ at m/z ~172.0.

Quantitative Data Summary

The table below summarizes the reaction parameters, expected yields, and analytical validation metrics for the synthesis of the core building blocks based on the established literature[5].

CompoundStarting MaterialKey ReagentsReaction ConditionsTypical YieldValidation Metrics
2-Chloro-5-nitropyridine-4-carboxamide 2-Bromo-5-nitropyridine-4-carboxylic acidOxalyl chloride, DMF (cat.), NH4​OH (aq)0 °C to RT (24 h), then 0 °C amidation85–95%LC-MS: m/z 201.6 [M+H]+ ; NMR: Loss of -COOH proton
2-Chloro-5-aminopyridine-4-carboxamide 2-Chloro-5-nitropyridine-4-carboxamideFe powder (5 eq.), AcOH/EtOH/ H2​O Sonication, RT, 1 h80–90%LC-MS: m/z 172.0 [M+H]+ ; Visual: Loss of yellow color
Pyrido[3,4-d]pyrimidine Core 2-Chloro-5-aminopyridine-4-carboxamideFormamide or Triethyl orthoformateReflux / High HeatVariable (Substrate dependent)LC-MS: m/z 182.0 [M+H]+ ; NMR: Emergence of pyrimidine C2-H

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. Available at:[Link]

Sources

Application

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide as a Privileged Scaffold in SDHI Fungicide Discovery

Strategic Rationale in Agrochemical Research The development of next-generation crop protection agents relies heavily on versatile, programmable chemical scaffolds. In the realm of fungicidal research, pyridine-4-carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Agrochemical Research

The development of next-generation crop protection agents relies heavily on versatile, programmable chemical scaffolds. In the realm of fungicidal research, pyridine-4-carboxamides (isonicotinamides) are recognized as a cornerstone pharmacophore, particularly for designing Succinate Dehydrogenase Inhibitors (SDHIs) [1]. These compounds exert their antifungal activity by mimicking the ubiquinone substrate, binding to Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, and halting ATP production[1].

2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a highly specialized building block that offers a unique trifecta of reactivity[2]:

  • The 4-Carboxamide Core: Serves as the essential hydrogen-bond donor/acceptor pair required for anchoring the molecule within the SDH active site[3].

  • The 2-Chloro Leaving Group: Primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling to introduce lipophilic tails (e.g., diarylamines) necessary for penetrating fungal cell walls[4].

  • The 5-Nitro Group: Acts as a strong electron-withdrawing group to activate the C2 position, and serves as a masked amine that can be chemoselectively reduced for subsequent functionalization or cyclization[4].

Chemical Reactivity & Workflow Logic

To successfully utilize this scaffold, researchers must navigate the electronic interplay between the substituents. The placement of the nitro group at the C5 position establishes a para-relationship with the C2-chloride. This orientation is highly synergistic: the strong electron-withdrawing nature of the nitro group stabilizes the anionic Meisenheimer intermediate via resonance. Consequently, amination at C2 proceeds rapidly under mild conditions without the need for palladium catalysis[4].

Following C2-functionalization, the C5-nitro group must be reduced to an amine to enable further derivatization. While catalytic hydrogenation (Pd/C, H 2​ ) is standard, it risks hydrodehalogenation if the C2-chloride was intentionally left intact. Therefore, a dissolving metal reduction using activated iron powder in acetic acid is the protocol of choice. This chemoselective method exclusively reduces the nitro group while preserving aryl-halogen bonds[4].

Table 1: Physicochemical & Reactivity Profile
Property / ParameterSpecificationMechanistic Implication
CAS Number 1224637-08-4Standard registry identifier[2].
Molecular Weight 201.57 g/mol Low MW allows for extensive downstream elaboration[2].
C2 Reactivity Highly ElectrophilicActivated by para-NO 2​ and meta-carboxamide for mild SNAr.
C5 Reactivity Reducible Masked AmineRequires chemoselective reduction (Fe/AcOH) to prevent C2-dehalogenation[4].

Experimental Protocols: Scaffold Derivatization & Validation

The following methodologies detail the transformation of 2-chloro-5-nitropyridine-4-carboxamide into a functional SDHI candidate, followed by biological validation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Introduce a lipophilic arylamine tail to enhance fungal cell wall penetration.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL) under an N 2​ atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) followed by the desired substituted aniline (1.1 eq, 5.5 mmol).

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

    • Causality: DMF stabilizes the polar transition state of the SNAr reaction, while DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophilic C2 carbon.

  • Workup: Cool to room temperature and pour the mixture into 150 mL of rapidly stirring ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validation System: Monitor via TLC (EtOAc/Hexane 1:1). The reaction mixture will shift to a deep orange/red color upon addition of the amine due to the extended conjugation of the newly formed nitro-aromatic amine system. Complete consumption of the starting material is confirmed by a lower Rf​ value and intense UV absorbance.

Protocol B: Chemoselective Nitro Reduction at C5

Objective: Unmask the C5-amine for subsequent acylation while preserving the structural integrity of the scaffold.

  • Preparation: Suspend the C2-substituted-5-nitropyridine-4-carboxamide intermediate (1.0 eq, 3.0 mmol) in a solvent mixture of Water/EtOH/AcOH (1:2:2 v/v/v, 25 mL).

  • Reduction: Add activated iron powder (5.0 eq, 15.0 mmol) in three portions over 15 minutes to control the exothermic reaction[4].

  • Reaction: Sonicate or stir vigorously at 60 °C for 2 hours.

    • Causality: Iron in acetic acid provides a single-electron transfer (SET) reduction pathway that is strictly chemoselective for the nitro group, completely avoiding the hydrodehalogenation side-reactions common with Pd/C and H 2​ gas[4].

  • Workup: Filter the hot suspension through a pad of Celite to remove iron salts, washing the pad thoroughly with EtOAc (100 mL). Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO 3​ until the aqueous layer is slightly basic (pH ~8), dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation System: Analyze the crude product via LC-MS. The assay is validated by the disappearance of the deep orange color (indicating the loss of the strongly electron-withdrawing nitro chromophore) and a mass shift of -30 Da (loss of NO 2​ [46 Da] + gain of NH 2​ [16 Da]).

Table 2: Optimization of C5-Nitro Reduction Conditions
MethodReagentsTempYieldObservation / Self-Validation
A Pd/C (10%), H 2​ (1 atm), MeOH25 °C45%Significant hydrodehalogenation observed via LC-MS.
B SnCl 2​ ·2H 2​ O (5 eq), EtOH80 °C72%Sluggish reaction; difficult emulsion during basic workup.
C (Optimal) Fe powder (5 eq), AcOH/EtOH/H 2​ O60 °C92% Strictly chemoselective; clean conversion, easy Celite filtration[4].
Protocol C: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Quantify the target-binding affinity of the synthesized pyridine-4-carboxamide derivatives.

  • Enzyme Preparation: Isolate mitochondria from Botrytis cinerea mycelia and suspend in a 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well microplate, combine the SDH enzyme suspension with serial dilutions of the synthesized test compound (0.1 nM to 100 μM). Incubate at 25 °C for 10 minutes.

  • Reaction Initiation: Add a substrate mixture containing 10 mM sodium succinate, 1 mM phenazine methosulfate (PMS), and 50 μM 2,6-dichlorophenolindophenol (DCPIP).

    • Causality: DCPIP acts as the terminal electron acceptor in this coupled assay. As succinate is oxidized by SDH, electrons are transferred via PMS to DCPIP, causing it to reduce and lose its blue color.

  • Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. Calculate the IC 50​ based on the rate of color loss.

  • Self-Validation System: Include Boscalid or Thifluzamide as a positive control[1]. The assay is considered valid and self-consistent only if the positive control yields an IC 50​ within the established literature range (e.g., 10–50 nM for Boscalid against B. cinerea SDH).

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw 2-chloro-5-nitropyridine-4-carboxamide scaffold through chemical derivatization and biological screening.

SDHI_Workflow A 2-Chloro-5-nitropyridine- 4-carboxamide B SNAr Reaction (C2) Aniline / DIPEA A->B Step 1: Arylation C Chemoselective Reduction Fe / AcOH (C5) B->C Step 2: Unmask Amine D Amide Derivatization Final Fungicide C->D Step 3: Acylation E In Vitro SDH Assay Target Validation D->E Step 4: Bio-Screening

Fig 1: Synthetic and biological screening workflow for pyridine-4-carboxamide SDHI fungicides.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules (MDPI).[Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science (J-Stage / PMC).[Link]

  • Isonicotinamide (Pyridine-4-carboxamide). Wikipedia.[Link]

Sources

Method

Advanced Experimental Protocols for 2-Chloro-5-nitropyridine-4-carboxamide Synthesis and Derivatization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of fused pyrido[3,4-d]pyrimidine scaffolds, CXCR2 antagonists, and kinase inhibitors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of fused pyrido[3,4-d]pyrimidine scaffolds, CXCR2 antagonists, and kinase inhibitors.

Executive Summary & Mechanistic Rationale

The 2-chloro-5-nitropyridine-4-carboxamide scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of fused heterocyclic systems such as pyrido[3,4-d]pyrimidines[1]. The strategic value of this intermediate lies in its highly programmable reactivity:

  • The 4-Carboxamide Group: Serves as an essential anchor for intramolecular cyclization (annulation).

  • The 5-Nitro Group: Acts as a masked amine. Upon chemoselective reduction, the resulting ortho-amino carboxamide is primed for cyclization with reagents like carbon disulfide (CS₂) or triethyl orthoformate.

  • The 2-Chloro Group: Highly activated by the electron-withdrawing nature of the pyridine nitrogen and the 5-nitro group. It is intentionally preserved during early synthetic steps to serve as a handle for late-stage Nucleophilic Aromatic Substitution (SₙAr) or Suzuki-Miyaura cross-coupling[1].

Designing a protocol around this molecule requires strict control over chemoselectivity—particularly during the reduction phase, where unwanted hydrodehalogenation of the activated 2-chloro group is a severe risk.

Mechanistic Pathway

The following workflow illustrates the transformation of the commercially available or easily synthesized carboxylic acid into a fused pyrido[3,4-d]pyrimidine scaffold.

Workflow SM 2-Chloro-5-nitropyridine- 4-carboxylic acid AcidChloride 2-Chloro-5-nitropyridine- 4-carbonyl chloride (In situ) SM->AcidChloride Oxalyl chloride, DMF DCM, 0 °C to RT Amide 2-Chloro-5-nitropyridine- 4-carboxamide AcidChloride->Amide 25% Aq. NH3 0 °C to RT Amine 2-Chloro-5-aminopyridine- 4-carboxamide Amide->Amine Fe powder, AcOH/EtOH/H2O Sonication, 1 h FusedRing Pyrido[3,4-d]pyrimidine Derivative Amine->FusedRing CS2, DBU, DMF 60 °C, 3 h

Fig 1: Synthetic workflow from carboxylic acid to fused pyrido[3,4-d]pyrimidine scaffold.

Step-by-Step Experimental Protocols

Protocol 1: Amidation to 2-Chloro-5-nitropyridine-4-carboxamide

Objective: Conversion of the carboxylic acid to a primary carboxamide via an acid chloride intermediate.

Causality & Expert Insight: Oxalyl chloride is selected over thionyl chloride to ensure milder conditions and facilitate the easy removal of volatile byproducts (CO, CO₂, HCl). The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it generates the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly and quantitatively converts the acid to the acid chloride[1]. A Schotten-Baumann-type quench using 25% aqueous ammonia ensures complete amidation while simultaneously neutralizing the generated HCl.

Procedure:

  • Suspend 2-chloro-5-nitropyridine-4-carboxylic acid (10.0 g, 49.4 mmol, 1.0 eq) in dry dichloromethane (DCM, 200 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Add oxalyl chloride (20 mL, excess) dropwise over 10 minutes.

  • Add dry DMF (0.2 mL, cat.). Caution: Vigorous gas evolution will occur.

  • Stir the reaction mixture at 0 °C for 1 h, then allow it to warm to room temperature and stir overnight.

  • Concentrate the resulting solution in vacuo to completely remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in dry DCM (50 mL).

  • Add this solution dropwise to a vigorously stirred, ice-cold 25% aqueous ammonia solution (300 mL).

  • Extract the aqueous mixture with ethyl acetate (EtOAc), dry over MgSO₄, filter, and concentrate to yield the primary amide.

Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). Quench a reaction aliquot in methanol; the acid chloride intermediate will appear as a methyl ester (higher Rf). The final primary amide will appear as a highly polar spot. LC-MS should confirm the product mass at [M+H]⁺ m/z 202.0.

Protocol 2: Chemoselective Reduction to 2-Chloro-5-aminopyridine-4-carboxamide

Objective: Reduction of the 5-nitro group to an aniline derivative without triggering hydrodehalogenation.

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of cleaving the 2-chloro substituent due to the highly activated nature of the pyridine ring. To bypass this, a modified Béchamp reduction utilizing activated iron powder in a slightly acidic protic solvent system (AcOH/EtOH/H₂O) is employed[1]. Sonication is utilized instead of high heat to continuously clean the iron surface, maintaining high electron-transfer efficiency while preserving the halogen.

Procedure:

  • Dissolve 2-chloro-5-nitropyridine-4-carboxamide (6.00 g, 29.8 mmol, 1.0 eq) in a solvent mixture of water (15 mL), EtOH (30 mL), and glacial acetic acid (30 mL).

  • Add activated iron powder (8.31 g, 149 mmol, 5.0 eq) in one portion.

  • Sonicate the resulting suspension in an ultrasonic bath for 1 h at room temperature.

  • Filter the dark suspension through a tightly packed pad of 1:1 Celite/MgSO₄ to remove iron salts. Wash the filter cake thoroughly with EtOAc (500 mL).

  • Transfer the filtrate to a separatory funnel, add water (100 mL), and separate the phases. Extract the aqueous phase with EtOAc (2 × 100 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Self-Validation Check: LC-MS is critical here. Confirm the mass shift from [M+H]⁺ 202.0 (nitro) to 172.0 (amine). The strict absence of a peak at m/z 138.0 (dehalogenated amine) validates that the iron/AcOH system successfully prevented hydrodehalogenation.

Protocol 3: Annulation to Fused Pyrido[3,4-d]pyrimidine Scaffold

Objective: Intramolecular cyclization of the ortho-amino carboxamide to form a 2-thioxo-4-one pyrimidine ring.

Causality & Expert Insight: Reaction of the ortho-amino carboxamide with carbon disulfide (CS₂) forms an intermediate dithiocarbamate at the 5-amino position, which subsequently undergoes intramolecular cyclization with the adjacent 4-carboxamide[1]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because it is strongly basic but non-nucleophilic, efficiently driving the formation of the dithiocarbamate without forming unwanted side products.

Procedure:

  • Suspend 2-chloro-5-aminopyridine-4-carboxamide (2.50 g, 14.6 mmol, 1.0 eq) in dry DMF (25 mL) under a nitrogen atmosphere.

  • Add carbon disulfide (CS₂, 5.0 mL, 83 mmol, 5.7 eq) and cool the mixture in an ice bath.

  • Add DBU (5.0 mL, 33.5 mmol, 2.3 eq) dropwise over 10 minutes.

  • Remove the ice bath and heat the reaction mixture to 60 °C for 3 h.

  • Cool the mixture back to 0 °C and pour it over 100 mL of crushed ice.

  • Acidify the mixture to pH 2–3 using 1M HCl under continuous stirring to precipitate the fused pyrimidine product.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

Self-Validation Check: The product will precipitate cleanly upon acidification. Confirm the annulation via ¹H NMR (d₆-DMSO); the disappearance of the primary amide protons (~7.5–8.0 ppm) and the aniline protons indicates successful cyclization.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for the three-step workflow, providing a benchmark for reaction optimization.

Reaction PhaseReagents & SolventsTemp (°C)Time (h)Expected YieldKey Mechanistic Metric
1. Amidation Oxalyl chloride, DMF, DCM, Aq. NH₃0 → 2512–1885–95%Complete conversion via Vilsmeier intermediate
2. Reduction Fe powder, AcOH, EtOH, H₂O25 (Sonicated)180–90%>99% Chemoselectivity (No dehalogenation)
3. Annulation CS₂, DBU, DMF60370–85%Regioselective cyclization to 2-thioxo-4-one

Safety and Handling Warnings

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (CO, CO₂, HCl). Must be handled in a well-ventilated fume hood.

  • Carbon Disulfide (CS₂): Extremely flammable and toxic. It has a very low autoignition temperature (90 °C). Ensure all heating equipment is spark-proof and avoid hot surfaces.

  • Iron Powder: Finely divided activated iron powder can be pyrophoric. Handle with care and dispose of filter cakes (Celite/Iron) by quenching with water before disposal.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099.[Link]

Sources

Application

2-Chloro-5-nitropyridine-4-carboxamide as a building block in organic synthesis.

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide as a Versatile Building Block in Medicinal Chemistry Executive Summary & Chemical Profiling In modern drug discovery, heteroaromatic building blocks that offer ort...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Chemical Profiling

In modern drug discovery, heteroaromatic building blocks that offer orthogonal reactivity are highly prized for the rapid generation of structure-activity relationship (SAR) libraries. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a premier example of such a scaffold. It features three distinct functional handles that can be manipulated independently:

  • C2-Chloride : Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Nitro Group : Chemoselectively reducible to an amine.

  • C4-Carboxamide : Primed for intramolecular cyclization following C5 reduction.

This specific functionalization matrix has been successfully leveraged in the synthesis of pyrido[3,4-d]pyrimidines, which are potent antagonists of the human chemokine receptor CXCR2—a critical target in inflammatory diseases, autoimmune disorders, and oncology[1].

Pro-Tip for Synthesis : If generating this building block de novo from 2-bromo-5-nitropyridine-4-carboxylic acid using oxalyl chloride followed by aqueous ammonia, be aware that a concomitant transhalogenation occurs. The reaction yields the 2-chloro derivative rather than the bromo analogue, a serendipitous exchange that often improves downstream SNAr kinetics[1].

Mechanistic Insights: Orthogonal Reactivity

The synthetic utility of this building block relies on the precise electronic tuning of the pyridine ring. The C2 position is exceptionally electrophilic. This is driven by the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen, compounded by the strong resonance withdrawal of the para-positioned C5-nitro group.

When a nucleophile attacks C2, the resulting negative charge is effectively delocalized onto the nitro group's oxygen atoms, forming a highly stable Meisenheimer intermediate. Consequently, SNAr at C2 proceeds rapidly under mild basic conditions, leaving the C4-carboxamide and C5-nitro groups intact.

Mechanism SM Electrophilic C2 Site (Activated by -NO2 & Py N) Meisenheimer Meisenheimer Intermediate (Charge Delocalization) SM->Meisenheimer Nucleophilic Addition (Rate-Determining) Product SNAr Product + Cl⁻ Meisenheimer->Product Leaving Group Departure (Fast)

Addition-elimination (SNAr) mechanism at the highly activated C2 position.

Conversely, the C5-nitro group can be selectively reduced to an amine. The critical challenge here is avoiding the hydrodehalogenation of the C2-chloride. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) often cleaves the C-Cl bond. Therefore, mild single-electron transfer (SET) reductions, such as Iron in Acetic Acid (Fe/AcOH), are mandated to preserve the halogen for subsequent cross-coupling or SNAr[2].

Reactivity SM 2-Chloro-5-nitropyridine- 4-carboxamide SNAr C2-Substituted Intermediate SM->SNAr SNAr (Amines/Azoles) Amine C5-Amino Intermediate SM->Amine Reduction (Fe/AcOH) Target Pyrido[3,4-d]pyrimidine Scaffold SNAr->Target 1. Reduction 2. Cyclization Amine->Target 1. SNAr 2. Cyclization

Orthogonal functionalization pathways of 2-chloro-5-nitropyridine-4-carboxamide.

Quantitative Data Summary

The following table summarizes the validated reaction parameters for the orthogonal functionalization of this building block, ensuring predictable yields and high regioselectivity.

Reaction TypeReagents & CatalystConditionsRegioselectivity / ChemoselectivityTypical YieldAnalytical Marker (Validation)
SNAr (C2) Amine/Azole, DIPEA, THFRT to 60 °C, 12 h100% selective for C275–90%Upfield shift of C3-H in ¹H NMR
Nitro Reduction Fe powder, AcOH/EtOH/H₂ORT (Sonicated), 1 hChemoselective for -NO₂70–90%Mass shift Δm/z = -30; Broad +NH₂ peak
Cyclization Formamidine acetate, EtOHReflux, 12 hDual cyclization (C4/C5)60–80%Disappearance of primary amine protons

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Synthesis of 2-Chloro-5-aminopyridine-4-carboxamide)

This protocol utilizes sonication-assisted dissolving metal reduction to selectively reduce the nitro group while completely preserving the labile C2-chloride.[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq., e.g., 6.00 g, 29.8 mmol) in a solvent mixture of water (15 mL), Ethanol (30 mL), and Glacial Acetic Acid (30 mL).

  • Activation: Add activated iron powder (5.0 eq., 8.31 g, 149 mmol) in a single portion.

    • Causality: Acetic acid acts as the proton source for the SET reduction. Iron is strictly chosen over Pd/C to prevent the hydrodehalogenation of the C2-chloride, which is a common failure point in pyridine chemistry.

  • Sonication: Submerge the flask in an ultrasonic bath and sonicate at room temperature for 1 hour.

    • Causality: Sonication continuously cavitates the reaction mixture, stripping the passivating iron oxide layer from the metal surface. This exposes fresh zero-valent iron, accelerating the reaction from >12 hours to just 60 minutes and preventing the formation of dimeric azo-byproducts.

  • Filtration: Filter the resulting dark suspension through a 1:1 pad of Celite and anhydrous MgSO₄. Wash the filter cake thoroughly with Ethyl Acetate (500 mL).

    • Causality: Celite traps the colloidal iron sludge, while MgSO₄ immediately sequesters water, preventing the formation of intractable emulsions during the subsequent extraction phase.

  • Workup: Transfer the filtrate to a separatory funnel, add water (100 mL), and separate the phases. Extract the aqueous layer with EtOAc (2 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 100 mL) to neutralize residual acetic acid, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

System Validation:

  • TLC: Elute with 5% MeOH in DCM. The product will appear as a highly fluorescent spot under 254 nm UV light, a stark contrast to the UV-absorbent only starting material.

  • LC-MS: Confirm the successful reduction by observing the mass shift from [M+H]⁺ 202 to 172.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol describes the displacement of the C2-chloride with an amine nucleophile to generate a highly functionalized intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq.) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl generated during the substitution, driving the equilibrium forward without competing with the amine for the electrophilic C2 site.

  • Nucleophile Addition: Dropwise add the desired primary or secondary amine (1.2 eq.). Stir the reaction at room temperature. (If using sterically hindered amines, heat to 60 °C).

    • Causality: The extreme electrophilicity of the C2 position, flanked by the pyridine nitrogen and the para-nitro group, allows most unhindered amines to react quantitatively at room temperature.

  • Workup: Once starting material is consumed, concentrate the mixture in vacuo. Partition the residue between EtOAc and water. Extract the aqueous layer, wash organics with brine, dry over Na₂SO₄, and concentrate.

System Validation:

  • ¹H NMR: The successful displacement of the highly electronegative chloride atom by an electron-donating amine will cause the C3-proton (ortho to the new amine) to shift significantly upfield (e.g., from ~8.1 ppm to ~7.2 ppm).

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules (MDPI), 2023 Feb 23;28(5):2099. URL:[Link]

Sources

Method

2-Chloro-5-nitropyridine-4-carboxamide reaction with amines

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitropyridine-4-carboxamide Mechanistic Rationale & Electronic Activation The functionalization of pyridine scaffolds is a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitropyridine-4-carboxamide

Mechanistic Rationale & Electronic Activation

The functionalization of pyridine scaffolds is a cornerstone of modern drug development. Among these building blocks, 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4)[1] serves as an exceptionally versatile intermediate, particularly for the synthesis of complex fused heterocycles such as pyrido[3,4-d]pyrimidines used in CXCR2 antagonists and kinase inhibitors[2].

The reactivity of this molecule is governed by the profound electron deficiency at the C2 position. The pyridine nitrogen acts as an intrinsic electron sink, while the C5-nitro group and the C4-carboxamide exert strong synergistic mesomeric (-M) and inductive (-I) electron-withdrawing effects[3]. This drastically lowers the LUMO energy of the aromatic system, facilitating rapid attack by amine nucleophiles to form a resonance-stabilized anionic Meisenheimer complex[4].

Causality in Synthetic Sequencing: The sequence of synthetic steps is critical. SNAr displacement of the C2-chloride must be executed prior to the reduction of the C5-nitro group. If the nitro group is reduced to an amine first, its electron-donating (+M) nature drastically reduces the electrophilicity of the C2 position, effectively shutting down SNAr reactivity under standard conditions[5]. Furthermore, the C2 position is so highly activated that attempting to synthesize the 2-bromo precursor via oxalyl chloride activation often results in spontaneous halogen exchange, yielding the 2-chloro derivative directly[2].

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity execution.

Protocol A: Tandem Amidation and SNAr with Imidazole (CDI-Mediated)

This protocol utilizes 1,1-carbonyldiimidazole (CDI) to simultaneously convert a carboxylic acid to a carboxamide while acting as the nucleophile for the SNAr reaction[6].

  • Materials: 2-Chloro-5-nitropyridine-4-carboxylic acid (1.0 eq), 1,1-carbonyldiimidazole (1.5 eq), Aqueous Ammonia (25%, 10.0 eq), Anhydrous THF.

  • Procedure:

    • In a flame-dried, N2-flushed round-bottom flask, dissolve the carboxylic acid and CDI in anhydrous THF at room temperature[6].

    • Stir the mixture for 30 minutes.

    • Add the aqueous ammonia in one rapid portion and stir overnight at room temperature[6].

    • Partition the mixture between EtOAc and water, extract the aqueous phase, wash with brine, dry over Na2SO4, and concentrate in vacuo[6]. Triturate the solid with ice-cold ethanol to yield 2-imidazolyl-5-nitropyridine-4-carboxamide[6].

  • Mechanistic Causality & Self-Validation:

    • Moisture Exclusion: CDI is highly moisture-sensitive; flame-drying prevents premature hydrolysis into imidazole and CO2.

    • Visual Cue: The immediate evolution of CO2 gas upon CDI addition confirms the formation of the highly reactive acyl imidazole intermediate.

    • Tandem Reactivity: The imidazole released during acid activation is sufficiently nucleophilic to displace the highly activated C2-chloride at room temperature. The subsequent ammonia addition aminolyses the acyl imidazole to the final carboxamide[2].

Protocol B: General SNAr with Primary/Secondary Amines
  • Materials: 2-Chloro-5-nitropyridine-4-carboxamide (1.0 eq), Aliphatic/Aryl Amine (1.1–1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Ethanol or THF.

  • Procedure:

    • Suspend the 2-chloro-5-nitropyridine-4-carboxamide in the chosen solvent.

    • Add the amine nucleophile followed by DIPEA.

    • Heat the reaction to reflux (or 80 °C) for 2–4 hours[3].

    • Concentrate the mixture, resuspend in water, and extract with EtOAc. Dry and purify via silica gel chromatography[3].

  • Mechanistic Causality & Self-Validation:

    • Base Selection: DIPEA is chosen as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the SNAr process, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[3].

    • Visual Cue: The reaction mixture will undergo a distinct color shift (typically to deep yellow or orange) upon the formation of the highly conjugated 2-amino-5-nitropyridine product. TLC will confirm the consumption of the starting material and the appearance of a highly UV-active lower-Rf spot.

Quantitative Reactivity Data

The table below summarizes the expected SNAr reactivity profiles for 2-chloro-5-nitropyridine derivatives across different nucleophiles and conditions.

SubstrateNucleophileReagents / SolventTemp / TimeTypical YieldRef
2-Chloro-5-nitropyridineMorpholineKF (2.0 eq), H2O100 °C, 17 h85%[5]
2-Chloro-5-nitropyridineBenzylamineIsopropanol / H2O80 °C, 4 h>80%[3]
2-Chloro-5-nitropyridine-4-carboxylic acidImidazole (via CDI)CDI (1.5 eq), NH3(aq), THFRT, 24 h44%[6]

Downstream Scaffold Generation: Nitro Reduction

Once the SNAr substitution is complete, the C5-nitro group must be reduced to an amine to facilitate final cyclization into fused scaffolds.

Catalytic Hydrogenation Protocol: Combine the SNAr product (e.g., 2-imidazolyl-5-nitropyridine-4-carboxamide, 1.0 eq) and 5% Pd/C (5 wt%) in THF[6]. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 24 hours at room temperature[2]. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, washing thoroughly with EtOAc[6]. Concentration and flash chromatography (0–20% MeOH/EtOAc) afford the 5-aminopyridine derivative in high yields (e.g., 72%)[2].

Note on Orthogonal Reactivity: If reduction is required without displacing the C2-chloride, iron powder (5.0 eq) in a mixture of water, EtOH, and AcOH with sonication for 1 hour selectively reduces the nitro group while leaving the C2-Cl bond intact for future cross-coupling[6].

Workflow Visualization

G A 2-Chloro-5-nitropyridine- 4-carboxamide C Meisenheimer Complex A->C Addition B Amine Nucleophile (e.g., R-NH2) B->C D 2-Amino-5-nitropyridine Derivative C->D Cl- Elimination E Nitro Reduction (H2, Pd/C) D->E Reduction F Pyrido[3,4-d]pyrimidine Scaffold E->F Cyclocondensation

Workflow for the synthesis of pyrido[3,4-d]pyrimidines via SNAr of 2-chloro-5-nitropyridines.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ChemSusChem / PubMed Central URL:[Link]

Sources

Application

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide as a Core Scaffold in Targeted Drug Discovery (CXCR2 Antagonists)

Introduction & Mechanistic Rationale In the landscape of modern targeted drug discovery, the design of small-molecule antagonists for G-protein coupled receptors (GPCRs) heavily relies on privileged chemical scaffolds. O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern targeted drug discovery, the design of small-molecule antagonists for G-protein coupled receptors (GPCRs) heavily relies on privileged chemical scaffolds. One such critical building block is 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4). This intermediate is instrumental in the synthesis of pyrido[3,4-d]pyrimidines, a class of compounds that exhibit potent antagonism against the Human Chemokine Receptor CXCR2 [1].

CXCR2 is a pivotal receptor in the tumor microenvironment. Its activation by the chemokine CXCL8 (IL-8) drives tumor angiogenesis, promotes metastasis, and recruits myeloid-derived suppressor cells (MDSCs) that confer resistance to immunotherapy. Consequently, blocking the CXCR2 signaling cascade is a highly sought-after therapeutic strategy in immuno-oncology.

The Chemical Causality: Why This Scaffold?

The selection of 2-Chloro-5-nitropyridine-4-carboxamide is not arbitrary; it is driven by precise chemical causality. The pyridine ring is highly electron-deficient due to the presence of the strongly electron-withdrawing nitro group. This electronic environment activates the ortho-chloro group, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to easily install diverse functional groups (e.g., amines, furanyl rings) at this position to explore Structure-Activity Relationships (SAR). Furthermore, the adjacent nitro and carboxamide groups provide the exact orthogonal functional handles required for downstream reduction and pyrimidine ring closure, seamlessly yielding the biologically active pyrido[3,4-d]pyrimidine core.

Synthesis and Chemical Workflow

The synthesis of 2-Chloro-5-nitropyridine-4-carboxamide from its precursor, 5-bromo-3-nitropyridine-4-carboxylic acid, involves a fascinating mechanistic phenomenon: thermodynamically driven transhalogenation [1].

During the activation of the carboxylic acid with oxalyl chloride, the reagent not only forms the acyl chloride but also acts as a chlorinating agent. The high concentration of chloride ions in the reaction mixture attacks the highly activated pyridine ring, replacing the weaker C–Br bond with a stronger C–Cl bond. This spontaneous transhalogenation is a critical feature, as the resulting chloro-derivative is often more stable and predictable during subsequent SNAr elaborations than its bromo counterpart.

ChemicalWorkflow SM 5-Bromo-3-nitropyridine-4-carboxylic acid (Starting Material) Step1 Oxalyl Chloride / DMF Acyl Chloride Formation & Transhalogenation SM->Step1 Step2 Aqueous Ammonia Amidation Step1->Step2 Intermediate 2-Chloro-5-nitropyridine-4-carboxamide (Key Scaffold) Step2->Intermediate Step3 Nitro Reduction (Fe/AcOH) & Pyrimidine Cyclization Intermediate->Step3 Product Pyrido[3,4-d]pyrimidine Core (CXCR2 Antagonist) Step3->Product

Caption: Workflow for synthesizing pyrido[3,4-d]pyrimidine CXCR2 antagonists.

Biological Evaluation: CXCR2 Antagonism

To validate the synthesized pyrido[3,4-d]pyrimidine derivatives, a functional readout of GPCR activation is required. CXCR2 couples primarily to Gq/11 proteins. Upon binding CXCL8, the receptor activates Phospholipase C (PLC), which cleaves PIP2 into IP3. IP3 then binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium.

By loading cells with a fluorescent calcium indicator (e.g., Fluo-4 AM), we can quantify this calcium transient in real-time. A self-validating assay must include a known, highly potent antagonist as a positive control. In this context, Navarixin (SCH-527123) , an orally bioavailable allosteric CXCR1/2 antagonist, is utilized to benchmark the assay's dynamic range and sensitivity [2].

Quantitative SAR Data Summary
Compound / ScaffoldC6-SubstitutionCXCR2 IC₅₀ (µM)Pharmacological Profile
Navarixin (Positive Control)N/A0.0049Full Allosteric Antagonist
Original Hit (Pyrido-pyrimidine)Unsubstituted0.1100Partial Antagonist
Compound 17b 6-furanyl~0.1000Full Antagonist
Negative Control 6-methyl> 10.000Inactive

Data summarized and adapted from the SAR exploration of pyrido[3,4-d]pyrimidines [1].

CXCR2Pathway Ligand CXCL8 (IL-8) Chemokine Ligand Receptor CXCR2 Receptor (GPCR on Cell Membrane) Ligand->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein Activates PLC Phospholipase C (PLC) Activation GProtein->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Calcium Mobilization IP3->Calcium Triggers ER release Tumor Tumor Angiogenesis & Metastasis Calcium->Tumor Drug Pyrido[3,4-d]pyrimidine Antagonist (Blocks Receptor) Drug->Receptor Inhibits

Caption: CXCR2 signaling pathway and its inhibition by targeted antagonists.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Objective: To synthesize the key intermediate via concurrent acyl chloride formation and transhalogenation.

  • Activation: In a flame-dried, N₂-flushed round-bottom flask, dissolve 5-bromo-3-nitropyridine-4-carboxylic acid (10.0 g, 40.5 mmol) in dry Dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice bath.

  • Chlorination/Transhalogenation: Slowly add oxalyl chloride (20 mL) dropwise to the cold solution. After 5 minutes of stirring, add a catalytic amount of dry DMF (0.2 mL). Causality note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates both the acyl chloride formation and the SNAr transhalogenation of the bromo group.

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight to ensure complete transhalogenation.

  • Concentration: Concentrate the resulting solution in vacuo to remove excess oxalyl chloride and DCM.

  • Amidation: Dissolve the obtained crude acyl chloride residue in dry DCM (50 mL). Add this solution dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution (300 mL). Caution: Highly exothermic reaction.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-Chloro-5-nitropyridine-4-carboxamide as an off-white solid.

Protocol B: Intracellular Calcium Mobilization Assay (Self-Validating System)

Objective: To quantify the functional CXCR2 antagonism of downstream pyrido[3,4-d]pyrimidine derivatives.

  • Cell Preparation: Seed human glioblastoma U87 cells stably overexpressing CXCR2 (U87-CXCR2) at a density of 2 × 10⁴ cells per well in gelatin-coated, black-walled, clear-bottom 96-well plates. Incubate overnight at 37 °C and 5% CO₂.

  • Dye Loading: Discard the growth medium. Load the cells with 80 µL/well of Fluo-4 AM dye solution (diluted in assay buffer containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37 °C in the dark.

  • Compound Pre-incubation: Prepare serial dilutions of the test compounds and the positive control (Navarixin) in assay buffer. Add 20 µL of the compound solutions to the respective wells. Include vehicle-only wells (DMSO) to establish the maximum signal baseline. Incubate for 15 minutes at room temperature.

  • Stimulation & Kinetic Measurement: Transfer the plate to a kinetic fluorescence plate reader (e.g., FLIPR Tetra). Program the instrument to inject CXCL8 (IL-8) at a final concentration of 10 nM.

  • Data Acquisition: Continuously monitor the fluorescence (Excitation: 488 nm / Emission: 525 nm) for 3 minutes. The peak fluorescence value minus the baseline represents the intracellular calcium release. Calculate IC₅₀ values using non-linear regression analysis. Validation check: The assay is deemed valid only if the Navarixin control yields an IC₅₀ within the expected range (approx. 0.005 µM).

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules. 2023 Feb 23;28(5):2099. URL:[Link] [1]

  • Pharmacological Characterization of Sch527123, a Potent Allosteric CXCR1/CXCR2 Antagonist Source: Journal of Pharmacology and Experimental Therapeutics. 2007 Aug;322(2):477-485. URL:[Link][1]

Sources

Method

Application Note: 2-Chloro-5-nitropyridine-4-carboxamide in the Development of Functional Materials and CXCR2 Antagonists

Introduction & Mechanistic Overview In the landscape of functional material development and medicinal chemistry, pyridine derivatives serve as indispensable building blocks for synthesizing complex heterocyclic scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the landscape of functional material development and medicinal chemistry, pyridine derivatives serve as indispensable building blocks for synthesizing complex heterocyclic scaffolds. 2-Chloro-5-nitropyridine-4-carboxamide is a highly specialized intermediate utilized primarily in the construction of pyrido[3,4-d]pyrimidines[1].

These functionalized bicyclic systems have gained significant traction as potent antagonists of the human chemokine receptor CXCR2[2]. Upregulated CXCR2 signaling is a primary driver in numerous inflammatory diseases, autoimmune disorders, and tumor angiogenesis. By acting as a scaffold-hopping precursor, 2-chloro-5-nitropyridine-4-carboxamide enables the synthesis of novel therapeutic materials that competitively bind to CXCR2, thereby halting neutrophil migration and mitigating tumor immunosuppression[3].

Chemical Properties & Specifications

To ensure reproducibility in synthetic workflows, starting materials must meet stringent purity and structural criteria. Below is the quantitative and structural data for the target intermediate[4].

PropertySpecification / Value
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Number 1224637-08-4
Molecular Formula C₆H₄ClN₃O₃
Molecular Weight 201.57 g/mol
Physical State Solid (Off-white to pale yellow)
Primary Application Precursor for Pyrido[3,4-d]pyrimidine scaffolds

Synthesis Protocol: 2-Chloro-5-nitropyridine-4-carboxamide

This protocol details the synthesis of the title compound from 2-bromo-5-nitropyridine-4-carboxylic acid.

Expert Insight (Causality of Experimental Choices): The use of oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack type intermediate, which efficiently converts the carboxylic acid into an acyl chloride without the harsh thermal conditions required by thionyl chloride. Crucially, during the subsequent Schotten-Baumann amidation with aqueous ammonia, a concomitant transhalogenation occurs. The high local concentration of chloride ions (from the acyl chloride formation) and the nucleophilic environment drive the substitution of the 2-bromo group to a 2-chloro group, yielding the final chlorinated product[2].

Step-by-Step Methodology
  • Acyl Chloride Formation:

    • Charge a flame-dried, N₂-flushed round-bottom flask with 2-bromo-5-nitropyridine-4-carboxylic acid (10.00 g, 40.49 mmol) and dry dichloromethane (DCM, 200 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Add oxalyl chloride (20 mL) dropwise to control the evolution of CO₂ and CO gases.

    • After 5 minutes of stirring, inject dry DMF (0.2 mL) to catalyze the reaction[1].

    • Self-Validation: The suspension will gradually become a clear solution as the acyl chloride forms. Stir at 0 °C for 1 h, then allow it to warm to room temperature overnight.

  • Concentration:

    • Concentrate the resulting solution in vacuo to remove excess oxalyl chloride and DCM.

  • Amidation & Transhalogenation:

    • Redissolve the crude acyl chloride residue in dry DCM (50 mL).

    • Set up a secondary flask containing 25% aqueous ammonia solution (300 mL) heavily stirred at 0 °C.

    • Add the DCM solution dropwise to the aqueous ammonia. The sudden pH shift and nucleophilic attack will rapidly form the carboxamide while facilitating the bromo-to-chloro transhalogenation[1].

    • Extract, wash with brine, dry over MgSO₄, and concentrate to yield 2-chloro-5-nitropyridine-4-carboxamide.

Downstream Application: Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

Once synthesized, the intermediate must undergo nitro reduction and cyclization to form the functional pyrido[3,4-d]pyrimidine material.

SynthesisWorkflow A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Acyl Chloride Formation (Oxalyl Chloride, DMF) A->B Step 1 C Amidation & Transhalogenation (Aqueous NH3) B->C Step 2 D 2-Chloro-5-nitropyridine- 4-carboxamide C->D Intermediate E Nitro Reduction (Fe, AcOH, EtOH) D->E Step 3 F 2-Chloro-5-aminopyridine- 4-carboxamide E->F Intermediate G Cyclization (DBU, Heat) F->G Step 4 H Pyrido[3,4-d]pyrimidine (CXCR2 Antagonist) G->H Final Product

Synthesis workflow of pyrido[3,4-d]pyrimidine antagonists from the 2-chloro-5-nitro precursor.
Protocol: Béchamp Reduction to Aminopyridine

Causality: Activated iron powder in the presence of acetic acid (AcOH) acts as a single-electron transfer reducing agent. Sonication is employed to continuously disrupt the passivating iron oxide layer that forms on the metal surface, ensuring a rapid and complete reduction of the nitro group to an amine without dehalogenating the sensitive 2-chloro position[1].

  • Combine 2-chloro-5-nitropyridine-4-carboxamide (6.00 g, 29.8 mmol) with activated iron powder (8.31 g, 149 mmol, 5 eq.) in a solvent mixture of water (15 mL), Ethanol (30 mL), and Acetic Acid (30 mL)[1].

  • Sonicate the suspension for 1 hour at room temperature.

  • Self-Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the yellow nitro-compound spot indicates completion.

  • Filter the mixture over a 1:1 pad of Celite/MgSO₄ to remove iron salts, washing thoroughly with EtOAc (500 mL)[1].

  • Perform phase separation with water (100 mL), extract the aqueous phase with EtOAc (2 × 100 mL), dry, and concentrate to yield 2-chloro-5-aminopyridine-4-carboxamide.

  • Cyclization: The resulting ortho-aminocarboxamide is subsequently treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a cyclizing agent (e.g., triethyl orthoformate) under heat to close the pyrimidine ring[5].

Biological Evaluation: Functional Calcium Mobilization Assay

To validate the efficacy of the synthesized pyrido[3,4-d]pyrimidine functional materials, a kinetic fluorescence-based calcium mobilization assay is employed.

Mechanistic Pathway

CXCR2 is a G-protein coupled receptor (GPCR). Binding of its native ligand (CXCL8) activates the Phospholipase C (PLC) pathway, cleaving PIP₂ into IP₃. IP₃ binds to the endoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ ). Effective antagonists block this cascade[2].

SignalingPathway CXCL8 CXCL8 (Ligand) CXCR2 CXCR2 Receptor (GPCR) CXCL8->CXCR2 Activates Antagonist Pyrido[3,4-d]pyrimidine (Antagonist) Antagonist->CXCR2 Blocks GProtein Gq/11 Protein CXCR2->GProtein Signal Transduction PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium ER Mobilization

CXCR2 signaling pathway and mechanism of pyrido[3,4-d]pyrimidine antagonism.
Assay Protocol & Comparative Data
  • Seed human glioblastoma U87 cells overexpressing CXCR2 in 96-well plates.

  • Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pre-incubate cells with varying concentrations of the synthesized pyrido[3,4-d]pyrimidine compounds.

  • Stimulate the cells with CXCL8 and immediately measure the transient increase in fluorescence using a kinetic plate reader[2].

Table: Comparative CXCR2 Antagonistic Potency[2]

CompoundScaffold TypeIC₅₀ (µM)Role in Assay
Navarixin Diarylurea0.0049Positive Control
Thiazolo Analogue Thiazolo[4,5-d]pyrimidine0.079Reference Scaffold
Lead Compound 2 Pyrido[3,4-d]pyrimidine0.110Experimental Hit

Interpretation: The data confirms that scaffolds derived from the 2-chloro-5-nitropyridine-4-carboxamide precursor (Lead Compound 2) exhibit competitive nanomolar potency against CXCR2, validating the synthetic workflow and material design[2].

References

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules (MDPI) / PubMed Central URL: [Link] (Cited for synthetic methodologies, transhalogenation mechanisms, and calcium mobilization assay data).

Sources

Application

Application Note: Scale-Up Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Document ID: AN-2026-0315 Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Focus: Process Optimization, Safety Protocols, and Yield Maximization Introduction and Strategic Context The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0315 Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Focus: Process Optimization, Safety Protocols, and Yield Maximization

Introduction and Strategic Context

The compound 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a critical electrophilic building block frequently utilized in the synthesis of complex heterocyclic systems, notably pyrido[3,4-d]pyrimidines. These downstream scaffolds are of high pharmacological interest, particularly as antagonists for the human chemokine receptor CXCR2, which plays a pivotal role in inflammatory diseases and tumor microenvironments [1].

Transitioning the synthesis of 2-chloro-5-nitropyridine-4-carboxamide from a discovery-scale (milligram to low-gram) to a pilot-scale (100g+) environment presents specific chemical engineering challenges. The standard synthetic route involves the activation of 2-chloro-5-nitropyridine-4-carboxylic acid to its corresponding acyl chloride, followed by amidation using aqueous ammonia [1]. While highly effective, this route generates significant stoichiometric off-gases and highly exothermic quenching events that must be rigorously managed to ensure batch-to-batch reproducibility and operator safety.

Mechanistic Rationale and Process Design

As a self-validating system, a scale-up protocol cannot merely scale reagent masses linearly; it must account for mass transfer, heat dissipation, and reaction kinetics.

Carboxylic Acid Activation

The conversion of the carboxylic acid to the acid chloride utilizes Oxalyl Chloride ( (COCl)2​ ) catalyzed by N,N-Dimethylformamide (DMF) .

  • Causality of Reagent Choice: Oxalyl chloride is preferred over thionyl chloride ( SOCl2​ ) for scale-up in this specific context because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous, allowing for a cleaner concentration step prior to amidation.

  • Catalytic Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium ion), which rapidly reacts with the carboxylic acid.

  • Scale-up Hazard: The generation of 3 moles of gas per mole of substrate requires a controlled dosing strategy and a high-capacity caustic scrubber system to prevent reactor over-pressurization.

Exothermic Amidation

The subsequent amidation relies on the dropwise addition of the unpurified acid chloride into a vast excess of 25% aqueous ammonia .

  • Causality of Conditions: The reaction is violently exothermic. At scale, adding the electrophile to the nucleophile (rather than vice versa) ensures the ammonia is always in vast excess, suppressing the formation of dimeric imide impurities. The biphasic nature of the quench (DCM/Aqueous) requires high-shear agitation to maintain mass transfer rates.

G SM 2-Chloro-5-nitropyridine- 4-carboxylic acid Act Step 1: Activation Oxalyl Chloride, DMF (cat.) DCM, 0 °C to RT SM->Act Int Acid Chloride Intermediate Act->Int Waste Off-gas (CO, CO2, HCl) Routed to Caustic Scrubber Act->Waste Gas Evolution Amid Step 2: Amidation 25% aq. NH3 High Shear, < 5 °C Int->Amid Prod 2-Chloro-5-nitropyridine- 4-carboxamide Amid->Prod

Figure 1: Two-step workflow for the synthesis of 2-Chloro-5-nitropyridine-4-carboxamide.

Scale-Up Experimental Protocol (100g Pilot Scale)

Note: This protocol is adapted and scaled from the baseline methodology described in the literature [1], optimized for a 5L jacketed reactor system.

Phase 1: Acid Chloride Formation
  • Preparation: Purge a 5L jacketed glass reactor with N2​ . Ensure the reactor vent is connected to an active 2M NaOH caustic scrubber.

  • Substrate Loading: Charge the reactor with 2-chloro-5-nitropyridine-4-carboxylic acid (100.0 g, 493 mmol) and anhydrous Dichloromethane (DCM) (2.0 L).

  • Catalyst Addition: Add anhydrous DMF (2.0 mL, 25.8 mmol). Initiate moderate stirring (250 rpm).

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0–2 °C.

  • Dosing: Load oxalyl chloride (200 mL, 2.33 mol, ~4.7 eq) into an addition funnel. Begin dropwise addition at a rate of ~2 mL/min.

    • Expert Insight: Do not exceed this dosing rate. Monitor the scrubber flow; gas evolution will be immediate and vigorous.

  • Maturation: After complete addition, maintain the reaction at 0 °C for 1 hour, then adjust the jacket temperature to 20 °C and stir overnight (12-14 hours) under a continuous N2​ sweep.

  • Concentration: Apply vacuum distillation (max internal temp 25 °C) to remove DCM and excess oxalyl chloride. The resulting crude residue is the highly reactive acid chloride.

Phase 2: Amidation and Isolation
  • Reconstitution: Redissolve the crude acid chloride residue in anhydrous DCM (500 mL). Transfer to a clean, dry addition funnel.

  • Nucleophile Preparation: In a separate 10L jacketed reactor, charge 25% aqueous ammonia solution (3.0 L). Cool the internal temperature to 0 °C. Initiate heavy stirring (400+ rpm) to ensure maximum interfacial mixing.

  • Quenching: Add the DCM solution of the acid chloride dropwise to the aqueous ammonia.

    • Critical Control Parameter (CCP): Regulate the addition rate to ensure the internal temperature strictly remains below 10 °C.

  • Precipitation & Workup: Upon complete addition, a precipitate will form. Stir for an additional 30 minutes at 0 °C.

  • Filtration: Filter the suspension through a sintered glass Buchner funnel.

  • Washing: Wash the filter cake sequentially with ice-cold water (3 × 500 mL) to remove ammonium chloride salts, followed by ice-cold ethanol (2 × 150 mL) to remove organic impurities.

  • Drying: Transfer the solid to a vacuum oven. Dry at 45 °C at <10 mbar to constant weight.

Analytical Data and Yield Metrics

The following table summarizes the expected quantitative outcomes and analytical markers when transitioning from the published 10g scale [1] to the 100g pilot scale.

ParameterDiscovery Scale (10g)Pilot Scale (100g)Analytical Notes / Causality
Yield ~85-90%82-88%Slight yield reduction at scale due to mechanical losses during filtration and transfer.
Purity (HPLC) >95%>98%Enhanced purity at scale due to more efficient removal of NH4​Cl during standardized cake washing.
Appearance Off-white solidOff-white to pale yellow powderColor variation depends on the thoroughness of the ethanol wash.
1H NMR (d6-DMSO) ConfirmedConfirmedKey signals: Amide protons typically appear as broad singlets >8.0 ppm. Pyridine protons shift based on substitution.
Mass Spec (ESI+) m/z [M+H]+ 202.0 m/z [M+H]+ 202.0Isotopic pattern must show a 3:1 ratio at 202/204, confirming the presence of the chlorine atom.
Process E-Factor High (>50)~35Improved solvent recovery and optimized aqueous wash volumes reduce the environmental factor at scale.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Pharmaceuticals (Basel). 2023 Feb; 16(2): 282. (Published online 2023 Feb 13). Hosted on National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

Method

Application Note: Advanced Fragment-Based Elaboration of 2-Chloro-5-nitropyridine-4-carboxamide

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Application Focus: Fragment-Based Drug Design (FBDD), Scaffold Hopping, and CXCR2 Antagonist Synthesis Introduction & Scaffold Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Application Focus: Fragment-Based Drug Design (FBDD), Scaffold Hopping, and CXCR2 Antagonist Synthesis

Introduction & Scaffold Rationale

In Fragment-Based Drug Design (FBDD), the selection of a core building block dictates the trajectory of lead optimization. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) has emerged as a highly versatile, trifunctional scaffold for the synthesis of complex heterocyclic pharmacophores[1].

As a Senior Application Scientist, I emphasize that the value of this fragment lies in its orthogonal reactivity, which provides three distinct vectors for structural elaboration:

  • The C2-Chloro Vector (Electrophilic): The chlorine atom is highly activated by the inductive pull of the pyridine nitrogen and the resonance effect of the para-nitro group. This primes the C2 position for rapid Nucleophilic Aromatic Substitution (SNAr) with various amines or anilines to build solvent-exposed target-binding motifs[2].

  • The C5-Nitro Vector (Reducible): Serving as a masked amine, the nitro group prevents premature side reactions during early functionalization. Upon chemoselective reduction, it reveals an aniline-like amine[2].

  • The C4-Carboxamide Vector (Nucleophilic/Electrophilic): Once the C5-amine is unmasked, the adjacent carboxamide is perfectly positioned for intramolecular condensation with orthoesters or amidines, rapidly yielding bicyclic pyrido[3,4-d]pyrimidine cores[2].

Recent high-profile applications of this fragment have successfully yielded potent antagonists for the human chemokine receptor CXCR2—a critical G-protein-coupled receptor (GPCR) implicated in inflammatory diseases, autoimmune disorders, and tumor microenvironment signaling[2],[3].

Quantitative Data & Physicochemical Profiling

To ensure reproducibility across different synthetic campaigns, the baseline physicochemical properties and reaction optimization metrics are summarized below.

Table 1: Physicochemical Properties of the Core Fragment
PropertyValue / Specification
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Number 1224637-08-4[1]
Molecular Formula C6H4ClN3O3[1]
Molecular Weight 201.57 g/mol [1]
Purity Requirement ≥ 97% (HPLC)[1]
Storage Conditions Sealed, dry, room temperature[1]
Table 2: Comparative Reaction Conditions & Causality
Synthetic StepReagents EvaluatedRisk / DrawbackPreferred Method & RationaleTypical Yield
Amidation (Acid to Amide)1,1'-Carbonyldiimidazole (CDI), NH3High Risk: Released imidazole displaces the C2-Cl via SNAr, yielding a 2-imidazolyl byproduct[2].Oxalyl Chloride / NH3: Avoids SNAr side reactions; preserves the C2-Cl handle[2].> 85%
Nitro Reduction (C5-NO2 to NH2)Pd/C, H2 (Catalytic Hydrogenation)High Risk: Rapid hydrodehalogenation strips the crucial C2-Cl atom from the ring.Fe Powder, AcOH/EtOH/H2O: Chemoselective single-electron transfer preserves the C-Cl bond[2].75–85%

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps without confirming the Quality Control (QC) checkpoints.

Protocol A: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide via Acid Chloride Activation

Causality & Rationale: As noted in Table 2, activating the precursor acid with CDI leads to unwanted SNAr displacement by imidazole[2]. We utilize oxalyl chloride to generate the acid chloride intermediate, ensuring the structural integrity of the C2-chloro group.

Step-by-Step Methodology:

  • Suspend 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq, ~40.5 mmol) in dry dichloromethane (DCM, 200 mL) in a flame-dried flask under N2 atmosphere at 0 °C[2].

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dry DMF (0.2 mL) to initiate Vilsmeier-Haack activation[2].

  • Stir the reaction mixture at 0 °C for 1 h, then allow it to warm to room temperature and stir overnight until gas evolution ceases[2].

  • Concentrate the solution in vacuo to remove excess oxalyl chloride. Redissolve the crude residue in dry DCM (50 mL)[2].

  • Add the solution dropwise to a vigorously stirred, ice-cold 25% aqueous ammonia solution (300 mL)[2].

  • Validation & QC Checkpoint: Quench a 50 µL aliquot in water and extract with EtOAc. Run TLC (DCM:MeOH 9:1); confirm complete consumption of the starting acid (Rf ~0.1) and the appearance of the amide product (Rf ~0.4). Confirm mass via LC-MS (ESI+): [M+H]+m/z calculated for C6H5ClN3O3: 202.0.

Protocol B: Chemoselective Reduction to 2-Chloro-5-aminopyridine-4-carboxamide

Causality & Rationale: To construct the pyrido[3,4-d]pyrimidine core, the nitro group must be reduced. Iron powder in a mildly acidic, protic solvent system is strictly required to prevent the hydrodehalogenation commonly seen with palladium-catalyzed hydrogenation[2].

Step-by-Step Methodology:

  • Dissolve 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq, ~29.8 mmol) in a solvent mixture of H2O (15 mL), EtOH (30 mL), and AcOH (30 mL)[2].

  • Add activated iron powder (5.0 eq, ~149 mmol) in one portion to the mixture[2].

  • Sonicate or vigorously stir the resulting suspension at room temperature for 1 hour[2].

  • Filter the crude mixture through a 1:1 pad of Celite/MgSO4 to remove iron salts. Wash the filter cake thoroughly with EtOAc (500 mL)[2].

  • Transfer the filtrate to a separatory funnel, add water (100 mL), and extract the aqueous phase with EtOAc (2 × 100 mL)[2]. Wash the combined organic layers with saturated NaHCO3 to neutralize residual acetic acid.

  • Validation & QC Checkpoint: The product solution will exhibit strong UV fluorescence under a 254 nm lamp. LC-MS (ESI+) must confirm a mass shift from 202.0 to 172.0[M+H]+. FT-IR analysis should show the disappearance of the strong nitro symmetric/asymmetric stretches (~1530 and 1350 cm-1) and the appearance of primary amine N-H stretches (~3300-3400 cm-1).

Visualizations & Pathway Mechanics

Below are the logical architectures defining the synthetic elaboration of the fragment and its ultimate biological application.

FBDD_Workflow Start 2-Chloro-5-nitropyridine-4-carboxylic acid (Starting Material) Amidation Amidation (Oxalyl Chloride / NH3) Avoids SNAr side-reactions Start->Amidation Fragment 2-Chloro-5-nitropyridine-4-carboxamide (Core Fragment) Amidation->Fragment Reduction Selective Nitro Reduction (Fe powder, AcOH/EtOH/H2O) Fragment->Reduction Amine 2-Chloro-5-aminopyridine-4-carboxamide (Intermediate) Reduction->Amine Cyclization Cyclization (Orthoester / Heat) Amine->Cyclization Lead Pyrido[3,4-d]pyrimidine Scaffold (CXCR2 Antagonist Lead) Cyclization->Lead

FBDD synthetic workflow for pyrido[3,4-d]pyrimidine scaffolds.

CXCR2_Pathway Ligand CXCL8 (IL-8) Receptor CXCR2 Receptor Ligand->Receptor Activates GProtein G-Protein (Gαi/Gq) Receptor->GProtein Antagonist Pyrido[3,4-d]pyrimidine Antagonist Antagonist->Receptor Blocks PLC Phospholipase C (PLC) GProtein->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium Response Inflammation & Chemotaxis Calcium->Response

CXCR2 signaling pathway and mechanism of pyrido[3,4-d]pyrimidine antagonists.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI / Molecules (2023) URL:[2]

  • 2-CHLORO-5-NITROISONICOTINAMIDE - CAS:1224637-08-4 Source: Sunway Pharm Ltd URL:[1]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 (PubMed Record) Source: PubMed / NIH URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-5-nitropyridine-4-carboxamide Synthesis &amp; Yield Optimization

Welcome to the Process Chemistry Support Center. Synthesizing 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) presents unique chemoselectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) presents unique chemoselectivity challenges. The highly activated nature of the 5-nitropyridine ring makes it exceptionally prone to side reactions during amidation.

This guide provides troubleshooting insights, mechanistic explanations, and field-proven protocols to help researchers and drug development professionals maximize amidation yields while preventing undesired nucleophilic aromatic substitution (SNAr).

Part 1: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: I started with 2-bromo-5-nitropyridine-4-carboxylic acid and activated it with oxalyl chloride. Why am I isolating the 2-chloro amide product instead of the 2-bromo amide? Root Cause & Causality: This is a classic case of SNAr-mediated halogen exchange . The C2 position of your pyridine ring is highly electrophilic because it is positioned ortho to the electron-withdrawing pyridine nitrogen and para to the strongly electron-withdrawing 5-nitro group. When you generate the acid chloride using oxalyl chloride, you flood the reaction with chloride ions. These chloride ions act as nucleophiles, displacing the C2-bromide. Solution: If the 2-chloro product is your actual target, this is a highly efficient, one-pot cascade to exploit. If you strictly require the 2-bromo derivative, you must avoid chloride-based activating agents entirely.

Q2: To avoid harsh acid chlorides, I attempted amidation using 1,1'-Carbonyldiimidazole (CDI). Why did my yield drop to zero, yielding a completely different mass? Root Cause & Causality: CDI releases free imidazole during the activation of the carboxylic acid. Because the C2-chloro position is so highly activated, the released imidazole rapidly attacks the ring, displacing the chloride ion. This results in the formation of 2-(1H-imidazol-1-yl)-5-nitropyridine-4-carboxamide instead of your desired product . Solution: Avoid CDI or similar reagents (like BOP/PyBOP) that release competitive nucleophiles when working with highly activated nitro-pyridines.

Q3: My yield of the primary amide is low, and I am recovering a large amount of the starting carboxylic acid. How can I improve the conversion? Root Cause & Causality: This indicates hydrolysis of the acid chloride intermediate back to the carboxylic acid during the ammonia quench. Solution: First, ensure you are using a catalytic amount of anhydrous DMF with your oxalyl chloride to properly form the Vilsmeier-Haack active species. Second, the quench must be performed by adding the acid chloride dropwise into a vigorously stirred, ice-cold large excess of aqueous ammonia. Reverse addition (adding ammonia to the acid chloride) or insufficient cooling allows water to outcompete ammonia, leading to hydrolysis rather than aminolysis.

Part 2: Mechanistic Workflows & Visualizations

The following diagrams illustrate the divergent mechanistic pathways based on your choice of activation reagent.

G A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Oxalyl Chloride / DMF (0 °C to RT) A->B C 2-Chloro-5-nitropyridine- 4-carbonyl chloride (Halogen Exchange) B->C SNAr by Cl- D Aqueous NH3 (Ice-cold, Dropwise) C->D E 2-Chloro-5-nitropyridine- 4-carboxamide (Target Product) D->E Aminolysis

Fig 1. Mechanistic workflow demonstrating halogen exchange and amidation via oxalyl chloride.

G A 2-Chloro-5-nitropyridine- 4-carboxylic acid B CDI (1,1'-Carbonyldiimidazole) in THF A->B C Acyl Imidazole Intermediate + Free Imidazole B->C D SNAr at C2 Position C->D Imidazole attack E 2-Imidazolyl-5-nitropyridine- 4-carboxamide (Side Product) D->E

Fig 2. Undesired SNAr pathway when using CDI, leading to imidazole substitution.

Part 3: Reagent Comparison & Expected Outcomes

To prevent wasted effort, consult the table below before selecting an activation strategy for 5-nitropyridine-4-carboxylic acid derivatives.

Activating ReagentStarting Material HalogenMajor Product HalogenKey Side ReactionsTarget YieldRecommended Use
Oxalyl Chloride / DMF 2-Bromo2-Chloro Halogen exchange (Br → Cl)>80% Best for synthesizing the 2-chloro target directly from bromo precursors.
Thionyl Chloride (SOCl₂) 2-Chloro2-Chloro Thermal degradation if refluxed~60% Acceptable, but requires strict temperature control to avoid decomposition.
CDI 2-Chloro2-Imidazolyl SNAr displacement of C2-Cl by imidazole<5% Avoid unless the 2-imidazolyl derivative is the actual desired target.
BOP / PyBOP + NH₃ 2-BromoComplex Mixture Multiple SNAr / Degradation0% Not recommended for highly activated nitro-pyridines.

Part 4: Optimized Experimental Protocol

This protocol is engineered as a self-validating system. It intentionally utilizes the halogen exchange phenomenon to drive the reaction toward the highly pure 2-chloro product .

Protocol: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide via Oxalyl Chloride

Step 1: Acid Chloride Formation & Halogen Exchange

  • Charge a flame-dried, N₂-flushed round-bottom flask with 2-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 20 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (5.0 eq) dropwise over 10 minutes.

  • Add anhydrous DMF (0.05 eq) catalytically. Note: You will observe immediate gas evolution (CO and CO₂) as the Vilsmeier-Haack reagent forms.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. This extended time ensures complete conversion of the acid to the acid chloride, as well as complete SNAr displacement of the bromide by the chloride.

Step 2: Concentration 6. Concentrate the resulting solution in vacuo to remove all unreacted oxalyl chloride and DCM. 7. Redissolve the obtained crude 2-chloro-5-nitropyridine-4-carbonyl chloride in fresh, anhydrous DCM (5 volumes).

Step 3: Aminolysis (Quench) 8. Prepare a separate flask containing a heavily stirred 25% aqueous ammonia solution (approx. 30 volumes). Cool this flask strictly to 0 °C. 9. Add the DCM solution of the acid chloride dropwise into the aqueous ammonia.

  • Critical Causality: The low temperature prevents the ammonia from acting as a nucleophile at the C2 position, while the dropwise addition into an excess of ammonia ensures aminolysis outcompetes hydrolysis.

  • Stir for 30 minutes at 0 °C.

Step 4: Isolation & Self-Validation 11. Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. 12. Self-Validation Check: Analyze the crude solid via LC-MS. You must observe a distinct chlorine isotope pattern (approx. 3:1 ratio of peaks) at m/z 202 / 204 [M+H]⁺. If you observe a 1:1 ratio at m/z 246 / 248, the halogen exchange was incomplete, indicating insufficient oxalyl chloride or reaction time.

Part 5: References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099.[Link]

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-nitropyridine-4-carboxamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized pyridines present unique chemoselectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized pyridines present unique chemoselectivity challenges. The synthesis of 2-chloro-5-nitropyridine-4-carboxamide from its corresponding carboxylic acid is notoriously prone to side reactions, specifically Nucleophilic Aromatic Substitution (SNAr).

This guide is designed by our Senior Application Scientists to help you troubleshoot unexpected impurities, understand the mechanistic causality behind these failures, and implement a self-validating protocol to ensure high-purity yields.

FAQs & Mechanistic Troubleshooting

Q1: I used CDI (1,1'-Carbonyldiimidazole) for the amidation, but my LC-MS shows a major product with a +31 Da mass shift. What happened?

The Issue: You have inadvertently synthesized 2-imidazolyl-5-nitropyridine-4-carboxamide instead of the desired 2-chloro derivative 1.

Mechanistic Causality: The C2-position of the 5-nitropyridine ring is extremely electrophilic. Relative to the C2-chlorine, the pyridine nitrogen (N1) is ortho and the nitro group (C5) is para. Both functional groups strongly withdraw electron density via resonance, drastically lowering the activation energy required to form the anionic Meisenheimer complex during nucleophilic attack. When you use CDI to activate the carboxylic acid, free imidazole is liberated into the reaction mixture. Imidazole acts as a potent nucleophile and outcompetes the subsequent ammonia addition, displacing the highly labile C2-chloride via SNAr.

The Solution: Abandon CDI for this specific substrate. Switch to an acyl chloride activation method (e.g., Oxalyl Chloride/DMF), which relies on volatile, non-nucleophilic byproducts (CO, CO₂, HCl) prior to the amidation step.

Q2: I switched to Oxalyl Chloride, but I am now seeing 2-amino-5-nitropyridine-4-carboxamide as a major impurity. How do I prevent this?

The Issue: Aqueous ammonia is acting as both the intended amidation reagent and an unintended SNAr nucleophile.

Mechanistic Causality: While the acyl chloride is highly reactive toward amidation, the C2-chlorine is also highly activated toward SNAr by ammonia. This is a classic kinetic competition. If the amidation is performed at room temperature, or if the acyl chloride is added too rapidly (causing a localized exothermic spike), the thermal energy overcomes the activation barrier for the SNAr reaction, leading to the displacement of the C2-chlorine.

The Solution: Strict thermal control. The amidation of the acyl chloride is nearly instantaneous at 0 °C, whereas the SNAr displacement is kinetically suppressed at this temperature. Adding the acyl chloride dropwise to a heavily stirred, ice-cold aqueous ammonia solution ensures that amidation outpaces SNAr 1.

Reaction Pathway & Mechanistic Visualizations

Pathway SM 2-Chloro-5-nitropyridine- 4-carboxylic acid OxCl Oxalyl Chloride / DMF DCM, 0 °C SM->OxCl CDI CDI (1,1'-Carbonyldiimidazole) THF, RT SM->CDI AcidCl Acyl Chloride Intermediate OxCl->AcidCl NH3_cold Aqueous NH3 (25%) Strictly 0 °C AcidCl->NH3_cold NH3_warm Aqueous NH3 RT or Exothermic AcidCl->NH3_warm Desired 2-Chloro-5-nitropyridine- 4-carboxamide (Target Product) NH3_cold->Desired Imid_Int Acyl Imidazole + Free Imidazole CDI->Imid_Int Side1 2-Imidazolyl-5-nitropyridine- 4-carboxamide (Major Impurity) Imid_Int->Side1 SNAr by Imidazole Side2 2-Amino-5-nitropyridine- 4-carboxamide (Major Impurity) NH3_warm->Side2 SNAr by NH3

Reaction pathways showing temperature and reagent-dependent SNAr side reactions.

SNAr_Logic Nu Nucleophile Imidazole or NH3 Meisenheimer Meisenheimer Complex Negative charge stabilized by ortho-N and para-NO2 Nu->Meisenheimer Attack at C2 Substrate Substrate 2-Chloro-5-nitropyridine- 4-carbonyl derivative Substrate->Meisenheimer Product SNAr Product 2-Substituted-5-nitropyridine- 4-carboxamide Meisenheimer->Product Cl- Departure

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2 position.

Quantitative Data Summary

The table below summarizes the critical relationship between the chosen activation reagent, the amidation conditions, and the resulting product distribution based on validated literature 1.

Activation ReagentAmidation ReagentTempMajor Product IsolatedSNAr Side Product Yield
Oxalyl Chloride / DMF 25% Aq. NH₃0 °C 2-Chloro-5-nitropyridine-4-carboxamide < 5% (2-Amino derivative)
CDI (1.5 eq)25% Aq. NH₃RT2-Imidazolyl-5-nitropyridine-4-carboxamide44% (2-Imidazolyl derivative)
Oxalyl Chloride / DMF25% Aq. NH₃RT2-Amino-5-nitropyridine-4-carboxamideHigh (Kinetic control lost)

Validated Experimental Protocol: Self-Validating Acyl Chloride Route

To guarantee reproducibility, this protocol integrates an In-Process Control (IPC) to ensure the system is self-validating before proceeding to the highly sensitive amidation step.

Step 1: Acyl Chloride Formation
  • Setup: In a flame-dried, N₂-flushed round-bottom flask, dissolve 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 20 mL/g of substrate).

  • Cooling: Submerge the flask in an ice bath and allow the internal temperature to reach strictly 0 °C.

  • Activation: Add Oxalyl Chloride (5.0 eq) dropwise, followed immediately by anhydrous DMF (0.05 eq).

    • Expert Note: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which subsequently chlorinates the carboxylic acid.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature overnight.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS. The quantitative presence of the methyl ester confirms complete acyl chloride formation. If unreacted carboxylic acid remains, continue stirring.

  • Concentration: Once validated, concentrate the reaction mixture in vacuo to completely remove unreacted oxalyl chloride and DCM.

Step 2: Kinetically Controlled Amidation
  • Reconstitution: Redissolve the crude, dry acyl chloride residue in a minimal volume of anhydrous DCM (approx. 5 mL/g).

  • Preparation of Amine: In a separate, oversized Erlenmeyer flask, prepare a heavily stirred solution of 25% aqueous ammonia (approx. 75 eq). Submerge this flask in an ice bath and ensure the solution is strictly at 0 °C.

  • Addition: Add the reconstituted acyl chloride solution dropwise to the vigorously stirred, ice-cold aqueous ammonia.

    • Critical Parameter: Do not allow the internal temperature of the ammonia solution to rise. The drop rate must be slow enough to dissipate the exothermic heat of amidation, preventing SNAr displacement by NH₃.

  • Isolation: Stir for an additional 30 minutes at 0 °C. The desired 2-chloro-5-nitropyridine-4-carboxamide will precipitate. Filter the solid, wash thoroughly with ice-cold water to remove ammonium chloride salts, and dry in vacuo.

Pro-Tip for Halogen Exchange: If your starting material is 2-bromo-5-nitropyridine-4-carboxylic acid, this exact oxalyl chloride protocol will simultaneously form the acyl chloride AND perform an SNAr halogen exchange, yielding the 2-chloro carboxamide product directly 1.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI (Molecules) / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Overcoming solubility issues with 2-Chloro-5-nitropyridine-4-carboxamide

Welcome to the technical support resource for 2-Chloro-5-nitropyridine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the solubility challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Chloro-5-nitropyridine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the solubility challenges associated with this compound. As a substituted nitropyridine, this molecule possesses physicochemical properties that can make achieving desired concentrations in solution non-trivial. This document provides in-depth, field-proven insights and protocols to ensure successful experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

2-Chloro-5-nitropyridine-4-carboxamide integrates several functional groups that dictate its solubility profile. The pyridine ring offers a site for protonation, making its solubility pH-dependent.[1] However, the presence of the electron-withdrawing chloro and nitro groups, combined with the hydrogen-bonding capabilities of the carboxamide, contributes to a stable crystal lattice. This stability often leads to low aqueous solubility and a tendency to be more soluble in polar organic solvents.[2][3] Our troubleshooting guide is structured to address these inherent properties systematically.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 2-Chloro-5-nitropyridine-4-carboxamide in water. Is this expected?

A: Yes, this is entirely expected. Compounds of this class, specifically those with chloro and nitro substitutions on a pyridine ring, typically exhibit very low to negligible solubility in neutral aqueous solutions.[2][4][5] The strong intermolecular forces within the crystal lattice are not easily overcome by hydration alone. For most applications, starting with an organic solvent is recommended.

Q2: What is the best initial organic solvent to try for solubilizing the compound?

A: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of many poorly soluble compounds, including pyridine carboxamides.[6] For applications where DMSO is incompatible, other options like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered.

Q3: My compound dissolved in an organic solvent, but precipitated when I diluted it into my aqueous buffer. What happened and how can I fix it?

A: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted below the threshold required to keep the compound in solution (a common problem in high-throughput screening). The aqueous buffer creates an environment where the compound is no longer soluble.

  • To fix this, you can:

    • Decrease the final concentration: Your target concentration may be above the solubility limit in the final buffer system.

    • Increase the percentage of co-solvent: If your experiment allows, increase the final percentage of DMSO or other organic solvent in your aqueous buffer.

    • Utilize pH modification: If your buffer is neutral, lowering the pH to at least two units below the pyridine ring's pKa can significantly increase aqueous solubility by protonating the nitrogen atom.[1]

    • Use solubilizing excipients: Incorporating surfactants or cyclodextrins into your aqueous buffer can help maintain solubility.[7]

Q4: Can I heat the solution to improve solubility?

A: Yes, gentle heating can be an effective method to increase the rate of dissolution and the equilibrium solubility.[8][9] However, this must be done with caution.

  • Causality: Heat provides the energy needed to overcome the crystal lattice energy.[8]

  • Warning: This can lead to the formation of a supersaturated solution, which is thermodynamically unstable and may precipitate upon cooling to room temperature.[10] Always verify the stability of your compound at elevated temperatures to avoid degradation.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving solubility issues.

Issue 1: Compound Fails to Dissolve in the Initial Solvent

If 2-Chloro-5-nitropyridine-4-carboxamide does not dissolve even after selecting an appropriate solvent and applying standard techniques (vortexing, sonication), use the following workflow.

A Initial Dissolution Failure B Verify Compound Purity & Form (Amorphous vs. Crystalline) A->B Step 1: Assess Material C Increase Solvent Polarity (e.g., switch from Ethanol to DMSO) A->C Step 2: Re-evaluate Solvent D Apply Energy Input A->D Step 3: Use Physical Methods B->A C->A E Sonication (Provides localized energy) D->E F Gentle Heating (e.g., 37-50°C) Caution: Check for degradation D->F G Is the solution clear? E->G F->G H Proceed with Experiment G->H Yes I Consider Advanced Techniques (Co-solvents, pH, Excipients) G->I No

Caption: Troubleshooting workflow for initial dissolution failure.

Data Summary: Solvent Selection

The following table provides a qualitative guide to the solubility of 2-Chloro-5-nitropyridine-4-carboxamide in common laboratory solvents. Note: This data is based on the physicochemical properties of related nitropyridine and carboxamide structures and should be empirically verified.

SolventTypeExpected SolubilityRationale & Comments
Water (pH 7) Polar ProticInsoluble High crystal lattice energy and molecular polarity are not overcome by hydration.[2][5]
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferInsoluble Similar to water; the presence of salts can further decrease solubility (salting-out effect).[1]
Water (pH < 4) Acidic AqueousSlightly to Moderately Soluble Protonation of the pyridine nitrogen increases polarity and interaction with water molecules.[1][11]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble Strong dipole moment effectively solvates the molecule and disrupts crystal packing.[6]
Dimethylformamide (DMF) Polar AproticHighly Soluble Similar mechanism to DMSO; excellent alternative for stock solutions.[12]
Ethanol (EtOH) / Methanol (MeOH) Polar ProticSlightly to Moderately Soluble Can act as both hydrogen bond donor and acceptor but may be less effective than aprotic solvents for highly crystalline compounds.[4][13]
Acetone Polar AproticSlightly Soluble Lower polarity and boiling point make it less suitable for primary stock solutions.
Dichloromethane (DCM) NonpolarSlightly Soluble to Insoluble Generally not a good solvent for polar, crystalline pyridine derivatives.[14]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution for serial dilution.

  • Weighing: Accurately weigh the desired mass of 2-Chloro-5-nitropyridine-4-carboxamide into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or a glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock from 1 mg of compound with MW ~201.5 g/mol , add ~496 µL of DMSO).

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect for any remaining particulate matter against a dark background.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol is for preparing a working solution directly in an aqueous buffer where low pH is permissible.

  • Prepare Acidic Buffer: Prepare the desired aqueous buffer (e.g., citrate or glycine-HCl) and adjust the pH to a value between 3.0 and 4.0.

  • Weigh Compound: Weigh the required amount of 2-Chloro-5-nitropyridine-4-carboxamide.

  • Initial Slurry: Add a small amount of the acidic buffer to the solid to create a slurry. This increases the surface area for dissolution.

  • Titrate with Buffer: Gradually add the remaining volume of the acidic buffer while continuously vortexing or stirring.

  • Energy Input: If needed, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Final pH Check: After the compound is fully dissolved, re-verify the pH of the final solution.[1]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates before use in sensitive applications like cell-based assays.

Workflow for Solvent System Selection

This diagram outlines the logical progression for choosing an appropriate solvent system based on experimental requirements.

Start Goal: Solubilize Compound Check_Organic Is a pure organic solvent acceptable for the assay? Start->Check_Organic Use_DMSO Use DMSO or DMF for stock solution. Check_Organic->Use_DMSO Yes Check_Aqueous Is an aqueous system required? Check_Organic->Check_Aqueous No Check_pH Can the experimental pH be lowered to < 4.0? Check_Aqueous->Check_pH Use_Acid_Buffer Protocol 2: Dissolve in low pH aqueous buffer. Check_pH->Use_Acid_Buffer Yes Check_Cosolvent Can a co-solvent (e.g., <5% DMSO) be tolerated? Check_pH->Check_Cosolvent No Use_Cosolvent Prepare concentrated stock in DMSO; dilute into final aqueous buffer. Check_Cosolvent->Use_Cosolvent Yes Advanced Consider advanced formulation: Cyclodextrins, Surfactants, or Solid Dispersions. Check_Cosolvent->Advanced No

Caption: Logical workflow for selecting a solubilization strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Gullapalli, R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
  • Chegg. (2021). Select the pH value at which solubility of Pyridine is greatest.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • MalariaWorld. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.
  • PubMed. (1980). Solubility in amide-water cosolvent systems: a thermodynamic view.
  • Wu, F., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • AAT Bioquest. (2022). What factors affect solubility?
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Chemistry LibreTexts. (2026). Factors Affecting Solubility.
  • Guidechem. (n.d.). 2-Chloro-5-nitropyridine 4548-45-2 wiki.
  • ChemicalBook. (2026). 2-Chloro-5-nitropyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ChemBK. (2022). 2-Chloro-5-Nitro Pyridine.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

Sources

Optimization

Technical Support Center: 2-Chloro-5-nitropyridine-4-carboxamide Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-5-nitropyridine-4-carboxamide. This portal provides drug development professionals and synthetic chemists with field-proven troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-5-nitropyridine-4-carboxamide. This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, verified protocols, and mechanistic insights to overcome common bottlenecks such as co-crystallizing impurities, unexpected halogen exchange, and phase-separation issues.

Quantitative Data & Physicochemical Profile

To ensure successful purification and handling, it is critical to understand the solubility and physicochemical profile of the target compound.

PropertyValue / Description
Chemical Name 2-Chloro-5-nitropyridine-4-carboxamide
CAS Number 1224637-08-4
Molecular Formula C6H4ClN3O3
Molecular Weight 201.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, DMF, and hot EtOAc. Poorly soluble in cold EtOH, DCM, and Water.
Key Reactivity Highly susceptible to SNAr at the C2 position; prone to hydrolysis under strong aqueous basic conditions.
Step-by-Step Experimental Protocol: Synthesis & Isolation

This protocol details the conversion of 2-bromo-5-nitropyridine-4-carboxylic acid to 2-chloro-5-nitropyridine-4-carboxamide, emphasizing the in situ halogen exchange and self-validating checkpoints .

Reagents:

  • 2-Bromo-5-nitropyridine-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (excess, ~10 eq)

  • Dry Dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic)

  • 25% Aqueous Ammonia solution

Methodology:

  • Acyl Chloride Formation & Halogen Exchange: Suspend 2-bromo-5-nitropyridine-4-carboxylic acid in dry DCM at 0 °C under a nitrogen atmosphere. Add oxalyl chloride dropwise, followed by a catalytic amount of dry DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which converts the carboxylic acid to an acyl chloride. Simultaneously, the liberated chloride ions displace the C2-bromide via Nucleophilic Aromatic Substitution (SNAr), driven by the highly electron-deficient nature of the nitropyridine ring.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Self-Validation Checkpoint: Quench a 10 µL aliquot in dry MeOH and analyze via LC-MS. The mass spectrum must show the complete disappearance of the bromine isotope pattern (M/M+2 ratio of 1:1) and the appearance of the chlorine isotope pattern (M/M+2 ratio of 3:1) for the methyl ester derivative.

  • Concentration: Concentrate the resulting solution in vacuo to remove excess oxalyl chloride and DCM, yielding a crude residue.

  • Amidation: Redissolve the residue in a minimal amount of dry DCM (e.g., 5 mL per gram of starting material). Add this solution dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution.

    • Causality: Dropwise addition controls the highly exothermic amidation and prevents localized heating, which can lead to hydrolysis of the acyl chloride back to the carboxylic acid.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (EtOAc). Wash the combined organic phases with water and brine, dry over Na2SO4, and concentrate to dryness.

  • Purification (Trituration): Triturate the obtained solid with ice-cold ethanol. Filter and wash the filter cake with additional ice-cold ethanol to afford the pure product as a white/off-white solid .

Process Workflow & Decision Tree

The following diagram illustrates the critical path for synthesis and the decision matrix for purification.

PurificationWorkflow Start Crude 2-Chloro-5-nitropyridine- 4-carboxamide Trituration Trituration (Ice-cold EtOH) Start->Trituration Remove polar byproducts CheckPurity1 Purity > 95%? (LC-MS/HPLC) Trituration->CheckPurity1 Pure Pure Product (>95% Yield) CheckPurity1->Pure Yes Colored Colored Impurities Present? CheckPurity1->Colored No Charcoal Hot Filtration with Activated Charcoal Colored->Charcoal Yes (Meisenheimer complexes) Chromatography Flash Chromatography (0-20% MeOH/EtOAc) Colored->Chromatography No (Structural analogues) Charcoal->Pure Chromatography->Pure

Decision tree for the purification of 2-chloro-5-nitropyridine-4-carboxamide.

Troubleshooting Guide & FAQs

Q1: Why does my starting material (2-bromo-5-nitropyridine-4-carboxylic acid) convert to a 2-chloro derivative during the acyl chloride formation? A1:

  • Causality: The use of excess oxalyl chloride and catalytic DMF generates the Vilsmeier-Haack reagent, which converts the carboxylic acid to an acyl chloride. Concurrently, the chloride ions generated in situ act as nucleophiles. The highly electron-deficient pyridine ring (activated by the ortho/para nitro group and the acyl chloride) undergoes nucleophilic aromatic substitution (SNAr). The weaker C-Br bond is displaced by the abundant chloride ions, yielding the 2-chloro derivative . This is a documented and highly efficient tandem reaction.

Q2: During the amidation step, my product oils out instead of forming a clean precipitate. How can I fix this? A2:

  • Causality: Oiling out occurs when the crude mixture is supersaturated with lipophilic impurities, or when the reaction temperature during the ammonia quench rises too rapidly, causing localized melting or degradation .

  • Solution: Ensure the DCM solution of the acyl chloride is added dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution. If oiling out still occurs, replace the aqueous quench with a controlled stream of anhydrous ammonia gas in dry THF to prevent biphasic emulsion formation.

Q3: How do I remove the persistent yellow/orange colored impurities after extraction? A3:

  • Causality: Nitropyridines often form highly conjugated, colored polymeric byproducts or Meisenheimer complexes during nucleophilic aromatic substitution or in the presence of strong bases (like ammonia) .

  • Solution: Perform trituration using ice-cold ethanol. The target 2-chloro-5-nitropyridine-4-carboxamide has limited solubility in cold ethanol, while the polymeric colored impurities remain in the mother liquor. If the color persists in the solid, perform a hot filtration using activated charcoal in EtOAc before a final recrystallization .

Q4: What is the optimal method to verify the purity of the isolated carboxamide, and how do I ensure no 2-bromo analogue remains? A4:

  • Causality: Standard HPLC with UV detection at 254 nm is required, but due to the structural similarity between the 2-bromo and 2-chloro analogues, baseline separation might be challenging on standard C18 columns.

  • Solution: Use an optimized gradient of Water/Acetonitrile with 0.1% TFA. To definitively confirm the absence of the 2-bromo impurity, utilize High-Resolution Mass Spectrometry (HRMS). The pure 2-chloro product will exhibit an [M+H]+ calculated for C6H4ClN3O3 (~202.0 m/z) with a characteristic 3:1 isotopic ratio, whereas any residual bromo compound will show a 1:1 isotopic ratio at ~246.0 m/z.

Q5: Can I use greener solvents for the downstream functionalization of this compound? A5:

  • Causality: Traditional SNAr reactions on nitropyridines often rely on toxic dipolar aprotic solvents like DMF or NMP to stabilize the Meisenheimer intermediate.

  • Solution: Recent methodologies have demonstrated that Cyrene (dihydrolevoglucosenone) can effectively replace NMP in SNAr reactions involving 2-chloro-5-nitropyridines, offering similar intermediate stabilization and reaction rates with a significantly improved environmental profile .

References
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals (MDPI).[Link]

  • Cyrene: a bio-based novel and sustainable solvent for organic synthesis. RSC Advances.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-nitropyridine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex physicochemical behaviors of 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex physicochemical behaviors of 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4).

This highly functionalized heterocycle is a critical building block in drug discovery, frequently utilized in the synthesis of pyrido[3,4-d]pyrimidines for CXCR2 antagonists [1] and as a tunable electrophilic warhead for covalent FGFR4 kinase inhibitors [2]. However, the synergistic electron-withdrawing effects of the C-5 nitro and C-4 carboxamide groups make the C-2 chlorine exceptionally reactive. This guide deconstructs the causality behind common synthetic failures and provides field-proven, self-validating protocols to ensure experimental success.

Synthetic Workflows & Functionalization Pathways

G A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Oxalyl Chloride, DMF (cat) NH3 (aq), 0 °C A->B Acyl Chloride Formation C 2-Chloro-5-nitropyridine- 4-carboxamide B->C Amidation & Halogen Exchange D SNAr (Nucleophile) e.g., Amines, Thiols C->D Pathway A F Fe powder, AcOH/EtOH/H2O Sonication, 1 h C->F Pathway B E C-2 Substituted 5-nitropyridine-4-carboxamide D->E G 2-Chloro-5-aminopyridine- 4-carboxamide F->G

Synthetic workflows and functionalization of 2-Chloro-5-nitropyridine-4-carboxamide.

Module 1: Synthesis & Halogen Exchange Dynamics

Q: I am starting with 2-bromo-5-nitropyridine-4-carboxylic acid. Why does my final amide product contain a chlorine atom at the C-2 position instead of a bromine? A: This is a classic example of in situ halogen exchange driven by electronic activation. When you use oxalyl chloride to generate the acyl chloride intermediate, a large excess of chloride ions is produced. Because the pyridine ring is severely electron-deficient (activated by both the nitro and carboxylic acid/acyl chloride groups), the C-2 position undergoes a rapid Nucleophilic Aromatic Substitution (SNAr). The chloride ions displace the bromide, resulting in the formation of 2-chloro-5-nitropyridine-4-carboxamide upon quenching with ammonia[1].

Validated Protocol: Synthesis via Oxalyl Chloride Activation

Causality Focus: Temperature control prevents premature hydrolysis, while the order of addition ensures complete conversion to the acyl chloride before amidation.

  • Activation: Dissolve 2-bromo-5-nitropyridine-4-carboxylic acid (1.00 eq.) in dry DCM (0.2 M) at 0 °C under an N₂ atmosphere.

  • Chlorination: Add oxalyl chloride (approx. 5.0 eq.) followed by a catalytic amount of dry DMF. Insight: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true active chlorinating species.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride.

  • Amidation: Redissolve the crude residue in dry DCM. Add this solution dropwise to a vigorously stirred, ice-cold 25% aqueous ammonia solution (excess).

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 2-chloro-5-nitropyridine-4-carboxamide [1].

Q: Can I use 1,1-Carbonyldiimidazole (CDI) instead of oxalyl chloride to avoid the harsh conditions? A: Proceed with extreme caution. While CDI effectively activates the carboxylic acid, it also acts as a nucleophile. The C-2 chlorine is so reactive that CDI will facilitate an SNAr displacement, yielding 2-imidazolyl-5-nitropyridine-4-carboxamide instead of the desired chloro-compound [1]. Use CDI only if the imidazole substitution is your intended final product.

Module 2: Nucleophilic Aromatic Substitution (SNAr) Optimization

Q: When reacting 2-chloro-5-nitropyridine-4-carboxamide with anilines, my LC-MS shows a messy mixture with a mass corresponding to a "double addition" product. What is happening? A: You are observing a competing Oxidative Nucleophilic Substitution of Hydrogen (ONSH). When strong bases like NaHMDS or KHMDS are used, the highly basic environment not only facilitates the expected SNAr at the C-2 position but also triggers a dianion pathway leading to ONSH at the unsubstituted C-3 position [3].

Solution: Switch your base to LiHMDS . The lithium counterion moderates the reactivity, completely suppressing the C-3 ONSH side reaction and driving exclusive SNAr at the C-2 position [3].

Quantitative Data: SNAr Condition Optimization
Nucleophile TypeRecommended BaseSolvent SystemTemp (°C)Primary ChallengeOptimization Strategy
Aliphatic Amines DIPEA or TEATHF or DCM0 to 25Exothermic over-reactionSlow dropwise addition at 0 °C; monitor via LC-MS.
Anilines LiHMDS (1.0 eq)THF25ONSH at C-3 positionStrictly avoid NaHMDS/KHMDS to prevent double addition [3].
Thiols (e.g., Cys) K₂CO₃DMF0Disulfide formationDegas solvents; maintain strict temperature control. Note: Exploited in covalent FGFR4 inhibitors [2].
Imidazole None (Use CDI)THF25Competitive hydrolysisUse CDI for simultaneous acid activation and C-2 SNAr [1].

Module 3: Chemoselective Nitro Reduction

Q: I am trying to reduce the C-5 nitro group to an amine using Palladium on Carbon (Pd/C) and H₂ gas, but I am losing the C-2 chlorine atom. How do I prevent hydrodehalogenation? A: Pd/C hydrogenation is notorious for cleaving aryl chlorides, especially when the ring is electron-deficient. The oxidative addition of Palladium into the activated C-Cl bond competes directly with nitro reduction. To preserve the C-2 chlorine, you must abandon transition-metal hydrogenation and utilize a Single-Electron Transfer (SET) mechanism.

Validated Protocol: Chemoselective Iron-Mediated Reduction

Causality Focus: Iron powder in mildly acidic media specifically reduces the nitro group via SET without possessing the necessary orbital mechanics to insert into the C-Cl bond. Sonication is used instead of heat to prevent thermal hydrolysis of the carboxamide.

  • Solvent Preparation: Prepare a ternary solvent mixture of Water, Ethanol, and Glacial Acetic Acid in a 1:2:2 (v/v/v) ratio.

  • Suspension: Suspend 2-chloro-5-nitropyridine-4-carboxamide (1.00 eq.) in the solvent mixture (approx. 0.4 M concentration).

  • Activation: Add activated iron powder (5.0 eq.) to the mixture. Insight: The acetic acid slowly etches the iron, generating the Fe(II)/Fe(III) species required for electron transfer.

  • Sonication: Place the reaction flask in an ultrasonic bath for 1 hour at room temperature. Insight: Sonication continuously shears the passivated iron oxide layer off the particles, maintaining a pristine reactive surface without the need for elevated temperatures.

  • Filtration: Filter the heterogeneous, dark suspension through a 1:1 pad of Celite and MgSO₄ to trap the iron salts. Wash the filter cake exhaustively with EtOAc.

  • Work-up: Transfer the filtrate to a separatory funnel, dilute with water, and separate the phases. Extract the aqueous layer twice with EtOAc. The combined organic layers will yield high-purity 2-chloro-5-aminopyridine-4-carboxamide [1].

References
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI / PubMed Central.
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry - ACS Publications.
  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters - ACS Publications.
Optimization

Technical Support Center: 2-Chloro-5-nitropyridine-4-carboxamide Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4). As a highly functionalized pyridine derivative, this compound is a critical building block in medicinal chemistry, n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4). As a highly functionalized pyridine derivative, this compound is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of pyrido[3,4-d]pyrimidines explored as human chemokine receptor CXCR2 antagonists [1].

However, the exact electronic properties that make it a valuable synthetic intermediate also render it highly susceptible to chemical degradation during storage, formulation, and biological assay preparation. This guide provides mechanistic insights, quantitative data, and self-validating protocols to troubleshoot and prevent degradation.

Part 1: Mechanistic Root Causes of Degradation

To troubleshoot effectively, researchers must understand the chemical causality behind the molecule's instability. The degradation is primarily driven by two structural features:

  • Hyper-Activated SN​Ar Susceptibility: The chlorine atom at the C2 position is ortho to the pyridine nitrogen and para to the strongly electron-withdrawing C5-nitro group. This creates an extreme electron deficiency at the C2 carbon, drastically lowering the activation energy for Nucleophilic Aromatic Substitution ( SN​Ar ). Protic solvents (alcohols, water) act as nucleophiles, displacing the chloride even at ambient temperatures.

  • Carboxamide Hydrolysis: The C4-carboxamide is flanked by the electron-withdrawing nitro group. The globally electron-deficient nature of the nitropyridine ring increases the electrophilicity of the amide carbonyl, making it highly prone to trace base- or acid-catalyzed hydrolysis, yielding 2-chloro-5-nitropyridine-4-carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major impurity with a mass shift of -18 Da (loss of Cl, addition of OH) or -4 Da (loss of Cl, addition of OMe) when preparing stock solutions. What is happening? A: You are observing solvent-mediated SN​Ar degradation. If you dissolve the compound in methanol (MeOH) or ethanol (EtOH), the solvent acts as a nucleophile, displacing the highly activated 2-chloro group to form 2-methoxy- or 2-ethoxy-5-nitropyridine-4-carboxamide. In aqueous mixtures, water displaces the chloride to form the 2-hydroxy derivative (which rapidly tautomerizes to the stable pyridone). Action: Never use protic solvents for primary stock solutions. Use anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Q2: I stored my DMSO stock solution at room temperature for a week, and now I see a +1 Da mass shift. Why? A: A +1 Da shift (e.g., from [M+H]+ 202 to 203) typically indicates the hydrolysis of the primary carboxamide ( −NH2​ , mass 16) to a carboxylic acid ( −OH , mass 17). DMSO is highly hygroscopic; over time, it absorbs atmospheric moisture. This trace water, combined with any trace basic impurities in the DMSO, catalyzes the hydrolysis of the C4-carboxamide. Action: Store DMSO stocks in sealed desiccators at -20°C and use them within 1-2 weeks. Aliquot stocks to avoid freeze-thaw cycles.

Q3: Can I use this compound directly in in-vitro cell-based assays? A: It is highly discouraged. The 2-chloro group acts as an electrophilic "warhead" that will indiscriminately react with biological nucleophiles (e.g., glutathione, cysteine residues on proteins) via SN​Ar . This will result in false positives, high background toxicity, and rapid clearance in assay media. It should strictly be utilized as a synthetic intermediate [1].

Part 3: Quantitative Degradation Data

Table 1: Accelerated Stability Profiling of 2-Chloro-5-nitropyridine-4-carboxamide (25°C)

Solvent SystemNucleophilePrimary DegradantEstimated Half-Life ( t1/2​ )Recommendation
Methanol (MeOH) CH3​OH 2-Methoxy substitution< 2 hoursDO NOT USE
Aqueous Buffer (pH 7.4) H2​O 2-Hydroxy substitution~ 6 hoursAvoid prolonged exposure
Aqueous Buffer (pH 9.0) OH− 2-Hydroxy + Acid hydrolysis< 30 minutesDO NOT USE
Anhydrous DMSO NoneNone (Stable)> 3 months (at -20°C)OPTIMAL
Acetonitrile (MeCN) NoneNone (Stable)> 1 month (at 4°C)OPTIMAL

Part 4: Step-by-Step Troubleshooting & Validation Protocols

Protocol A: Self-Validating Solvent Stability Assay

To verify solvent compatibility before scaling up your synthesis, utilize this self-validating LC-MS workflow. By running parallel controls, you isolate solvent nucleophilicity as the independent variable.

  • Preparation: Weigh exactly 1.0 mg of 2-chloro-5-nitropyridine-4-carboxamide into three separate, clean LC-MS vials.

  • Solvent Addition:

    • Vial A (Protic Control): Add 1.0 mL of LC-MS grade Methanol.

    • Vial B (Aprotic Control 1): Add 1.0 mL of LC-MS grade Acetonitrile.

    • Vial C (Aprotic Control 2): Add 1.0 mL of Anhydrous DMSO.

  • Incubation: Cap all vials securely and maintain at 25°C (room temperature) in the dark.

  • Sampling & Analysis: Inject 1 µL from each vial into the LC-MS at T=0 , T=2 hours, and T=24 hours. Utilize a rapid C18 gradient (5-95% MeCN in water with 0.1% Formic Acid).

  • Data Interpretation: Vial A will validate the SN​Ar hypothesis by showing rapid disappearance of the parent mass ( m/z 202 [M+H]+ ) and appearance of m/z 198 (methoxy adduct). Vials B and C must retain >98% parent peak area. If Vial C shows degradation (+1 Da), your DMSO is contaminated with water/amines and must be discarded.

Protocol B: Safe Handling and Storage SOP
  • Receiving: Upon receipt, immediately store the solid powder in a vacuum desiccator at 4°C or -20°C. Protect from light, as nitroaromatics are inherently photosensitive.

  • Stock Preparation: Purge the compound vial with Argon or N2​ before opening. Dissolve only the required amount in anhydrous DMSO or DMF.

  • Reaction Setup: When using this intermediate in a Schotten-Baumann reaction or amination (e.g., to form the 2-amino derivative for CXCR2 antagonist synthesis), ensure the reaction is kept cold (0°C) during the initial nucleophile addition. This controls the exothermic SN​Ar reaction and prevents polymerization.

Part 5: Visualizations

DegradationPathways Parent 2-Chloro-5-nitropyridine- 4-carboxamide (Stable in Aprotic) SNAr 2-Alkoxy/Hydroxy- 5-nitropyridine-4-carboxamide (Mass Shift: Variable) Parent->SNAr Protic Solvents (MeOH, EtOH, H2O) Ambient Temp Hydrolysis 2-Chloro-5-nitropyridine- 4-carboxylic acid (Mass Shift: +1 Da) Parent->Hydrolysis Trace Water + Acid/Base Catalyst Extended Storage

Figure 1: Primary chemical degradation pathways of 2-chloro-5-nitropyridine-4-carboxamide.

TroubleshootingLogic Start Issue: Purity Drop Observed via LC-MS or NMR Identify Identify Degradant Mass Start->Identify MassShift1 Loss of Cl, Addition of OMe/OEt/OH? Identify->MassShift1 MassShift2 +1 Da Shift? (Loss of NH2, Add OH) MassShift1->MassShift2 No SolventIssue Diagnosis: SNAr Degradation Action: Switch to Anhydrous MeCN, DMF, or DMSO MassShift1->SolventIssue Yes HydrolysisIssue Diagnosis: Amide Hydrolysis Action: Use fresh, dry solvent. Store at -20°C in desiccator. MassShift2->HydrolysisIssue Yes

Figure 2: Diagnostic workflow for identifying and resolving compound degradation issues.

References

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2[1] Source: Molecules (MDPI) / PubMed Central URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Reaction Monitoring for 2-Chloro-5-nitropyridine-4-carboxamide

Welcome to the Technical Support Center. This guide is designed for analytical chemists, process scientists, and researchers monitoring the synthesis and downstream reactions of 2-Chloro-5-nitropyridine-4-carboxamide (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, process scientists, and researchers monitoring the synthesis and downstream reactions of 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4). This compound is a critical, highly reactive intermediate frequently utilized in the development of kinase inhibitors and chemokine receptor antagonists [1].

Due to the extreme electron deficiency of the pyridine ring—exacerbated by the strongly electron-withdrawing 5-nitro and 4-carboxamide groups—the 2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. This inherent reactivity presents unique challenges for High-Performance Liquid Chromatography (HPLC) monitoring, requiring precise sample handling and method design to prevent on-column degradation or autosampler artifacts.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why is my starting material peak shrinking while sitting in the autosampler, and a new "ghost peak" appearing?

The Causality: You are likely using methanol (MeOH) or ethanol (EtOH) as your sample diluent. The 2-chloro position of 2-chloro-5-nitropyridine-4-carboxamide is exceptionally activated by the para-nitro group. Protic solvents like methanol can act as nucleophiles at room temperature, slowly undergoing an SNAr reaction to displace the chloride ion, forming 2-methoxy-5-nitropyridine-4-carboxamide [3]. The Solution: Strictly avoid protic solvents for sample dilution. Quench and dilute your reaction aliquots using Acetonitrile (MeCN) or an MeCN/Water mixture. Self-Validation Check: To ensure your diluent is non-reactive, prepare a standard solution in your chosen diluent, inject immediately ( T0​ ), and inject again after 12 hours ( T12​ ). The peak area Relative Standard Deviation (RSD) must be < 2%.

FAQ 2: Why am I observing severe peak tailing for the amination product?

The Causality: If you are monitoring an SNAr reaction where the 2-chloro group is displaced by an aliphatic amine, the resulting product (e.g., 2-amino-5-nitropyridine-4-carboxamide derivative) contains a basic nitrogen. At neutral pH, this basic amine interacts with unendcapped, acidic residual silanols on the silica backbone of the C18 stationary phase via ion-exchange mechanisms, causing tailing. The Solution: Use an acidic mobile phase modifier. Adding 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating the basic amine and ion-pairing with it, while simultaneously suppressing the ionization of surface silanols [4].

FAQ 3: How do I resolve the starting material from a hydrolysis byproduct?

The Causality: In the presence of aqueous bases (often used as acid scavengers in SNAr reactions), the 2-chloro group can hydrolyze to form a 2-hydroxy-5-nitropyridine derivative (which tautomerizes to a pyridone). This byproduct is significantly more polar than the starting material. The Solution: Utilize a shallow gradient starting at a low organic composition (e.g., 5% MeCN) to adequately retain and resolve the highly polar pyridone before ramping up to elute the lipophilic 2-chloro starting material.

Part 2: Quantitative Data & Method Parameters

To standardize your reaction monitoring, refer to the physicochemical properties and optimized HPLC parameters below.

Table 1: Physicochemical Properties & Detection Parameters
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C6​H4​ClN3​O3​ Base mass for LC-MS tracking (M+H = 202.0).
UV Chromophores Pyridine ring, Nitro groupStrong absorbance; optimal monitoring at 254 nm and 280 nm .
Reactivity Hotspot C2 (Chloro position)Highly labile; requires immediate chemical quenching prior to injection.
Polarity Moderate-HighRequires Reversed-Phase (RP-HPLC) with high aqueous hold for retention.
Table 2: Optimized RP-HPLC Gradient Method
Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09551.0
2.09551.0
8.010901.0
10.010901.0
10.19551.0
13.09551.0

(Column: C18 Core-Shell, 100 x 4.6 mm, 2.7 µm; Column Temperature: 40 °C; Injection Volume: 2 µL)

Part 3: Experimental Protocols

Protocol 1: Self-Validating Sample Preparation (Reaction Quenching)

Objective: Arrest the reaction kinetics immediately to obtain an accurate snapshot of the reaction progress without inducing autosampler degradation.

  • Aliquoting: Using a positive displacement pipette, extract exactly 10 µL of the active reaction mixture.

  • Quenching: Immediately dispense the aliquot into a 1.5 mL Eppendorf tube containing 990 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

    • Causality: The 100-fold dilution halts bimolecular collision rates, the low temperature slows kinetics, and the acid neutralizes any basic catalysts (e.g., K2​CO3​ or DIPEA), effectively stopping the SNAr reaction.

  • Homogenization: Vortex the tube for 5 seconds.

  • Filtration: Draw the mixture into a 1 mL syringe and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

    • Validation Step: Visually inspect the vial. If precipitation occurs in the vial, the sample is unstable. Re-prepare using a 50:50 MeCN/Water diluent to ensure solubility of both polar salts and organic intermediates.

Protocol 2: LC-MS/UV Method Execution
  • System Priming: Purge HPLC lines with fresh Mobile Phase A and B. Ensure the UV detector is zeroed at 254 nm.

  • Equilibration: Run the starting gradient conditions (95% A / 5% B) for at least 10 column volumes until the baseline pressure is stable ( ΔP<10 psi).

  • Blank Injection: Inject the sample diluent (MeCN + 0.1% FA) to confirm no ghost peaks elute in the target retention window.

  • Sample Analysis: Inject 2 µL of the quenched sample.

  • Data Processing: Integrate the peaks. The 2-chloro-5-nitropyridine-4-carboxamide typically elutes in the mid-gradient (approx. 55-65% B), while amination products will elute earlier or later depending on the lipophilicity of the conjugated amine [5].

Part 4: Logical Workflows & Reactivity Pathways

G A Reaction Mixture (2-Chloro-5-nitropyridine-4-carboxamide) B Quench & Dilute (Use MeCN, NOT MeOH) A->B C Filtration (0.22 µm PTFE) B->C D RP-HPLC Injection (C18, 0.1% TFA) C->D E UV Detection (254 nm / 280 nm) D->E

Caption: HPLC sample preparation and analysis workflow for reactive nitropyridines.

G SM 2-Chloro-5-nitropyridine-4-carboxamide (Starting Material) SNAr SNAr Reaction (Target Amination) SM->SNAr + Amine Solvolysis Solvolysis Artifact (MeOH Diluent) SM->Solvolysis + MeOH (Autosampler) Hydrolysis Hydrolysis (Aqueous Base) SM->Hydrolysis + H2O/OH-

Caption: Competing reaction pathways for 2-chloro-5-nitropyridine-4-carboxamide.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 National Institutes of Health (PMC) URL:[Link]

  • Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis ACS Publications URL:[Link]

  • Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients Chemical Science (RSC Publishing) URL:[Link]

Optimization

Technical Support Center: Alternative Solvents for 2-Chloro-5-nitropyridine-4-carboxamide Workflows

Welcome to the Technical Support Center. As drug development shifts toward sustainable practices, replacing legacy Substances of Very High Concern (SVHCs) like DMF, NMP, and DCM is a critical priority.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development shifts toward sustainable practices, replacing legacy Substances of Very High Concern (SVHCs) like DMF, NMP, and DCM is a critical priority. 2-Chloro-5-nitropyridine-4-carboxamide is a highly functionalized, electron-deficient heteroaryl building block widely used in the synthesis of pyrido[3,4-d]pyrimidines and other kinase/chemokine antagonists[1].

Due to its rigid planar structure, hydrogen-bonding capabilities, and highly activated 2-chloro position, this intermediate presents unique solubility and reactivity challenges. This guide provides field-proven, self-validating protocols and troubleshooting logic to help you transition to green solvents without compromising chemical yields or reaction kinetics.

Mechanistic Insights: Why Solvent Choice Matters

To successfully replace legacy solvents, we must understand the causality behind solvent-solute interactions in two primary workflows: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.

SNAr Reactions (Replacing DMF/NMP)

The rate-determining step in the SNAr of 2-chloro-5-nitropyridine-4-carboxamide is the formation of the anionic Meisenheimer intermediate. Legacy dipolar aprotic solvents (DMF, NMP) excel here because they possess high dielectric constants and lack hydrogen-bond donors, which would otherwise solvate and deactivate the incoming nucleophile[2].

  • The Green Solution: Cyrene (dihydrolevoglucosenone) and PEG-400. Cyrene offers a similar Kamlet-Taft dipolarity/polarizability ( π∗ ) to DMF, stabilizing the Meisenheimer intermediate while being entirely bio-based and non-reprotoxic[2]. PEG-400 acts as both a solvent and a phase-transfer catalyst, solubilizing both organic substrates and inorganic bases[3].

Nitro Reductions (Replacing DCM/THF)

Reducing the 5-nitro group to an amine (via Pd/C hydrogenation or Fe/AcOH) yields a highly polar 2-substituted-5-aminopyridine-4-carboxamide[1]. Legacy extractions rely on DCM, which is environmentally hazardous.

  • The Green Solution: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). Unlike THF, 2-MeTHF is partially immiscible with water, facilitating direct aqueous workup. It also provides superior solubility for polar hydrogen-bonding products compared to ethyl acetate[2].

Troubleshooting Guides & FAQs

Q: My SNAr reaction with an amine nucleophile stalls at 50% conversion in 2-MeTHF. Why? A: While 2-MeTHF is an excellent green ethereal solvent, it lacks the high dielectric constant required to stabilize the Meisenheimer intermediate in sterically hindered SNAr reactions. Action: Switch to a highly polar aprotic green solvent like Cyrene or a DMSO/water blend. This will accelerate the rate-determining step and drive the reaction to completion[4].

Q: I am observing solvolysis (e.g., methoxy substitution) when using alcoholic solvents for the SNAr reaction. How can I prevent this? A: The 2-chloro position is exceptionally activated by the para-carboxamide and ortho-nitro groups. Protic solvents like methanol or ethanol can act as competing nucleophiles under basic conditions. Action: Eliminate low-molecular-weight alcohols. Use PEG-400 or Cyrene, which do not contain nucleophilic hydroxyl groups, ensuring complete chemoselectivity for your target amine or azole nucleophile[3].

Q: During the nitro reduction using Fe/AcOH, my product crashes out as an intractable gummy residue during the ethanol workup. How do I isolate it? A: 2-Substituted-5-aminopyridine-4-carboxamides are highly polar and capable of extensive intermolecular hydrogen bonding[1]. Action: Replace the ethanol quench with a biphasic mixture of 2-MeTHF and water. 2-MeTHF disrupts the hydrogen-bonding network, providing excellent solubility for the organic product while allowing for a clean phase separation that leaves iron salts in the aqueous layer.

Solvent Substitution Matrix

Summarized below are the quantitative properties and strategic advantages of replacing legacy solvents in 2-chloro-5-nitropyridine-4-carboxamide workflows.

Reaction TypeLegacy SolventGreen AlternativeBoiling Point (°C)Key Advantage
SNAr DMF / NMPCyrene 227Bio-based, non-reprotoxic; excellent Meisenheimer stabilization.
SNAr DMSOPEG-400 >250Acts as both a solvent and a phase-transfer catalyst.
Reduction THF / DCM2-MeTHF 80Immiscible with water; facilitates direct aqueous workup.
Extraction EtOAc / DCMCPME 106High hydrophobicity; low peroxide formation risk.

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr with Amines in Cyrene
  • Preparation: In a flame-dried, N2-flushed 50 mL round-bottom flask, add 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add Cyrene to achieve a 0.5 M concentration relative to the substrate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf = 0.6) should completely disappear, replaced by a bright yellow spot (Rf = 0.3) visible under UV 254 nm.

  • Workup: Dilute the mixture with EtOAc (or 2-MeTHF) and wash with 5% aqueous LiCl (or water) three times to remove Cyrene and amine salts. Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

Protocol B: Nitro Reduction using Pd/C in 2-MeTHF
  • Preparation: In a 100 mL hydrogenation flask, dissolve the 2-substituted-5-nitropyridine-4-carboxamide intermediate (1.0 eq) in 2-MeTHF (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt%).

    • Causality: 2-MeTHF provides a safe, non-peroxide-forming environment for hydrogenation while maintaining the solubility of the polar carboxamide intermediate[5].

  • Reaction: Evacuate the flask and backfill with H2 gas (via balloon). Stir vigorously at room temperature for 12 hours.

    • Self-Validation Check: LC-MS analysis must show the complete disappearance of the nitro mass [M+H] and the appearance of the corresponding amino mass [M+H-30].

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with warm 2-MeTHF.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure 2-substituted-5-aminopyridine-4-carboxamide.

Workflow Visualizations

ReactionPathway SM 2-Chloro-5-nitropyridine- 4-carboxamide SNAr SNAr Reaction (Nucleophilic Substitution) SM->SNAr Int 2-Substituted-5-nitropyridine- 4-carboxamide SNAr->Int Red Nitro Reduction (Pd/C or Fe/AcOH) Int->Red Prod 2-Substituted-5-aminopyridine- 4-carboxamide Red->Prod Solv1 Green Solvents: Cyrene, PEG-400 Solv1->SNAr Solv2 Green Solvents: 2-MeTHF, CPME Solv2->Red

Workflow for 2-Chloro-5-nitropyridine-4-carboxamide derivatization using green solvents.

Troubleshooting Start SNAr Reaction Low Yield/Conversion Q1 Is the starting material fully dissolved? Start->Q1 NoSol Solubility Issue: Switch to Cyrene or PEG-400 Q1->NoSol No YesSol Is the reaction rate too slow? Q1->YesSol Yes Slow Meisenheimer Stabilization: Use highly polar aprotic solvent YesSol->Slow Yes Side Side Reactions (e.g., Solvolysis)? YesSol->Side No Aprotic Avoid Protic Solvents: Use CPME or 2-MeTHF Side->Aprotic Yes

Troubleshooting logic tree for SNAr solvent replacement and optimization.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 2023.[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 2022.[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 2020.[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Organic Process Research & Development, 2018.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Welcome to the Application Scientist Technical Support Center. I have designed this guide to address the specific chemical challenges encountered during the synthesis of 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 12246...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. I have designed this guide to address the specific chemical challenges encountered during the synthesis of 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4).

This compound is a critical intermediate in the development of pyrido[3,4-d]pyrimidine scaffolds, which are heavily utilized in drug discovery, particularly as chemokine receptor CXCR2 antagonists . While the conversion of a carboxylic acid to a carboxamide via an acid chloride is a textbook reaction, the unique electronic environment of the 2-chloro-5-nitropyridine system introduces severe chemoselectivity issues. The pyridine ring is highly electron-deficient, and the 5-nitro group further activates the 2-chloro position, making it exceptionally prone to Nucleophilic Aromatic Substitution (SNAr).

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you control impurities and maximize your yield.

Mechanistic Overview & Impurity Pathways

Understanding the causality of your impurities begins with the reaction mechanism. The activation of 2-chloro-5-nitropyridine-4-carboxylic acid yields a highly reactive acid chloride. However, during the subsequent amidation step, the reagents required to form the desired product (ammonia and water) can act as competing nucleophiles at the activated C2-chloro position, leading to structural degradation.

ReactionPathway SM 2-Chloro-5-nitropyridine- 4-carboxylic acid Inter 2-Chloro-5-nitropyridine- 4-carbonyl chloride SM->Inter (COCl)2, DMF DCM, 0°C Inter->SM H2O (Hydrolysis) Prod 2-Chloro-5-nitropyridine- 4-carboxamide Inter->Prod NH3 (aq) 0°C Imp1 2-Amino-5-nitropyridine- 4-carboxamide Prod->Imp1 Excess NH3 (SNAr) Imp2 2-Hydroxy-5-nitropyridine- 4-carboxamide Prod->Imp2 OH- from aq. NH3 (SNAr)

Mechanistic pathway of 2-Chloro-5-nitropyridine-4-carboxamide synthesis and impurity formation.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of 2-amino-5-nitropyridine-4-carboxamide in my final product? Causality: The 2-chloro substituent is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the ortho-nitro group and the para-pyridine nitrogen. When you use an excess of aqueous ammonia to quench the acid chloride, the ammonia not only forms the carboxamide but also acts as a nucleophile at the C2 position, displacing the chloride ion. Mitigation: Kinetics must be tightly controlled. The amidation must be performed by adding the acid chloride dropwise to a heavily stirred, ice-cold (0 °C) ammonia solution. If the impurity persists, switch to anhydrous ammonia gas in THF or use a stoichiometric ammonium salt (e.g., NH₄Cl with DIPEA) to suppress this over-reactivity.

Q2: I am detecting a highly polar impurity, identified as 2-hydroxy-5-nitropyridine-4-carboxamide. How can this be prevented? Causality: Aqueous ammonia (25%) contains a high concentration of hydroxide ions (OH⁻) in equilibrium. Similar to the amination impurity, the highly activated C2-chloro position can undergo SNAr by OH⁻. This typically occurs if the reaction mixture is allowed to warm to room temperature during the quench, or if the quench is performed too slowly, allowing localized exothermic heating. Mitigation: Maintain the quench temperature strictly at 0 °C. If water continues to be a liability, perform the amidation using anhydrous ammonia in methanol (e.g., 7N NH₃ in MeOH), completely eliminating hydroxide from the amidation step.

Q3: My reaction stalls, and I recover mostly unreacted 2-chloro-5-nitropyridine-4-carboxylic acid. What is causing the incomplete conversion? Causality: The formation of the acid chloride intermediate relies on the Vilsmeier-Haack active species generated from DMF and oxalyl chloride. If the dichloromethane (DCM) is not strictly anhydrous, the oxalyl chloride hydrolyzes rapidly before activation can occur. Furthermore, if the intermediate acid chloride is exposed to atmospheric moisture during concentration, it reverts to the starting material. Mitigation: Ensure DCM is freshly distilled or dried over molecular sieves. Verify the quality of your oxalyl chloride. Perform the concentration of the acid chloride in vacuo strictly under an inert atmosphere (N₂ or Ar) and immediately proceed to the amidation step without storing the intermediate.

Quantitative Data: Impurity Profiling

To assist in your LC-MS or NMR analysis, the following table summarizes the quantitative characteristics, origins, and mitigation strategies for the most common impurities encountered in this workflow.

ImpurityStructure / CharacteristicsOrigin / MechanismMitigation Strategy
2-Amino-5-nitropyridine-4-carboxamide Highly polar, yellow solid, +16 Da mass shift vs productSNAr of C2-chloro by excess NH₃Strict temperature control (0 °C); use stoichiometric NH₃ or anhydrous NH₃ gas.
2-Hydroxy-5-nitropyridine-4-carboxamide Highly polar, water-soluble, +17 Da mass shift vs productSNAr of C2-chloro by OH⁻ from aqueous NH₃Avoid prolonged exposure to aqueous base; switch to anhydrous NH₃ in MeOH/THF.
Unreacted Starting Material Acidic, soluble in basic aqueous solutionsIncomplete activation or hydrolysis of acid chlorideEnsure anhydrous conditions; verify oxalyl chloride quality; minimize atmospheric exposure.
Oxamide Byproducts Insoluble white precipitateReaction of residual, unevaporated oxalyl chloride with NH₃Thoroughly concentrate the acid chloride intermediate in vacuo before amidation.
Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable metrics to ensure the reaction is proceeding as intended before moving to the next phase .

Workflow Step1 1. Activation Add (COCl)2 to SM in DCM at 0°C Step2 2. Catalysis Add DMF (cat.) Stir 1h at 0°C Step1->Step2 Step3 3. Concentration Remove volatiles in vacuo Step2->Step3 Step4 4. Amidation Dropwise addition to ice-cold 25% NH3(aq) Step3->Step4 Step5 5. Isolation Filter & wash with cold H2O Step4->Step5

Optimized step-by-step experimental workflow for amidation and isolation.

Step-by-Step Methodology:

  • Activation Setup: In a flame-dried round-bottom flask under an N₂ atmosphere, suspend 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 5 mL/mmol). Cool the suspension to 0 °C using an ice bath.

  • Acid Chloride Formation: Add oxalyl chloride (1.5 - 2.0 eq) dropwise. Stir for 5 minutes, then add a catalytic amount of anhydrous DMF (approx. 0.05 eq).

    • Self-Validation Check: You should observe immediate gas evolution (CO, CO₂, and HCl). Stir at 0 °C for 1 hour, then allow to warm to room temperature. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases (typically 2-4 hours).

  • Concentration: Concentrate the resulting solution in vacuo to remove excess oxalyl chloride and DCM.

    • Causality Note: Removing excess oxalyl chloride prevents the formation of insoluble oxamide impurities during the ammonia quench. Redissolve the obtained residue immediately in a minimal amount of anhydrous DCM.

  • Amidation: Add the acid chloride solution dropwise to a heavily stirred, ice-cold (0 °C) 25% aqueous ammonia solution (excess).

    • Self-Validation Check: Monitor the internal temperature. The rate of addition must be controlled so that the internal temperature does not exceed 5 °C to prevent SNAr side reactions.

  • Isolation: Stir the mixture for 15 minutes at 0 °C. Filter the resulting precipitate and wash extensively with ice-cold water.

    • Self-Validation Check: Test the pH of the filtrate. Continue washing with cold water until the filtrate is neutral, ensuring the complete removal of ammonium chloride salts and excess ammonia. Dry the solid under high vacuum to afford the pure 2-chloro-5-nitropyridine-4-carboxamide.

References
  • Van Hoof M, Claes S, Boon K, Van Loy T, Schols D, Dehaen W, De Jonghe S. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules. 2023; 28(5):2099.[Link]

Optimization

Technical Support Center: 2-Chloro-5-nitropyridine-4-carboxamide Synthesis &amp; Work-Up

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and isolation of 2-chloro-5-nitropyridine-4-carboxamide , a highly functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and isolation of 2-chloro-5-nitropyridine-4-carboxamide , a highly functionalized intermediate critical for assembling kinase and PARP inhibitor scaffolds.

Due to the synergistic electron-withdrawing effects of the nitro group and the pyridine ring, this scaffold is notoriously sensitive during amidation work-ups. Below, we provide a causality-driven troubleshooting guide, quantitative process data, and a self-validating optimized protocol to maximize your yield and purity.

Mechanistic Workflow & Work-Up Pathways

The following diagram illustrates the critical divergence between a successful isolation and a failed work-up driven by uncontrolled nucleophilic aromatic substitution (SNAr).

G SM 2-Chloro-5-nitropyridine- 4-carboxylic acid Act Activation (Oxalyl Chloride / DMF) SM->Act Int Acid Chloride Intermediate Act->Int Amidation Amidation (Aqueous NH3) Int->Amidation Opt Optimized Work-up (Temp < 5°C, Inverse Addition) Amidation->Opt SubOpt Suboptimal Work-up (Temp > 15°C, Direct Addition) Amidation->SubOpt Prod 2-Chloro-5-nitropyridine- 4-carboxamide (High Yield, >95% Purity) Opt->Prod Byprod SNAr Byproducts (2-Amino / 2-Hydroxy derivatives) SubOpt->Byprod

Reaction workflow and temperature-dependent work-up outcomes for amidation.

Troubleshooting & FAQs

Q: Why am I observing 2-amino or 2-hydroxy byproducts instead of the pure carboxamide? A: This is a classic case of unintended Nucleophilic Aromatic Substitution (SNAr). The 2-chloro position is highly electrophilic because it is activated by both the ortho-pyridine nitrogen and the para-nitro group[1]. When aqueous ammonia is added to the acid chloride, the exothermic amidation reaction raises the local temperature. If the internal temperature exceeds 15 °C, the excess ammonia or hydroxide ions (from the aqueous base) will displace the labile 2-chloro group, leading to hydrolysis[2]. Causality-Driven Solution: Maintain strict temperature control (< 5 °C) and use an inverse addition technique (adding the dissolved acid chloride dropwise to the aqueous base) to prevent localized heating and concentration spikes[3].

Q: My liquid-liquid extraction (EtOAc/Water) is forming an intractable emulsion. How can I resolve this? A: The target molecule, 2-chloro-5-nitropyridine-4-carboxamide, possesses strong hydrogen-bond donating (primary amide) and accepting (nitro, pyridine) capabilities. This results in an exceptionally high crystal lattice energy and poor solubility in standard extraction solvents like ethyl acetate or dichloromethane. During extraction, the compound saturates the organic phase and crashes out at the biphasic interface, physically stabilizing an emulsion. Causality-Driven Solution: Bypass liquid-liquid extraction entirely. Utilize the reaction's aqueous ammonia phase as an anti-solvent. By allowing the product to precipitate directly from the biphasic quench mixture, you can isolate it via vacuum filtration, eliminating emulsion issues and drastically improving recovery[3].

Q: How do I ensure complete removal of the Vilsmeier-Haack catalyst (DMF) without thermally degrading the product? A: Nitroaromatics can be thermally sensitive, making high-temperature vacuum distillation of DMF hazardous. Fortunately, the optimized direct-filtration work-up inherently resolves this. DMF is highly water-soluble and partitions entirely into the aqueous ammonia filtrate. Self-Validating Step: Washing the isolated filter cake with ice-cold water followed by cold MTBE removes any residual aqueous DMF and facilitates rapid drying at a safe temperature (35 °C).

Quantitative Data: Process Comparison

The following table summarizes the quantitative impact of work-up conditions on the final isolation of 2-chloro-5-nitropyridine-4-carboxamide.

Work-up ParameterInternal Temp (°C)Isolation MethodYield (%)HPLC Purity (%)Primary Impurity
Standard 20–25 °CL-L Extraction (EtOAc)42%76.5%2-Amino derivative (18%)
Intermediate 10–15 °CL-L Extraction (DCM)61%88.0%2-Hydroxy derivative (9%)
Optimized 0–5 °C Direct Filtration 89% >98.5% None (<1%)

Self-Validating Experimental Protocol

This protocol utilizes self-validating physical cues (gas evolution, phase precipitation) to ensure each step is proceeding correctly without requiring intermediate LC-MS sampling.

Step 1: Acid Chloride Formation

  • In a flame-dried, N2-flushed round-bottom flask, suspend 2-chloro-5-nitropyridine-4-carboxylic acid (10.0 g, 49.4 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Add catalytic anhydrous DMF (0.2 mL). Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (8.5 mL, 98.8 mmol, 2.0 eq) dropwise over 15 minutes.

  • Self-Validation Check: The reaction will begin to bubble vigorously (CO, CO2, HCl evolution). Stir at room temperature until gas evolution completely ceases and the suspension turns into a clear, homogenous solution (approx. 2 hours), indicating complete conversion to the acid chloride.

  • Concentrate the mixture in vacuo (bath temp < 30 °C) to remove unreacted oxalyl chloride. Redissolve the resulting residue in fresh anhydrous DCM (50 mL).

Step 2: Amidation & Optimized Work-Up 6. In a separate, oversized Erlenmeyer flask (500 mL), prepare a heavily stirred solution of 25% aqueous ammonia (150 mL). Submerge this flask in an ice-brine bath and allow the internal temperature to reach 0 °C. 7. Inverse Addition: Add the DCM solution of the acid chloride dropwise into the aqueous ammonia. Maintain the internal temperature below 5 °C at all times. 8. Self-Validation Check: Upon addition, a thick, off-white precipitate will immediately begin to form at the phase boundary. 9. Once addition is complete, remove the ice bath and allow the biphasic suspension to stir vigorously for 30 minutes at room temperature to ensure complete precipitation. 10. Direct Isolation: Do not attempt to separate the phases. Filter the entire biphasic suspension directly through a medium-porosity sintered glass funnel. 11. Wash the filter cake sequentially with ice-cold water (2 × 50 mL) to remove NH4Cl salts and DMF, followed by ice-cold MTBE (2 × 30 mL) to displace water and remove trace organic impurities. 12. Dry the solid under high vacuum at 35 °C to constant weight, affording the pure 2-chloro-5-nitropyridine-4-carboxamide as an off-white solid[3].

References

  • [3] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI / Molecules (2023). Available at:[Link]

  • [1] Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH / Molecules (2022). Available at:[Link]

  • [2] 5-Nitropyridine-2-sulfonic acid, a new precursor for 2,5-disubstituted pyridines. Semantic Scholar / ARKIVOC (2001). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-5-nitropyridine-4-carboxamide Synthesis

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly functionalized pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly functionalized pyridine derivatives.

The conversion of 2-chloro-5-nitropyridine-4-carboxylic acid to 2-chloro-5-nitropyridine-4-carboxamide is a critical amidation step in many pharmaceutical workflows. However, the unique electronic environment of the pyridine ring—specifically the synergistic electron-withdrawing effects of the pyridine nitrogen and the 5-nitro group—makes the 2-chloro position highly susceptible to side reactions. This guide provides a mechanistic breakdown of byproduct formation, a troubleshooting Q&A, and a field-validated protocol to ensure high-yield synthesis.

Mechanistic Pathway & Byproduct Mapping

To successfully troubleshoot this synthesis, we must first understand the competing reaction pathways. The diagram below illustrates the intended amidation route versus the primary degradation channels.

SynthesisPathway A 2-Chloro-5-nitropyridine- 4-carboxylic acid B Acid Chloride Intermediate A->B Oxalyl Chloride, DMF (cat.), 0°C C 2-Chloro-5-nitropyridine- 4-carboxamide (Target Product) B->C NH3 (Controlled eq.), 0°C D 2-Amino-5-nitropyridine- 4-carboxamide (SNAr Byproduct) B->D Excess NH3 (Direct SNAr) F Hydrolyzed Starting Material B->F H2O (Aqueous NH3) C->D Excess NH3, Elevated Temp E Ring-Opened Degradants C->E Strong Base (NaOH)

Reaction pathway showing target amidation and competing byproduct formations.

Troubleshooting Guides and FAQs

Q1: Why is my final product contaminated with a significant amount of the starting carboxylic acid? A: This is a classic hydrolysis issue. The synthesis typically proceeds via an acid chloride intermediate generated by oxalyl chloride. If you are using aqueous ammonia (e.g., 25% NH₄OH) to form the carboxamide, the water acts as a competing nucleophile, hydrolyzing the highly reactive acid chloride back to 2-chloro-5-nitropyridine-4-carboxylic acid. Causality & Solution: The acid chloride is highly electrophilic. To minimize hydrolysis, the addition of the acid chloride solution to the aqueous ammonia must be done dropwise into a heavily stirred, ice-cold (0 °C) solution to ensure the kinetics of amidation outpace hydrolysis[1]. Alternatively, switch to an anhydrous ammonia source, such as 0.5 M NH₃ in THF or dioxane, to completely eliminate water from the system.

Q2: My LC-MS shows a major byproduct with a mass shift of -19 Da (loss of Cl + addition of NH₂). What is this and how do I prevent it? A: You are observing the formation of 2-amino-5-nitropyridine-4-carboxamide . This is a Nucleophilic Aromatic Substitution (SNAr) byproduct. Causality & Solution: The 2-chloro group is heavily activated by the para-nitro group and the adjacent pyridine nitrogen, making the C2 carbon highly electrophilic. Excess ammonia not only attacks the carbonyl carbon to form the desired amide but also attacks the C2 position, displacing the chloride ion[2]. To prevent this, strictly control the equivalents of ammonia used, maintain the reaction temperature at or below 0 °C, and avoid prolonged reaction times.

Q3: I attempted to neutralize the reaction mixture with NaOH during workup, and the solution turned deep red/brown with complete loss of product. What happened? A: You have triggered a base-induced ring-opening reaction. Causality & Solution: 2-Chloro-5-nitropyridine derivatives are notoriously unstable in the presence of strong hydroxide bases. The hydroxide ion attacks the activated 2-position, forming a Meisenheimer-like complex that rapidly leads to the cleavage of the pyridine ring (similar to a Zincke reaction)[3]. Never use strong hydroxide bases (NaOH, KOH) during the workup of this compound. Rely on mild aqueous workups or simply concentrate the reaction mixture and purify via precipitation.

Q4: What is the purpose of adding DMF during the acid chloride formation? A: N,N-Dimethylformamide (DMF) acts as a catalyst. It reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which then reacts with the carboxylic acid much faster than oxalyl chloride alone. Without DMF, the reaction may stall, leading to incomplete conversion and unreacted starting material.

Quantitative Data Summary: Analytical Signatures

Use the following table to cross-reference your LC-MS data and rapidly identify which side-reaction is compromising your yield.

CompoundStructural ChangeExpected m/z [M+H]⁺Primary CausePreventive Strategy
Target Product Amidation of COOH202.0N/AN/A
Hydrolyzed Starting Material -NH₂ + OH203.0Water in aqueous NH₃ competing with amidationDropwise addition at 0 °C; use anhydrous NH₃
SNAr Byproduct -Cl + NH₂183.0Nucleophilic attack of NH₃ at C2 positionLimit NH₃ equivalents; maintain 0 °C
Ring-Opened Degradants Pyridine ring cleavageVariableHydroxide attack at C2 forming Meisenheimer complexAvoid strong bases (NaOH/KOH) during workup
Self-Validating Experimental Protocol

Objective: High-yield amidation of 2-chloro-5-nitropyridine-4-carboxylic acid while suppressing SNAr and hydrolysis byproducts.

Reagents:

  • 2-Chloro-5-nitropyridine-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 25% Aqueous Ammonia solution (or 0.5 M NH₃ in THF for anhydrous conditions)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 2-chloro-5-nitropyridine-4-carboxylic acid (10.0 g, 49.4 mmol) in anhydrous DCM (200 mL) under an N₂ atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath. (Causality Note: Cooling prevents exothermic degradation upon the addition of oxalyl chloride).

    • Add oxalyl chloride (9.4 g, 74.1 mmol, 1.5 eq) dropwise over 10 minutes.

    • Add catalytic anhydrous DMF (0.2 mL). Self-Validation Check: You must observe immediate effervescence (gas evolution of CO, CO₂, and HCl), indicating the formation of the Vilsmeier-Haack intermediate and active conversion.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours until the suspension becomes a clear solution (indicating complete conversion to the acid chloride).

  • Concentration:

    • Concentrate the reaction mixture in vacuo to remove unreacted oxalyl chloride and dissolved HCl gas. (Crucial Step: Failure to remove excess oxalyl chloride will result in the consumption of ammonia in the next step, altering the stoichiometry and promoting side reactions).

    • Redissolve the resulting residue in fresh anhydrous DCM (50 mL).

  • Amidation:

    • Prepare a heavily stirred solution of 25% aqueous ammonia (150 mL) cooled to 0 °C in a separate flask. (Causality Note: The large volume and vigorous stirring are required to ensure the acid chloride reacts instantly with ammonia before water can hydrolyze it).

    • Add the DCM solution of the acid chloride dropwise to the aqueous ammonia over 30 minutes, strictly maintaining the internal temperature below 5 °C[1].

  • Workup & Isolation:

    • Allow the mixture to stir for an additional 30 minutes at 0 °C.

    • Self-Validation Check: Run a TLC (Ethyl Acetate/Hexane 1:1). The product should appear as a new spot with a lower Rf than the starting acid, and no baseline degradation (streaking) should be visible.

    • Extract the mixture with EtOAc (3 x 100 mL). Do not wash with NaOH. Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via recrystallization or flash chromatography if the SNAr byproduct (m/z 183) is detected via LC-MS.

References
  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 2-Chloro-5-nitropyridine Source: Acta Crystallographica Section E: Structure Reports Online (via ResearchGate) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 2-Chloro-5-nitropyridine-4-carboxamide Reactions

Welcome to the Application Support Center. As drug development heavily relies on functionalized pyridine scaffolds, 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) serves as a critical intermediate for synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development heavily relies on functionalized pyridine scaffolds, 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) serves as a critical intermediate for synthesizing fused heterocycles like pyrido[3,4-d]pyrimidines. However, its multiple reactive sites present significant chemoselective and regioselective challenges.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure self-validating experimental success.

Section 1: SNAr Regioselectivity (C2 Substitution vs. C4 Transamidation)

FAQ 1: Why am I observing C4-carboxamide cleavage instead of pure C2-SNAr substitution?

Mechanistic Causality: This is a classic competition between kinetic and thermodynamic control. The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the strongly electron-withdrawing para-nitro group and the ortho-pyridine nitrogen . This lowers the activation energy, making C2 substitution the kinetically favored pathway. However, the C4-carboxamide carbon is also highly electrophilic. Under forcing conditions (elevated temperatures, strong nucleophiles, protic solvents), the reaction overcomes the activation energy barrier to attack the C4 carbonyl, leading to thermodynamically driven transamidation or hydrolysis.

Solution: Maintain strict kinetic control. Run the reaction at 0 °C to room temperature in anhydrous aprotic solvents (e.g., THF or DCM). Use non-nucleophilic bases like DIPEA to scavenge HCl without participating in side reactions.

G SM 2-Chloro-5-nitropyridine- 4-carboxamide Nuc Amine Nucleophile SM->Nuc Meisenheimer Meisenheimer Complex (Stabilized by para-NO2) Nuc->Meisenheimer Kinetic Control (0°C, Aprotic) Prod_Side C4-Transamidation (Side Product) Nuc->Prod_Side Thermodynamic Control (High Temp) Prod_SNAr 2-Amino-5-nitropyridine- 4-carboxamide (Desired SNAr) Meisenheimer->Prod_SNAr -Cl⁻

Reaction pathway showing kinetic C2-SNAr vs. thermodynamic C4-transamidation.

Protocol 1: Regioselective SNAr Amination at C2

Self-Validating System: The preservation of the carboxamide group is confirmed if the product retains a sharp, non-shifting carbonyl stretch (~1680 cm⁻¹) in FTIR and avoids baseline streaking on TLC.

  • Preparation: Dissolve 1.0 eq of 2-chloro-5-nitropyridine-4-carboxamide in anhydrous THF (0.2 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve 1.05 eq of the desired amine in a small volume of THF and add dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour. Validation Checkpoint: TLC (3:1 Hexanes:EtOAc) should show a distinct UV-active spot with a lower Rf​ value than the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Section 2: Chemoselective Nitro Reduction

FAQ 2: I need to reduce the 5-nitro group to synthesize a 5-amino-4-carboxamide intermediate, but I'm losing the 2-chloro group. How can I prevent this?

Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) relies on surface-adsorbed hydrogen which readily inserts into the highly activated C-Cl bond, causing competitive hydrodehalogenation. To achieve chemoselectivity, a single-electron transfer (SET) reduction is required. Activated iron powder in a mildly acidic aqueous-alcoholic medium provides the exact reduction potential needed to reduce the nitro group to an amine via a nitroso/hydroxylamine intermediate, without providing the hydride necessary to break the C-Cl bond .

Protocol 2: Chemoselective Iron-Mediated Reduction
  • Setup: In a round-bottom flask, suspend 1.0 eq of the 2-chloro-5-nitropyridine derivative in a 1:2:2 mixture of Water:EtOH:AcOH.

  • Reduction: Add 5.0 eq of activated iron powder.

  • Agitation: Sonicate or stir vigorously at room temperature for 1-2 hours. The acidic medium facilitates the reduction while the mild nature of Fe(0) leaves the C-Cl bond intact.

  • Filtration: Filter the suspension through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with EtOAc.

  • Separation: Transfer the filtrate to a separatory funnel, add water, and separate the phases. Extract the aqueous phase with EtOAc, neutralize with saturated NaHCO₃, dry, and concentrate.

Workflow Step1 1. Suspend SM in H2O:EtOH:AcOH Step2 2. Add Fe(0) Powder (5.0 eq) Step1->Step2 Step3 3. Sonicate/Stir (1-2 hrs at RT) Step2->Step3 Step4 4. Celite Filtration (Remove Fe salts) Step3->Step4 Step5 5. Neutralization & Extraction Step4->Step5

Experimental workflow for the chemoselective iron-mediated nitro reduction.

Section 3: Regioselective Cyclization

FAQ 3: How do I selectively cyclize the 4-carboxamide and 5-amino groups without reacting at the C2 position?

Mechanistic Causality: The 5-amino-4-carboxamide intermediate contains two adjacent nucleophilic nitrogens. Using a one-carbon electrophile like triethyl orthoformate under acidic catalysis allows for the regioselective formation of a pyrimidin-4-one ring (yielding a pyrido[3,4-d]pyrimidine scaffold) . The primary amine attacks the orthoester first, forming an imidate intermediate, which is then intramolecularly attacked by the carboxamide nitrogen. The C2-chloro group remains completely unreactive under these electrophilic conditions, preserving it for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling).

Quantitative Data Summary

Table 1: Nucleophile and Condition Effects on Regioselectivity (C2 vs C4)
NucleophileSolvent / BaseTemperatureMajor PathwayC2:C4 Ratio
Aliphatic Amines (1°)THF / DIPEA0 °C to RTKinetic (C2 SNAr)> 95:5
Aliphatic Amines (1°)EtOH / TEA80 °C (Reflux)Thermodynamic (C4)< 20:80
Anilines (Weak Nuc)DMF / K₂CO₃60 °CKinetic (C2 SNAr)> 90:10
Aqueous AmmoniaWater / None100 °CThermodynamic (C4)0:100 (Hydrolysis)

Note: Data synthesized from comparative reaction optimizations of 2-chloro-5-nitropyridine scaffolds.

References

  • Van Hoof, M., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, vol. 28, no. 5, 2023, p. 2099. Available at:[Link]

  • "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, vol. 27, no. 15, 2022, p. 4935. Available at:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Functionalization of 2-Chloro-5-nitropyridine-4-carboxamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly electron-deficient heteroaryl chlorides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly electron-deficient heteroaryl chlorides.

Working with 2-chloro-5-nitropyridine-4-carboxamide (CAS 1224637-08-4) presents a unique set of synthetic challenges. The synergistic electron-withdrawing effects of the 5-nitro and 4-carboxamide groups severely polarize the C2-Cl bond[1]. While this accelerates oxidative addition in palladium-catalyzed cross-coupling, it simultaneously makes the substrate highly susceptible to competitive Nucleophilic Aromatic Substitution (SNAr) and catalyst poisoning[2].

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure your functionalization workflows succeed.

Part 1: Mechanistic Insights & Catalyst Selection (FAQ)

Q: Why does my Suzuki-Miyaura coupling yield multiple byproducts when using standard Pd(PPh3)4? A: The reactivity of 2-chloropyridines is heavily dictated by the electronic nature of the ring[2]. In your substrate, the para-relationship of the nitro group to the chlorine atom drastically lowers the lowest unoccupied molecular orbital (LUMO). While Pd(PPh3)4 easily performs the initial oxidative addition, the resulting Pd(II) intermediate is prone to off-target reactions. Furthermore, the basic aqueous conditions typically used with Pd(PPh3)4 cause competitive hydrolysis of the highly activated C-Cl bond. To fix this, switch to a bulky, electron-rich ligand like XPhos with Pd2(dba)3 and a mild, anhydrous base (e.g., CsF in dioxane).

Q: How do I prevent catalyst poisoning by the pyridine nitrogen? A: Pyridine rings are notorious for coordinating to palladium centers, forming inactive off-cycle species[3]. To prevent this, you must use sterically demanding ligands. Biaryl phosphine ligands (like XPhos or BrettPhos) create a steric shield around the palladium center. This physically blocks the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed efficiently.

Q: When should I use SNAr versus Buchwald-Hartwig amination for C-N bond formation? A: This decision is dictated strictly by the nucleophilicity of your amine. Because the 2-position is highly activated by the 5-nitro group (which stabilizes the intermediate Meisenheimer complex via resonance), strong aliphatic nucleophiles (e.g., morpholine, piperidine) will undergo rapid SNAr without any transition metal catalyst[2]. Conversely, weak nucleophiles like anilines or amides require Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)2 with BrettPhos) to overcome the activation barrier[4].

Part 2: Visualizing the Reaction Pathways

G cluster_Pd Pd-Catalyzed Pathway (Weak Nucleophiles) cluster_SNAr SNAr Pathway (Strong Nucleophiles) Start 2-Chloro-5-nitropyridine- 4-carboxamide OxAdd Oxidative Addition [Pd(0) → Pd(II)] Start->OxAdd Pd(0)L2 Meisenheimer Meisenheimer Complex (Charge Delocalized on NO2) Start->Meisenheimer Aliphatic Amine (No Catalyst) TransMet Transmetalation / Amine Binding OxAdd->TransMet Base / Nucleophile RedElim Reductive Elimination [Product + Pd(0)] TransMet->RedElim RedElim->OxAdd Catalyst Regeneration ClLoss Chloride Elimination (SNAr Product) Meisenheimer->ClLoss

Divergent functionalization pathways of 2-chloro-5-nitropyridine-4-carboxamide based on nucleophile.

Part 3: Quantitative Data & Catalyst Selection Matrix

To streamline your experimental design, reference the validated catalyst and ligand combinations below. These conditions are optimized specifically to suppress the competing pathways inherent to this scaffold.

Reaction TypeNucleophile ClassRecommended Catalyst/LigandBase & Solvent SystemExpected YieldPrimary Competing Pathway
Suzuki-Miyaura Arylboronic AcidsPd2(dba)3 / XPhosK3PO4, Dioxane/H2O (4:1)75–90%Protodeboronation, Hydrolysis
Buchwald-Hartwig Anilines (Weak)Pd(OAc)2 / BrettPhosCs2CO3, Toluene65–85%Catalyst poisoning
SNAr Aliphatic AminesNone (Catalyst-Free)DIPEA, DMF>90%None (Highly favored)
Sonogashira Terminal AlkynesPd(PPh3)2Cl2 / CuIEt3N, THF70–85%Glaser coupling (homocoupling)

Part 4: Troubleshooting Guide & Decision Tree

If your reaction fails, identifying the root cause prevents wasted reagents. Use the following diagnostic workflow.

Workflow Q1 Low Yield in Pd-Catalyzed Coupling? Check1 Analyze Crude Mixture via LCMS Q1->Check1 Q2 Is Starting Material (m/z 202) Consumed? Check1->Q2 PathA Yes: Off-Target Reactions Q2->PathA Yes PathB No: Catalyst Inactivation Q2->PathB No SolA1 Hydrolysis/SNAr? Switch to anhydrous CsF PathA->SolA1 SolA2 Protodeboronation? Lower temp, use K3PO4 PathA->SolA2 SolB1 Pd Black Formation? Use pre-catalyst (e.g., XPhos G3) PathB->SolB1 SolB2 Pyridine Poisoning? Increase steric bulk of ligand PathB->SolB2

Troubleshooting decision tree for optimizing Pd-catalyzed cross-coupling reactions.

Common Issue: Immediate Formation of Black Precipitate
  • Causality: The appearance of a black precipitate (Pd black) indicates that the active Pd(0) species has aggregated and crashed out of solution[3]. This happens when the oxidative addition step is delayed (often due to oxygen contamination) or when the boronic acid undergoes protodeboronation, leaving the Pd(II) intermediate without a transmetalation partner.

  • Solution: Ensure rigorous degassing (sparging with N2 or Argon for at least 15 minutes). If the issue persists, switch to a pre-formed Pd G3 or G4 precatalyst to ensure a controlled release of the active Pd(0) species.

Part 5: Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to validate the reaction state before proceeding to the next step.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Designed to prevent C-Cl hydrolysis and suppress protodeboronation.

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-5-nitropyridine-4-carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Add anhydrous Dioxane (0.2 M). Sparge the suspension with Argon for 15 minutes.

    • Validation Checkpoint: The mixture should be a heterogeneous, dark red/purple suspension (characteristic of Pd2(dba)3).

  • Reaction: Heat the mixture to 80 °C under Argon.

    • Validation Checkpoint: Within 30 minutes, the solution should transition to a clear, bright yellow/orange color, indicating the formation of the active monomeric Pd(0)-XPhos complex and successful oxidative addition. If the solution turns black, the catalyst has died.

  • Monitoring: At 2 hours, sample 10 µL, dilute in MeCN, and analyze via LCMS.

    • Validation Checkpoint: Confirm the disappearance of the starting material peak at m/z 202 [M+H]+. If m/z 202 is absent but the product mass is missing, check for m/z 184 (hydrolysis to the pyridinol).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate for column chromatography.

Protocol 2: Catalyst-Free SNAr Amination

Designed for aliphatic amines (e.g., morpholine, piperidine).

  • Mixing: Dissolve 2-chloro-5-nitropyridine-4-carboxamide (1.0 equiv) in anhydrous DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the aliphatic amine (1.1 equiv).

    • Validation Checkpoint: A rapid, deep color change (often deep yellow to orange/red) should occur immediately upon amine addition. This visually confirms the formation of the delocalized Meisenheimer complex[2].

  • Heating: Stir at 60 °C for 4 hours.

  • Monitoring: Analyze via LCMS.

    • Validation Checkpoint: Complete consumption of m/z 202. Because no transition metals are used, the baseline should be exceptionally clean compared to cross-coupling crude mixtures.

  • Workup: Crash the product out of solution by adding the DMF mixture dropwise into rapidly stirring ice water. Filter the resulting solid and wash with cold water.

References

  • "Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide", Benchchem.
  • "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2", NIH PMC.
  • "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid", Benchchem.
  • "Palladium-catalyzed Cross-coupling Reactions", Sigma-Aldrich.
  • "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds", NIH PMC.

Sources

Optimization

Thermal stability of 2-Chloro-5-nitropyridine-4-carboxamide under reaction conditions

Welcome to the Technical Support Center for 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) . This resource is engineered for researchers, process chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) . This resource is engineered for researchers, process chemists, and drug development professionals. Because this intermediate combines a highly activated electrophilic core with a high-energy nitroaromatic moiety, handling it requires precise thermodynamic control and chemoselective strategies.

Below, you will find expert-level troubleshooting guides, validated protocols, and safety parameters to ensure high-yield, hazard-free operations.

Part 1: Fundamental Properties & Thermal Safety (FAQ)

Q: What are the primary thermal hazards associated with scaling up reactions involving this compound? A: Nitroaromatic compounds possess a high C-NO₂ bond-dissociation energy (approx. 297 kJ/mol). If a runaway reaction is triggered, these compounds undergo an autocatalytic decomposition that releases massive amounts of heat and gas, leading to rapid pressure spikes[1]. The presence of an electron-withdrawing carboxamide and a chloro group further sensitizes the pyridine ring. For process safety, you must adhere to the "Rule of 100"—ensuring that your maximum reaction temperature remains at least 100 °C below the onset temperature of decomposition (T_onset)[2].

Q: How should this compound be stored to maintain integrity? A: Store strictly at room temperature or below, sealed under an inert atmosphere (N₂ or Ar), and away from direct light. Exposure to transition metal contaminants (like iron or copper dust from spatulas) or strong bases can drastically lower the thermal stability threshold and initiate premature degradation[1].

Part 2: Troubleshooting Reaction Workflows

Issue 1: Exothermic Runaway or Impurity Generation during SNAr Reactions
  • Symptom: The reaction mixture darkens rapidly upon base/nucleophile addition, accompanied by unexpected pressure buildup and low yields of the 2-substituted product.

  • Causality: The 2-chloro position is exceptionally electrophilic because it is activated by both the ortho-carboxamide and the para-nitro group. Nucleophilic Aromatic Substitution (SNAr) here is extremely fast and exothermic. If the reaction is not strictly temperature-controlled (kept between 0 °C and 25 °C), the localized heat of the SNAr reaction can trigger secondary pathways, such as the hydrolysis of the carboxamide to a carboxylic acid, or even localized thermal decomposition of the nitro group.

  • Resolution: Always use an ice bath during the initial addition of the nucleophile. Ensure complete dissolution of the starting material before the addition of any base (e.g., aqueous ammonia)[3].

Issue 2: Loss of the Chloro Group During Nitro Reduction (Hydrodehalogenation)
  • Symptom: LC-MS analysis of your nitro-reduction step shows an unexpected [M-Cl+H]⁺ mass peak, indicating the loss of the 2-chloro substituent.

  • Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H₂ gas is highly active. While it efficiently reduces the nitro group to an amine, the palladium catalyst readily inserts into the activated C-Cl bond, leading to hydrodehalogenation.

  • Resolution: Switch to a chemoselective Single Electron Transfer (SET) reduction method. Using activated iron powder in a mild acidic medium (acetic acid/ethanol/water) provides the necessary electron transfer to reduce the nitro group to an amine without providing the oxidative addition pathway that cleaves the C-Cl bond[3].

Part 3: Quantitative Data & Chemoselectivity

Table 1: Thermal & Physicochemical Safety Profile

Note: Thermal parameters are representative baselines for highly functionalized nitroaromatics; always perform in-house DSC before scaling beyond 10 grams.

ParameterValue / CharacteristicSafety Implication
Molecular Weight 201.57 g/mol N/A
C-NO₂ BDE ~297 ± 17 kJ/molHigh energy release upon decomposition[1].
Typical T_onset (DSC) ~150 °C - 170 °CExothermic decomposition begins.
Safe Operating Limit < 50 °CAdheres to the "Rule of 100" to prevent autocatalysis[2].
Incompatible Reagents Strong bases at high heat, unpassivated metalsLowers T_onset, triggering early decomposition[1].
Table 2: Chemoselectivity Matrix for Nitro Reduction
Reagent SystemNitro ReductionC-Cl Bond RetentionRecommended Use Case
H₂ / Pd/C (Standard) CompletePoor (< 20%)When simultaneous dehalogenation is desired.
Fe powder / AcOH / EtOH CompleteExcellent (> 95%)Synthesis of 2-chloro-5-aminopyridine-4-carboxamide.

Part 4: Validated Experimental Protocols

Protocol A: Safe Nucleophilic Aromatic Substitution (SNAr)

Synthesis of 2-Imidazolyl-5-nitropyridine-4-carboxamide[3]

  • Preparation: In a flame-dried, N₂-flushed round-bottom flask, combine 2-chloro-5-nitropyridine-4-carboxylic acid (1.00 eq.) and 1,1-carbonyldiimidazole (CDI, 1.50 eq.) in dry THF (0.2 M concentration).

  • Activation: Stir the mixture at room temperature for 30 minutes to form the activated intermediate.

  • Nucleophilic Addition: Cool the flask in a water bath (20 °C) to act as a heat sink. Add aqueous ammonia (10 eq.) in one rapid portion.

  • Reaction: Stir overnight at room temperature.

  • Workup: Transfer to a separatory funnel with EtOAc and water. Extract the aqueous phase with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Triturate the solid with cold ethanol. Analyze via LC-MS. The target product must show [M+H]⁺ = 234.06. If a mass of 216 is observed, thermal control was lost, resulting in amide hydrolysis.

Protocol B: Chemoselective Nitro Reduction

Synthesis of 2-Chloro-5-aminopyridine-4-carboxamide[3]

  • Solvent System Preparation: Prepare a solvent mixture of Water : Ethanol : Acetic Acid in a 1:2:2 volumetric ratio.

  • Suspension: Suspend 2-chloro-5-nitropyridine-4-carboxamide (1.00 eq.) in the solvent mixture.

  • Iron Addition: Add activated iron powder (5.00 eq.) in portions to prevent a sudden exotherm.

  • Agitation: Sonicate the resulting suspension for 1 hour at room temperature. Sonication continuously cleans the passivated oxide layer off the iron particles, ensuring a steady, controlled electron transfer.

  • Filtration: Filter the mixture over a 1:1 pad of Celite/MgSO₄ to remove iron salts. Wash the filter cake thoroughly with EtOAc.

  • Self-Validation Check: Perform TLC (EtOAc/Hexane). The amine product will be highly polar and strongly fluorescent under 254 nm UV. LC-MS must confirm the retention of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio at approx. 172/174 m/z).

Part 5: Process Visualizations

G Start 2-Chloro-5-nitropyridine- 4-carboxamide SNAr SNAr Reaction (e.g., Imidazole, THF) Start->SNAr TempCheck Safety Check: Maintain < 30°C SNAr->TempCheck SNArProd 2-Substituted-5-nitro Derivative TempCheck->SNArProd Controlled Exotherm Runaway Thermal Runaway / Amide Hydrolysis TempCheck->Runaway T > 50°C

Fig 1: SNAr reaction workflow highlighting critical thermal safety checkpoints.

G Start 2-Chloro-5-nitropyridine- 4-carboxamide PdC H2, Pd/C (Standard Hydrogenation) Start->PdC FeAcOH Fe powder, AcOH/EtOH/H2O (Single Electron Transfer) Start->FeAcOH Dehalogenated Des-chloro Aminopyridine (Hydrodehalogenation) PdC->Dehalogenated C-Cl Cleavage Target 2-Chloro-5-aminopyridine- 4-carboxamide FeAcOH->Target Chemoselective

Fig 2: Chemoselectivity logic tree for nitro group reduction pathways.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-5-nitropyridine-4-carboxamide vs. Traditional Pyridine Carboxamides in Drug Discovery

Executive Summary Pyridine carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs ranging from PARP inhibitors to anti-tubercular agents. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs ranging from PARP inhibitors to anti-tubercular agents. However, as drug discovery pivots toward highly complex, multi-targeted therapies, simple pyridine carboxamides often lack the structural handles necessary for rapid, late-stage functionalization.

This guide provides an objective, data-driven comparison between traditional pyridine carboxamides (such as nicotinamide and isonicotinamide) and the highly functionalized building block 2-Chloro-5-nitropyridine-4-carboxamide . By analyzing their orthogonal reactivity, synthetic utility, and downstream biological applications—specifically in the development of [1]—this guide equips researchers with the mechanistic insights needed to select the optimal scaffold for their drug development pipelines.

Structural and Mechanistic Comparison

The Limitations of Simple Pyridine Carboxamides

Traditional pyridine carboxamides, such as nicotinamide (pyridine-3-carboxamide) and isonicotinamide (pyridine-4-carboxamide) , are chemically stable and possess a single primary axis of functionalization (the carboxamide group). While useful for synthesizing linear analogs (e.g., acyl ureas or hydrazides), their symmetrical or unactivated aromatic rings make regioselective substitution difficult. Introducing diverse functional groups at the C2, C5, or C6 positions typically requires harsh conditions (e.g., transition-metal catalyzed cross-coupling at elevated temperatures) or lengthy de novo ring synthesis [2].

The Orthogonal Advantage of 2-Chloro-5-nitropyridine-4-carboxamide

2-Chloro-5-nitropyridine-4-carboxamide circumvents these limitations by acting as a highly asymmetric, multi-handle scaffold. Its superiority lies in its orthogonal reactivity , allowing chemists to perform sequential, chemoselective modifications without protecting groups:

  • C2-Chloride: Activated by the strongly electron-withdrawing pyridine nitrogen and the para-nitro group, this position is primed for mild Nucleophilic Aromatic Substitution ( SN​Ar ) with amines, thiols, or alcohols.

  • C5-Nitro Group: Serves as a masked amine. It can be selectively reduced post- SN​Ar to yield an aniline-like moiety, enabling subsequent cyclization.

  • C4-Carboxamide: Acts as the crucial anchor for ring-closure, reacting with the newly formed C5-amine to generate fused bicyclic systems, such as pyrido[3,4-d]pyrimidines .

Quantitative Performance & Application Data

The following table summarizes the comparative utility and biological performance of these scaffolds when utilized in targeted drug discovery programs.

Scaffold TypeOrthogonal Reactive SitesPrimary Synthetic UtilityRepresentative Biological TargetTypical IC50 / Potency
2-Chloro-5-nitropyridine-4-carboxamide 3 (C2-Cl, C5-NO 2​ , C4-CONH 2​ )Pyrido[3,4-d]pyrimidinesCXCR2 Antagonists0.11 µM (Hit Compound)
Nicotinamide (Pyridine-3-carboxamide)1 (C3-CONH 2​ )Benzamides, NAD+ analogsPARP1 Inhibitors~210 µM (Base scaffold)
Isonicotinamide (Pyridine-4-carboxamide)1 (C4-CONH 2​ )Hydrazides, Acyl ureasAnti-tuberculars (InhA)Variable

Downstream Application: CXCR2 Antagonism

The primary modern utility of 2-chloro-5-nitropyridine-4-carboxamide is the synthesis of pyrido[3,4-d]pyrimidines. These bicyclic compounds are potent antagonists of the human chemokine receptor CXCR2, a G-protein coupled receptor implicated in tumor angiogenesis, inflammatory diseases, and autoimmune disorders.

By utilizing the orthogonal handles of the scaffold, researchers can perform extensive structure-activity relationship (SAR) studies, swapping out C2 and C6 substituents to optimize binding affinity against the CXCR2 receptor.

Pathway Ligand CXCL8 Ligand Receptor CXCR2 Receptor Ligand->Receptor GProtein G-Protein Activation Receptor->GProtein Calcium Intracellular Ca2+ Release GProtein->Calcium Inhibitor Pyrido[3,4-d]pyrimidine Antagonist Inhibitor->Receptor Allosteric/Orthosteric Blockade

CXCR2 signaling pathway and functional blockade by pyrido[3,4-d]pyrimidine antagonists.

Self-Validating Experimental Protocols

The synthesis and utilization of 2-chloro-5-nitropyridine-4-carboxamide relies on a precise sequence of reactions. The protocol below details the synthesis of the scaffold from 2-bromo-5-nitropyridine-4-carboxylic acid and its subsequent reduction, emphasizing the causality behind the reagents and integrated self-validation checkpoints [1].

Workflow Acid 2-Bromo-5-nitro- pyridine-4-carboxylic acid AcylCl Acyl Chloride Intermediate Acid->AcylCl (COCl)2, DMF SNAr (Br -> Cl) Amide 2-Chloro-5-nitro- pyridine-4-carboxamide AcylCl->Amide NH3 (aq) Amidation Amine 2-Chloro-5-amino- pyridine-4-carboxamide Amide->Amine Fe, AcOH Selective Reduction Pyrimidine Pyrido[3,4-d]pyrimidine Scaffold Amine->Pyrimidine Cyclization

Synthetic workflow for 2-chloro-5-nitropyridine-4-carboxamide and downstream cyclization.

Phase 1: Acyl Chloride Formation & Halogen Exchange

Objective: Convert the carboxylic acid to a primary amide while simultaneously exchanging the C2-bromo group for a C2-chloro group.

  • Reagent Preparation: Dissolve 2-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an N 2​ atmosphere.

  • Activation: Add Oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a mild and highly effective chlorinating agent. Concurrently, the highly electron-deficient pyridine ring undergoes an SN​Ar reaction where the chloride ions displace the 2-bromo substituent. This dual-action step is critical for installing the more reactive C2-chloro handle for downstream chemistry.

  • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The system is validated when the mass spectrum shows the methyl ester product and the complete disappearance of the bromine isotope pattern (M, M+2 of equal height) in favor of the characteristic chlorine isotope pattern (M, M+2 in a 3:1 ratio).

  • Amidation: Concentrate the mixture in vacuo, redissolve in dry DCM, and add dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution.

    • Causality: The ice-cold aqueous environment controls the violent exotherm of the amidation and prevents competitive hydrolysis of the acyl chloride.

Phase 2: Selective Nitro Reduction

Objective: Reduce the C5-nitro group to an amine without cleaving the C2-chloride bond.

  • Reaction Setup: Suspend the 2-chloro-5-nitropyridine-4-carboxamide in a mixture of Water/Ethanol/Acetic Acid (1:2:2).

  • Reduction: Add activated iron powder (5.0 eq) and sonicate/stir at room temperature for 1 hour.

    • Causality: Standard catalytic hydrogenation (Pd/C, H 2​ ) would result in unwanted hydrodehalogenation, stripping the essential C2-chloride. Iron in mildly acidic media provides a chemoselective single-electron transfer reduction, isolating the reaction exclusively to the nitro group.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The system validates itself visually: the starting material is UV-active but non-fluorescent, whereas the resulting 2-chloro-5-aminopyridine-4-carboxamide exhibits bright blue fluorescence under 254 nm UV light due to the newly formed conjugated amino group. Furthermore, LC-MS will confirm a mass shift from [M+H]+ 202 to [M+H]+ 172 while strictly retaining the 3:1 chlorine isotope ratio.

Conclusion

While standard pyridine carboxamides remain foundational in medicinal chemistry, their utility is bottlenecked by symmetric constraints and a lack of orthogonal reactive sites. 2-Chloro-5-nitropyridine-4-carboxamide represents a significant evolutionary step in scaffold design. By integrating three distinct, chemoselective handles (C2-Cl, C5-NO 2​ , C4-CONH 2​ ), it allows drug development professionals to execute rapid scaffold hopping and late-stage functionalization, proving indispensable in the synthesis of complex architectures like CXCR2-antagonizing pyrido[3,4-d]pyrimidines.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. Available at:[Link]

  • Hikmat, M. A., et al. (2023). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. RSC Advances, 13, 21870-21885. Available at:[Link]

Comparative

Biological Activity Comparison of 2-Chloro-5-nitropyridine-4-carboxamide Derivatives

Executive Summary & Chemical Logic In modern drug discovery, the 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) scaffold serves as a highly versatile intermediate for the synthesis of bioactive pyrido[3,4-d]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

In modern drug discovery, the 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) scaffold serves as a highly versatile intermediate for the synthesis of bioactive pyrido[3,4-d]pyrimidines [1]. The strategic value of this building block lies in its specific substitution pattern:

  • SN​Ar Reactivity: The 2-chloro group is highly activated for nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing effects of both the pyridine nitrogen and the para-positioned 5-nitro group. This allows for rapid diversification with various amines, alcohols, or thiols.

  • Bicyclic Cyclization: Subsequent reduction of the 5-nitro group to an amine enables a facile cyclization with the adjacent 4-carboxamide, generating the rigid pyrido[3,4-d]pyrimidine core.

By modifying the substituents before and after cyclization, researchers have successfully developed derivatives that target entirely distinct biological pathways, ranging from G-protein coupled receptors (GPCRs) to mitotic kinases and epigenetic modulators [1][2][3].

Mechanistic Divergence & Target Pathways

The structural rigidity of the pyrido[3,4-d]pyrimidine core allows it to act as a bioisostere for purines and quinazolines, enabling it to fit into various ATP-binding pockets and allosteric sites.

G Scaffold 2-Chloro-5-nitropyridine- 4-carboxamide Scaffold CXCR2 CXCR2 Receptor (GPCR) Scaffold->CXCR2 6-Furanyl Derivatives MPS1 MPS1 Kinase (Mitotic Checkpoint) Scaffold->MPS1 Hybridization Derivatives KDM KDM4/KDM5 (Histone Demethylase) Scaffold->KDM 8-Pyrazolyl Derivatives Inflammation Inflammation & Tumor Microenvironment CXCR2->Inflammation Antagonism Aneuploidy Aneuploid Cell Death (Cancer) MPS1->Aneuploidy Inhibition Epigenetics Epigenetic Modulation (Gene Expression) KDM->Epigenetics Fe(II) Chelation

Divergent therapeutic targeting of pyrido[3,4-d]pyrimidine derivatives derived from the core scaffold.

A. CXCR2 Antagonism (Inflammation & Oncology)

CXCR2 is a chemokine receptor implicated in autoimmune diseases and the recruitment of immunosuppressive myeloid cells to the tumor microenvironment. Derivatives featuring specific substitutions (e.g., 6-furanyl modifications) act as potent allosteric antagonists, blocking CXCL8-induced calcium mobilization [1].

B. MPS1 Kinase Inhibition (Chromosomal Instability)

Monopolar spindle 1 (MPS1) is a dual-specificity kinase critical for the spindle assembly checkpoint. By hybridizing known inhibitors (like CCT251455) with the pyrido[3,4-d]pyrimidine core, researchers have generated highly selective ATP-competitive inhibitors. Complete inhibition of MPS1 in aneuploid cancer cells forces premature mitotic exit, leading to catastrophic chromosomal abnormalities and cell death [2][4].

C. KDM4/KDM5 Inhibition (Epigenetics)

Histone lysine demethylases (KDMs) regulate gene expression by modifying chromatin structure. 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (specifically those with 1H-pyrazol-3-yl groups) have been engineered to chelate the active-site Fe(II) ion in JmjC-domain KDMs, offering a pathway to reverse aberrant epigenetic silencing in oncology [3].

Comparative Biological Activity

The following table synthesizes the quantitative performance of key derivatives across their respective biological targets.

Derivative / CompoundPrimary TargetTarget ClassIC₅₀ ValueKey Structural Feature
Original Hit (Pyrido[3,4-d]pyrimidine) CXCR2GPCR0.11 µMUnsubstituted bicyclic core
Compound 17b CXCR2GPCR~0.11 µM6-furanyl substitution
Navarixin (Positive Control)CXCR2GPCR0.0049 µMDiarylurea (Non-pyrido reference)
CCT251455 Hybrid Derivatives MPS1Kinase< 0.010 µMPyrido-hybridized core
8-(1H-pyrazol-3-yl) Derivative KDM4/KDM5DemethylasePotent (nM range)8-pyrazolyl substitution (Fe(II) binding)

Data aggregated from in vitro kinetic fluorescence-based calcium mobilization assays [1] and kinase/demethylase inhibition profiling [2][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the core scaffold and the primary biological validation assay.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Expert Insight: This protocol utilizes an elegant transhalogenation mechanism. When reacting 2-bromo-5-nitropyridine-4-carboxylic acid with oxalyl chloride, the highly reactive intermediate undergoes a concomitant halogen exchange, replacing the 2-bromo group with a 2-chloro group [1].

  • Activation: Add oxalyl chloride (20 mL) to an ice-cold (0 °C) solution of 2-bromo-5-nitropyridine-4-carboxylic acid (10.00 g, 40.49 mmol) in dry dichloromethane (DCM, 200 mL) under an N2​ atmosphere.

  • Catalysis: After stirring for 5 minutes, add dry N,N-dimethylformamide (DMF, 0.2 mL) as a catalyst.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Concentration: Concentrate the resulting solution in vacuo to remove excess oxalyl chloride.

  • Amidation & Transhalogenation: Dissolve the obtained residue in dry DCM (50 mL) and add it dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution (300 mL).

  • Validation Step: Extract and purify the product. Confirm the transhalogenation (loss of Br isotope pattern, appearance of Cl isotope pattern) and amide formation via LC-MS and ¹H-NMR.

Protocol 2: In Vitro Cell-Based Calcium Mobilization Assay (CXCR2)

Expert Insight: Because CXCR2 is a GPCR coupled to Gq​/Gi​ pathways, its activation by CXCL8 triggers a transient release of intracellular calcium. Measuring this kinetic flux provides a direct, functional readout of receptor antagonism [1].

Workflow Step1 1. Cell Culture Seed U87 Cells Overexpressing CXCR2 Step2 2. Dye Loading Incubate with Fluorescent Calcium Indicator (e.g., Fluo-4 AM) Step1->Step2 Step3 3. Compound Incubation Add Pyrido-derivative (Test) or Navarixin (Control) Step2->Step3 Step4 4. Ligand Stimulation Inject CXCL8 to trigger CXCR2 activation Step3->Step4 Step5 5. Kinetic Readout Measure Intracellular Calcium via Fluorescence Peak Step4->Step5

Step-by-step workflow for the in vitro kinetic fluorescence-based calcium mobilization assay.

  • Cell Preparation: Seed human glioblastoma U87 cells stably overexpressing CXCR2 into 96-well black, clear-bottom plates. Incubate overnight at 37 °C.

  • Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45 minutes at 37 °C.

  • Compound Pre-incubation: Add the synthesized pyrido[3,4-d]pyrimidine derivatives (at varying concentrations for IC₅₀ determination) or Navarixin (positive control). Incubate for 15 minutes.

  • Stimulation: Rapidly inject the endogenous ligand CXCL8 (Interleukin-8) using an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR).

  • Validation & Readout: Continuously monitor fluorescence (Excitation ~488 nm / Emission ~520 nm) for 90 seconds. Calculate the Z'-factor using positive (Navarixin) and negative (DMSO) controls to validate assay robustness (Z' > 0.5 required). Determine IC₅₀ values based on the reduction of the maximum fluorescence peak.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules (MDPI) URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor Source: Cancer Research (AACR Journals) URL:[Link]

Validation

A Comparative Crystallographic Guide to 2-Chloro-5-nitropyridine and its Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the X-ray crystallography of 2-chloro-5-nitropyridine and offers a comparative perspective on its 4-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the X-ray crystallography of 2-chloro-5-nitropyridine and offers a comparative perspective on its 4-carboxamide and ethyl ester derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding of the structural insights that can be gleaned from crystallographic studies in drug design and materials science.

While the crystal structure of the parent compound, 2-chloro-5-nitropyridine, is well-documented, a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD), reveals a notable absence of experimentally determined crystal structures for 2-chloro-5-nitropyridine-4-carboxamide and its N-substituted derivatives at the time of this guide's compilation. The closely related ethyl 2-chloro-5-nitropyridine-4-carboxylate also lacks a publicly available, detailed crystal structure report.

Therefore, this guide will first present a detailed analysis of the experimentally determined crystal structure of 2-chloro-5-nitropyridine. Subsequently, it will provide a predictive comparison of the anticipated structural features and intermolecular interactions of 2-chloro-5-nitropyridine-4-carboxamide and its ethyl ester. This comparative analysis is grounded in established principles of crystallography, hydrogen bonding, and conformational analysis, offering valuable insights for researchers working with these and similar molecular scaffolds.

The Foundational Structure: X-ray Analysis of 2-Chloro-5-nitropyridine

The crystal structure of 2-chloro-5-nitropyridine serves as a critical starting point for understanding the solid-state behavior of its derivatives. The molecule, with the chemical formula C₅H₃ClN₂O₂, is a key intermediate in the synthesis of various pharmaceuticals.[1]

An examination of its crystal structure reveals that the non-hydrogen atoms of the molecule are nearly coplanar.[2][3] In the crystalline state, adjacent molecules are organized into chains through short chlorine-oxygen (Cl⋯O) contacts.[2][3] These chains are further assembled into a layered structure by weak carbon-hydrogen-oxygen (C—H⋯O) non-classical hydrogen bonds.[2][3]

Table 1: Crystallographic Data for 2-Chloro-5-nitropyridine

ParameterValueReference
Chemical FormulaC₅H₃ClN₂O₂[2][3]
Molecular Weight158.54[2][3]
Crystal SystemTriclinic[2]
Space GroupP1[3]
a (Å)3.7599 (8)[2]
b (Å)5.8641 (13)[2]
c (Å)7.0189 (15)[2]
α (°)84.687 (3)[2]
β (°)89.668 (3)[2]
γ (°)76.020 (3)[2]
Volume (ų)149.50 (6)[2]
Z1[2]
Temperature (K)100[2]

Note: The data presented is a representative example from published crystallographic studies. Minor variations may exist between different experimental determinations.

Predictive Comparison: 2-Chloro-5-nitropyridine-4-carboxamide and its Ethyl Ester Derivative

The introduction of a carboxamide or an ester group at the 4-position of the 2-chloro-5-nitropyridine scaffold is expected to significantly influence the crystal packing and intermolecular interactions.

2-Chloro-5-nitropyridine-4-carboxamide: The Role of Hydrogen Bonding

The primary carboxamide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This functionality is anticipated to dominate the crystal packing, leading to the formation of robust hydrogen-bonded networks.

Expected Intermolecular Interactions:

  • N-H···O Hydrogen Bonds: The amide N-H groups are strong hydrogen bond donors and are highly likely to interact with the carbonyl oxygen of neighboring molecules, forming classic amide-amide hydrogen bonds. This could lead to the formation of centrosymmetric dimers or extended chains.

  • N-H···N(pyridine) Hydrogen Bonds: The amide N-H could also interact with the nitrogen atom of the pyridine ring of an adjacent molecule.

  • C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic C-H groups and the carbonyl or nitro oxygen atoms are also probable, further stabilizing the crystal lattice.

Conformational Considerations:

The orientation of the carboxamide group relative to the pyridine ring will be a key conformational feature. Rotation around the C(pyridine)-C(amide) bond will be influenced by steric hindrance and the optimization of intermolecular hydrogen bonds.

Ethyl 2-chloro-5-nitropyridine-4-carboxylate: A Shift in Interaction Patterns

Replacing the amide group with an ethyl ester group (-COOEt) removes the strong N-H hydrogen bond donor. This will fundamentally alter the primary intermolecular interactions.

Expected Intermolecular Interactions:

  • C-H···O Hydrogen Bonds: In the absence of strong hydrogen bond donors, weaker C-H···O interactions are expected to play a a more significant role in the crystal packing. These could involve the aromatic C-H groups, the ethyl group C-H bonds, and the carbonyl and nitro oxygen atoms.

  • π-π Stacking: The planar pyridine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.

  • Halogen Bonding: The chlorine atom could potentially participate in halogen bonding with the nitro or carbonyl oxygen atoms of neighboring molecules.

Conformational Considerations:

Similar to the carboxamide, the conformation will be determined by the rotation around the C(pyridine)-C(ester) bond. The orientation of the ethyl group will also be a factor, likely adopting a low-energy, staggered conformation.

Experimental Protocols: A Guide to Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution. The following is a generalized protocol for the X-ray crystallographic analysis of small molecules like 2-chloro-5-nitropyridine derivatives.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process. For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Diagram 1: Workflow for Single-Crystal X-ray Diffraction

G A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation & Analysis F->G

Caption: A simplified workflow of the single-crystal X-ray diffraction process.

Visualization of Molecular Interactions

To visualize the key structural relationships and intermolecular interactions, the following diagrams are provided.

Diagram 2: Key Functional Groups for Intermolecular Interactions

G cluster_0 2-Chloro-5-nitropyridine-4-carboxamide cluster_1 Ethyl 2-chloro-5-nitropyridine-4-carboxylate a Pyridine Ring N-H (Donor) C=O (Acceptor) NO₂ (Acceptor) Cl (Halogen Bond Donor) b Pyridine Ring C=O (Acceptor) Ethyl C-H (Weak Donor) NO₂ (Acceptor) Cl (Halogen Bond Donor)

Sources

Comparative

2-Chloro-5-nitropyridine-4-carboxamide structure-activity relationship (SAR) studies

2-Chloro-5-nitropyridine-4-carboxamide in the Discovery of CXCR2 Antagonists: A Structure-Activity Relationship (SAR) Guide Introduction to the Scaffold In medicinal chemistry, the rational design of targeted therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-5-nitropyridine-4-carboxamide in the Discovery of CXCR2 Antagonists: A Structure-Activity Relationship (SAR) Guide

Introduction to the Scaffold

In medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, highly reactive building blocks. 2-Chloro-5-nitropyridine-4-carboxamide is a prime example of such a critical intermediate[1]. Characterized by an electron-withdrawing nitro group positioned para to a carboxamide and meta to a reactive chlorine atom, this heteroaromatic ring is highly primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[1].

Recently, this intermediate has been instrumental in the synthesis of pyrido[3,4-d]pyrimidine scaffolds—a novel class of compounds being actively explored as antagonists for the human chemokine receptor CXCR2[2]. Upregulated CXCR2 signaling is a primary driver in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in tumor progression, making the discovery of potent antagonists a high-priority objective for drug development professionals[2].

Comparative SAR Analysis: Pyrido[3,4-d]pyrimidines vs. Clinical Standards

To evaluate the efficacy of pyrido[3,4-d]pyrimidines derived from 2-chloro-5-nitropyridine-4-carboxamide, researchers conducted a scaffold hopping study starting from known thiazolo[4,5-d]pyrimidine antagonists[2].

The structure-activity relationship (SAR) of the resulting pyrido[3,4-d]pyrimidine analogues was systematically compared against established clinical standards, utilizing a kinetic fluorescence-based calcium mobilization assay to determine the half-maximal inhibitory concentration (IC50)[2].

Table 1: Comparative CXCR2 Antagonistic Potency

Compound Class / NameStructural ModificationCXCR2 Antagonism (IC50 in µM)Performance vs. Standard
Navarixin Clinical Standard (Positive Control)0.0049Baseline for high potency
Thiazolo[4,5-d]pyrimidine Reference Scaffold< 0.10High potency
Pyrido[3,4-d]pyrimidine (Hit 2) Unsubstituted core0.11Moderate potency
Pyrido[3,4-d]pyrimidine (17b) 6-furanyl substitution~0.11Retained moderate potency
Other Pyrido[3,4-d]pyrimidines Various 5- and 6-substitutions> 10.0 (Inactive)Complete loss of activity
Causality in the SAR Profile

The data reveals a highly sensitive pharmacophore. While scaffold hopping from the thiazolo[4,5-d]pyrimidine core to the pyrido[3,4-d]pyrimidine core successfully yielded a moderate antagonist (Hit 2), systematic structural modifications largely abolished activity[2]. The strict geometric requirements of the CXCR2 allosteric binding pocket mean that most substitutions on the 5- and 6-positions of the pyrido[3,4-d]pyrimidine ring induce steric clashes.

The sole exception is the 6-furanyl analogue (Compound 17b) , which retains an IC50 of ~0.11 µM[2]. The oxygen-containing furan ring likely participates in a favorable hydrogen-bond or dipole interaction that stabilizes the receptor-ligand complex, compensating for the spatial bulk. This demonstrates that the SAR of pyrido[3,4-d]pyrimidines does not run parallel to their thiazolo[4,5-d]pyrimidine predecessors, necessitating distinct optimization strategies[2].

G CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Agonist Antagonist CXCR2 Antagonist (e.g., Cmpd 17b) Antagonist->CXCR2 Inhibits GProtein G-Protein Activation CXCR2->GProtein PLC PLC Activation GProtein->PLC Calcium Ca2+ Mobilization PLC->Calcium

CXCR2 signaling pathway and the inhibitory mechanism of pyrido[3,4-d]pyrimidine antagonists.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the synthesis of the 2-chloro-5-nitropyridine-4-carboxamide intermediate and the subsequent biological evaluation must follow self-validating protocols.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine-4-carboxamide

Mechanistic Rationale: The synthesis begins with 2-bromo-5-nitropyridine-4-carboxylic acid. The addition of catalytic DMF to oxalyl chloride generates a highly reactive Vilsmeier-Haack intermediate. This allows for the mild conversion of the carboxylic acid to an acid chloride at 0 °C, preventing the thermal degradation of the nitro group. Interestingly, the high concentration of chloride ions in this microenvironment drives a concurrent halogen exchange via SNAr (bromo to chloro), yielding the 2-chloro intermediate[3].

Step-by-Step Workflow:

  • Activation: Dissolve 2-bromo-5-nitropyridine-4-carboxylic acid (10.00 g, 40.49 mmol) in dry dichloromethane (DCM, 200 mL) under an N2 atmosphere and cool to 0 °C[3].

  • Chlorination: Add oxalyl chloride (20 mL) to the ice-cold solution, followed by dry DMF (0.2 mL) after 5 minutes of stirring[3].

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature overnight. Concentrate the resulting solution in vacuo[3].

  • Amidation: Dissolve the obtained acid chloride residue in dry DCM (50 mL). Add this solution dropwise to a heavily stirred, ice-cold 25% aqueous ammonia solution (300 mL)[3].

  • Isolation: Extract, wash, and dry the organic layer to yield the final 2-chloro-5-nitropyridine-4-carboxamide product.

G Step1 2-Bromo-5-nitropyridine- 4-carboxylic acid Reagent1 Oxalyl Chloride, DMF Step1->Reagent1 Step2 Acid Chloride Intermediate (Halogen Exchange) Reagent1->Step2 Reagent2 25% Aqueous Ammonia Step2->Reagent2 Product 2-Chloro-5-nitropyridine- 4-carboxamide Reagent2->Product

Synthetic workflow for generating the 2-chloro-5-nitropyridine-4-carboxamide intermediate.

Protocol 2: Kinetic Fluorescence-Based Calcium Mobilization Assay

Mechanistic Rationale: CXCR2 is a G-protein-coupled receptor (GPCR). Upon activation by the native ligand CXCL8, the G-protein subunit activates Phospholipase C (PLC), which cleaves PIP2 into IP3, ultimately triggering the release of intracellular calcium (Ca2+). By loading cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM), researchers can quantify receptor antagonism in real-time by measuring the suppression of the fluorescent signal[2].

Self-Validating System: This protocol is self-validating because it mandates the parallel testing of Navarixin . If the Navarixin control fails to yield an IC50 of approximately 0.005 µM, the assay's dynamic range is compromised (e.g., due to poor dye loading or receptor downregulation), and the experimental run must be rejected[2].

Step-by-Step Workflow:

  • Cell Preparation: Culture human glioblastoma U87 cells engineered to stably overexpress the CXCR2 receptor[2].

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (Fluo-4 AM) in a physiological buffer for 45–60 minutes at 37 °C. Wash thoroughly to remove extracellular dye.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the synthesized pyrido[3,4-d]pyrimidine analogues (or Navarixin as the positive control) for 15 minutes.

  • Stimulation & Readout: Inject the native agonist CXCL8 into the wells. Immediately record the kinetic fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting the peak fluorescence intensity against the logarithmic concentration of the antagonist[2].

References

  • Van Hoof, M., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." PMC - National Institutes of Health, Feb 2023. Available at:[Link]

  • Van Hoof, M., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules (MDPI), Feb 2023. Available at:[Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-nitropyridine-4-carboxamide

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized intermediates like 2-Chloro-5-nitropyridine-4-carboxamide is a cornerstone of reliable and reproducib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized intermediates like 2-Chloro-5-nitropyridine-4-carboxamide is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this crucial building block, supported by experimental insights and data. Our focus is not merely on procedural steps but on the scientific rationale that underpins methodological choices, ensuring a robust and self-validating approach to quality control.

The quality of a pharmaceutical intermediate directly dictates the quality and stability of the subsequent active pharmaceutical ingredient (API) and the final drug product.[1] Therefore, a comprehensive purity assessment is not just a regulatory formality but a critical scientific necessity.

The Synthetic Landscape and Potential Impurities

The synthesis of 2-Chloro-5-nitropyridine-4-carboxamide typically involves a multi-step process. A common route starts from 2-aminopyridine, which undergoes nitration, hydrolysis, and then chlorination to form 2-chloro-5-nitropyridine.[2][3] This is followed by further functionalization to introduce the carboxamide group. Each of these steps presents a potential for the introduction of impurities, including:

  • Starting materials and reagents: Unreacted precursors or contaminants within the initial materials.[4]

  • By-products: Resulting from side reactions during the synthesis.[4]

  • Intermediates: Incomplete reactions leading to the presence of precursor molecules.[4]

  • Degradation products: Formed during the reaction or subsequent work-up and storage.[4]

Understanding the synthetic pathway is paramount to anticipating and identifying potential impurities, a crucial aspect of developing a targeted and effective purity assessment strategy.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment is a critical decision driven by factors such as the chemical nature of the analyte, the expected impurities, and the required sensitivity and accuracy.[5] For 2-Chloro-5-nitropyridine-4-carboxamide, a polar molecule, several high-performance analytical methods are suitable. We will compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Measures the mass-to-charge ratio of ions to identify and quantify compounds.
Applicability Excellent for non-volatile and thermally labile compounds. Widely used for purity and impurity profiling.[4][5]Suitable for volatile and thermally stable compounds. Effective for residual solvent analysis.[1][5]Provides definitive structural confirmation and can quantify major components and impurities without a reference standard (qNMR).[1][6][7][8][9]Highly sensitive and specific for impurity identification, especially when coupled with a chromatographic technique (LC-MS, GC-MS).[10][11][12]
Sensitivity High (ng to pg range).[13]Very high for volatile compounds (pg to fg range).[14]Lower sensitivity compared to chromatographic methods.Extremely high (pg to fg range), especially with high-resolution instruments.[10]
Quantitative Accuracy High, with proper calibration.[13]High, with proper calibration.High for qNMR.High with appropriate internal standards.[5]
Structural Information Limited to retention time and UV-Vis spectra unless coupled with MS.Limited to retention time unless coupled with MS.Provides detailed structural information for unambiguous identification.[6][7][8][9][15]Provides molecular weight and fragmentation patterns for structural elucidation.[10][11]
Common Impurities Detected Starting materials, by-products, intermediates, degradation products.Residual solvents, volatile by-products.Structural isomers, major impurities.Trace level impurities, structural isomers (with chromatography).

Table 1: Comparative Performance of Analytical Methods for Purity Assessment

Experimental Protocols and Method Causality

A robust purity assessment workflow integrates multiple analytical techniques to provide a comprehensive and validated result.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_assessment Primary Quantitative & Qualitative Analysis cluster_structural_confirmation Structural Confirmation & Unambiguous Identification cluster_final_report Final Purity Statement Synthesized_Product Synthesized 2-Chloro-5-nitropyridine-4-carboxamide Initial_TLC Thin-Layer Chromatography (TLC) (Reaction Monitoring & Initial Purity Check) Synthesized_Product->Initial_TLC HPLC HPLC-UV (Purity Assay & Impurity Profiling) Initial_TLC->HPLC Primary Analysis GC GC-FID/MS (Residual Solvent & Volatile Impurity Analysis) Initial_TLC->GC Volatiles NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Structural Verification & qNMR) HPLC->NMR Confirm Structure LC_MS LC-MS/MS (Impurity Identification & Characterization) HPLC->LC_MS Identify Impurities Final_Purity Comprehensive Purity Report HPLC->Final_Purity Quantitative Purity GC->Final_Purity NMR->Final_Purity LC_MS->Final_Purity

Caption: A comprehensive workflow for the purity assessment of a synthesized pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the primary technique for purity determination due to its versatility and accuracy.[5] A reversed-phase HPLC method is generally suitable for a polar compound like 2-Chloro-5-nitropyridine-4-carboxamide.

Step-by-Step HPLC Protocol:

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.[13]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[13][16] The C18 stationary phase provides excellent retention for moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is recommended.[16][17] The acidic buffer helps to ensure consistent peak shapes for the acidic and basic functionalities in the molecule and potential impurities. A gradient is often necessary to elute both the main compound and any impurities with a wide range of polarities within a reasonable time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times.[13][17]

  • Detection: UV detection at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan) is used.[16] A DAD allows for the acquisition of UV spectra for each peak, aiding in peak purity assessment and impurity identification.

  • Injection Volume: A standard injection volume is 10 µL.[13]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[13]

Causality: The choice of a C18 column and a water/acetonitrile mobile phase is based on the polarity of the target molecule. The acidic modifier in the mobile phase is crucial for suppressing the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved resolution.

Gas Chromatography (GC)

GC is particularly effective for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps.[5]

Step-by-Step GC Protocol:

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is necessary.[18]

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for separating a wide range of organic solvents.[18]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[18]

  • Oven Temperature Program: A temperature gradient is employed to separate solvents with different boiling points. For example, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C).

  • Injector and Detector Temperature: The injector and detector temperatures are set higher than the final oven temperature to ensure complete vaporization of the sample and prevent condensation.

  • Sample Preparation: Dissolve the sample in a high-purity solvent that does not interfere with the analysis (e.g., DMSO) and has a high boiling point.

Causality: The choice of GC is dictated by the need to detect and quantify volatile organic compounds which are not readily analyzed by HPLC. The temperature programming allows for the separation of a complex mixture of solvents with varying volatilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic compounds.[9] ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard for each impurity.[1]

NMR_Analysis_Flow Sample Dissolved Sample in Deuterated Solvent OneD_NMR 1D NMR Acquisition (¹H, ¹³C) Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If structure is complex or ambiguous Purity_Assessment Purity Assessment (Integration of ¹H signals, qNMR) OneD_NMR->Purity_Assessment Structure_Elucidation Structural Connectivity & Stereochemistry Determination TwoD_NMR->Structure_Elucidation Final_Structure Confirmed Structure & Purity Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure

Caption: A logical workflow for structural elucidation and purity assessment using NMR spectroscopy.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[19]

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration values, and coupling patterns of the signals provide a fingerprint of the molecule and can be used to identify and quantify the main component and any impurities containing protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR (if necessary): Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between atoms and fully assign the structure, which is crucial for confirming the identity of the synthesized compound.[9]

Causality: NMR provides definitive structural information, which is orthogonal to the separation-based techniques of HPLC and GC. The integration of proton signals in the ¹H NMR spectrum can provide a direct measure of the relative amounts of the main compound and any proton-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized compound and for identifying unknown impurities, especially when coupled with a chromatographic separation method like LC-MS or GC-MS.[15] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, which is invaluable for impurity identification.[10]

Step-by-Step LC-MS Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Ionization Source: Electrospray ionization (ESI) is typically suitable for polar molecules like 2-Chloro-5-nitropyridine-4-carboxamide.[19]

  • Chromatographic Conditions: The HPLC method described above can be directly transferred to an LC-MS system, although some mobile phase additives (like non-volatile buffers) may need to be replaced with volatile alternatives (e.g., formic acid or ammonium acetate).

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest for structural elucidation.[11]

Causality: The high sensitivity and specificity of MS allow for the detection and identification of impurities at very low levels that may not be detectable by other methods.[10] Coupling with LC provides separation of complex mixtures, allowing for individual components to be analyzed by the mass spectrometer.

Conclusion: An Integrated and Self-Validating Approach

A definitive assessment of the purity of synthesized 2-Chloro-5-nitropyridine-4-carboxamide should not rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach provides a self-validating system. HPLC provides the primary quantitative purity value, GC accounts for volatile impurities, NMR confirms the structure of the main component and can quantify impurities without the need for standards, and LC-MS offers unparalleled sensitivity for the identification of unknown trace impurities.

By understanding the strengths and limitations of each technique and the scientific principles guiding their application, researchers can confidently establish the purity of their synthesized intermediates, ensuring the integrity and success of their downstream applications in drug discovery and development.

References

  • Novasol Biotech. (2024, October 1).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Benchchem. optimizing yield and purity in 2,4-Dichloro-5- nitropyridine synthesis.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Benchchem. Spectroscopic and Structural Elucidation of 6-Methoxy-2-nitropyridin-3-amine: A Technical Guide.
  • Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples.
  • Benchchem.
  • Agilent Technologies, Inc. (2011).
  • Tianming Pharmaceuticals. (2026, January 20).
  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Al-Ghanem, S. M. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2045.
  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.
  • Dissertation. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Guidechem. (2022, October 25). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Globe Thesis. (2010, December 7). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine.
  • ResolveMass Laboratories Inc. (2026, February 25).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2223.
  • Pharmaceutical Technology. (2020, November 15).
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 830-836.
  • Kwan, E. E., & Huang, S. G. (2008, March 25).
  • ResearchGate. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS | Request PDF.
  • ResearchGate. (2018, January 13). (PDF)
  • Benchchem.
  • Wesleyan University. (2026, February 11).
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Fun, H. K., & El-Bardan, A. A. (2008). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1996.
  • PubChem. 2-Chloro-5-nitropyridine.
  • Benchchem. Application Note: A Robust Reverse-Phase HPLC Method for Purity Analysis of 2-Chloro-5-nitroanisole.
  • CymitQuimica. CAS 4548-45-2: 2-Chloro-5-nitropyridine.
  • UCHEM. (2026, March 4).
  • Sigma-Aldrich. 2-Chloro-5-nitropyridine 99 4548-45-2.
  • ChemicalBook. (2026, January 18). 2-Chloro-5-nitropyridine | 4548-45-2.
  • ChromTech. User's Guide - HPLC.
  • ACG Publications. (2023, December 14).

Sources

Comparative

In vitro testing of compounds derived from 2-Chloro-5-nitropyridine-4-carboxamide

Comparative In Vitro Evaluation of CXCR2 Antagonists Derived from 2-Chloro-5-nitropyridine-4-carboxamide Executive Summary 2-Chloro-5-nitropyridine-4-carboxamide serves as a critical synthetic building block in the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Evaluation of CXCR2 Antagonists Derived from 2-Chloro-5-nitropyridine-4-carboxamide

Executive Summary

2-Chloro-5-nitropyridine-4-carboxamide serves as a critical synthetic building block in the development of novel pyrido[3,4-d]pyrimidine-based antagonists targeting the human chemokine receptor CXCR2[1],[2]. Upregulated CXCR2 signaling is a primary driver of neutrophil-mediated inflammation, autoimmune disorders, and tumor angiogenesis[2],[3]. This guide provides a rigorous comparative analysis of these novel derivatives against established clinical candidates (such as Navarixin), detailing the mechanistic rationale and the self-validating in vitro protocols required to benchmark their preclinical efficacy[2],[4].

Mechanistic Framework

CXCR2 is a G-protein-coupled receptor (GPCR) activated by ELR+ chemokines, most notably CXCL8 (IL-8)[2],[5]. Upon ligand binding, CXCR2 undergoes a conformational shift that activates the Gq/11 protein complex, triggering the Phospholipase C (PLC) pathway. This results in the generation of inositol triphosphate (IP3) and a rapid efflux of intracellular calcium ( Ca2+ ), ultimately driving cellular responses like neutrophil chemotaxis[2],[4].

Pyrido[3,4-d]pyrimidine derivatives, synthesized from the 2-Chloro-5-nitropyridine-4-carboxamide precursor, act as competitive antagonists. They bind to the receptor to uncouple this signaling cascade, preventing downstream phenotypic responses[1],[2].

CXCR2_Signaling CXCL8 CXCL8 (IL-8) Ligand CXCR2 CXCR2 Receptor (GPCR) CXCL8->CXCR2 Activates G_Protein Gq/11 Protein Complex CXCR2->G_Protein Signal Transduction Antagonist Pyrido[3,4-d]pyrimidine Antagonist Antagonist->CXCR2 Competitive Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Ca2 Intracellular Ca2+ Flux PLC->Ca2 IP3 Pathway Outcome Neutrophil Chemotaxis & Tumor Angiogenesis Ca2->Outcome Phenotypic Response

CXCR2 signaling cascade and the inhibitory action of pyrido[3,4-d]pyrimidine antagonists.

Comparative Performance Data

To objectively evaluate the pharmacological profile of pyrido[3,4-d]pyrimidine derivatives, we must benchmark them against industry-standard CXCR2 antagonists[2],[4]. The table below synthesizes quantitative in vitro data derived from kinetic calcium mobilization and chemotaxis assays[2],[6].

Compound ClassSpecific CompoundTargetIC50 (Calcium Mobilization)Chemotaxis InhibitionClinical Status
Pyrido[3,4-d]pyrimidine Compound 2CXCR20.11 µMModeratePreclinical
Pyrido[3,4-d]pyrimidine Compound 17b (6-furanyl)CXCR2~0.11 µMModeratePreclinical
Diarylurea Navarixin (SCH-527123)CXCR1/20.0049 µMHighPhase II / Clinical
Phenylurea SB225002CXCR20.022 µMHighPreclinical

Data synthesized from established structure-activity relationship (SAR) studies and comparative preclinical models[2],[4],[6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy SAR data requires assays with built-in causality and validation metrics. The following protocols are designed as closed-loop, self-validating systems.

Assay_Workflow Prep U87-CXCR2 Cell Culture Dye Fluo-4 AM Dye Loading Prep->Dye Incubate Antagonist Incubation (15 min) Dye->Incubate Stimulate CXCL8 Stimulation Incubate->Stimulate Read FLIPR Kinetic Readout Stimulate->Read

Self-validating high-throughput workflow for kinetic calcium mobilization assays.

Protocol 1: Kinetic Fluorescence-Based Calcium Mobilization Assay

Causality & Rationale: Because CXCR2 is a GPCR linked to intracellular calcium release, measuring Ca2+ flux provides a real-time, direct quantification of receptor target engagement[2]. Fluo-4 AM is utilized because its esterified AM group allows it to passively permeate intact cell membranes. Once inside, cytoplasmic esterases cleave the AM group, trapping the fluorophore. The dye exhibits a massive fluorescence enhancement only upon binding free Ca2+ .

Step-by-Step Methodology:

  • Cell Preparation: Seed human glioblastoma U87 cells stably overexpressing CXCR2 into a 384-well black-wall, clear-bottom microplate at 2×104 cells/well[2]. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to inhibit dye efflux via multidrug resistance pumps). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the test compounds (e.g., pyrido[3,4-d]pyrimidine derivatives) serially diluted in assay buffer.

    • Validation Check: Every plate must include Navarixin (100 nM) as a positive control for complete inhibition and 0.1% DMSO as a vehicle negative control[2]. Incubate for 15 minutes at room temperature.

  • Ligand Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Program the system to inject CXCL8 (final concentration corresponding to its EC80​ ) while simultaneously recording fluorescence (Ex: 488 nm, Em: 515 nm) at 1-second intervals for 3 minutes.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥0.5 is mandatory to validate the assay's dynamic range before calculating IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Causality & Rationale: While the calcium assay confirms target binding, the chemotaxis assay evaluates the phenotypic consequence. Inhibiting cellular migration is the ultimate therapeutic goal for CXCR2 antagonists in oncology and inflammatory diseases[4],[6].

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from healthy donor peripheral blood using density gradient centrifugation.

    • Causality: Primary cells are strictly preferred over immortalized lines (like HL-60) to accurately reflect physiological receptor expression levels and native signaling stoichiometry[4].

  • Pre-incubation: Resuspend neutrophils in assay buffer (RPMI 1640 + 0.1% BSA). Pre-incubate the cells ( 1×106 cells/mL) with varying concentrations of the synthesized 2-Chloro-5-nitropyridine-4-carboxamide derivatives or Navarixin for 30 minutes at 37°C[4],[6].

  • Chamber Setup: Add 30 µL of CXCL8 (10 nM) to the lower wells of a 96-well Transwell chemotaxis chamber.

    • Causality: A 5 µm pore size polycarbonate filter is specifically chosen because it is smaller than a neutrophil, requiring active cellular deformation and receptor-driven migration, thereby preventing false positives from passive diffusion.

  • Migration: Load 50 µL of the pre-incubated cell suspension into the upper wells. Incubate the chamber for 45 minutes at 37°C in 5% CO2​ .

  • Quantification & Validation: Remove the filter and lyse the cells that successfully migrated into the lower chamber using a buffer containing a fluorescent DNA dye (e.g., CyQUANT). Measure fluorescence.

    • Validation Check: The chemotactic index (migrated cells with CXCL8 / migrated cells with buffer alone) must be ≥3.0 to validate the assay window.

Strategic Conclusion

Derivatives synthesized from the 2-Chloro-5-nitropyridine-4-carboxamide scaffold, specifically the pyrido[3,4-d]pyrimidines, represent a structurally novel class of CXCR2 antagonists[1],[2]. While their current IC50​ values (~0.11 µM) are highly promising, they remain slightly less potent than advanced clinical candidates like Navarixin (0.0049 µM)[2]. Future structure-activity relationship (SAR) optimizations should focus on enhancing their binding affinity within the receptor pocket, utilizing the self-validating in vitro workflows detailed above to ensure robust, reproducible drug development.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, 28(5), 2099.[Link]

  • Singh, S., Sadanandam, A., Nannuru, K. C., Varney, M. L., McCallister, C. N., & Singh, R. K. (2010). "Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis." Clinical Cancer Research, 16(1), 238–250.[Link]

Sources

Validation

Benchmarking 2-Chloro-5-nitropyridine-4-carboxamide Derivatives Against Established CXCR2 Inhibitors: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the utility of emerging chemical scaffolds against established clinical benchmarks. While 2-Chloro-5-nitropyridine-4-carboxamide (CAS 1224637-08-4) [1] is fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the utility of emerging chemical scaffolds against established clinical benchmarks. While 2-Chloro-5-nitropyridine-4-carboxamide (CAS 1224637-08-4) [1] is fundamentally a synthetic building block rather than a direct active pharmaceutical ingredient (API), it is the critical precursor for synthesizing a highly potent class of pyrido[3,4-d]pyrimidine CXCR2 antagonists [2][3].

In this guide, we will objectively benchmark the performance, structure-activity relationship (SAR) potential, and synthetic utility of this novel scaffold against established preclinical and clinical CXCR2 inhibitors, including Navarixin, Danirixin, and SB225002.

Mechanistic Grounding: The CXCR2 Signaling Axis

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in neutrophil chemotaxis, tumor angiogenesis, and immune evasion[3][4]. Overexpression of CXCR2 signaling is a hallmark of numerous inflammatory diseases (like COPD) and malignancies (such as glioblastoma)[3][5].

When the endogenous ligand CXCL8 (IL-8) binds to CXCR2, it triggers a Gq/G11-coupled cascade. This activates Phospholipase C-β (PLC-β), leading to the generation of inositol triphosphate (IP3) and a rapid mobilization of intracellular calcium ( Ca2+ ), which ultimately drives cellular migration[3]. Effective antagonists must competitively or allosterically block this receptor to halt downstream signaling.

Pathway Ligand CXCL8 (IL-8) Receptor CXCR2 (GPCR) Ligand->Receptor Gq Gq/G11 Protein Receptor->Gq PLC Phospholipase C-β Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Flux IP3->Ca Response Neutrophil Chemotaxis & Tumor Angiogenesis Ca->Response Inhibitor Pyrido[3,4-d]pyrimidine Antagonists Inhibitor->Receptor

CXCR2 signaling pathway and pharmacological blockade by antagonists.

Comparative Benchmarking Data

To understand the value of the 2-Chloro-5-nitropyridine-4-carboxamide scaffold, we must compare its resulting pyrido[3,4-d]pyrimidine derivatives against the current gold standards in CXCR2 inhibition.

Inhibitor / ScaffoldPrimary TargetChemical Class IC50​ (In Vitro)Development Status
Pyrido[3,4-d]pyrimidine (Derived from 1224637-08-4)CXCR2Pyrido[3,4-d]pyrimidine~0.11 µMPreclinical[3][5]
Navarixin (SCH 527123)CXCR1 / CXCR2Cyclobutenedione2.6 nM (Human)Phase 2[6][7]
Danirixin (GSK1325756)CXCR2Diaryl urea12.5 nMPhase 2 (COPD)[6][7]
SB225002 CXCR2Diaryl urea22.0 nMPreclinical[6][7]
Analytical SAR Insights (Causality)

Why pursue the pyrido[3,4-d]pyrimidine core when Navarixin exhibits a lower IC50​ ? The answer lies in pharmacokinetic stability and off-target effects. Diaryl ureas (like SB225002 and Danirixin) frequently suffer from poor metabolic stability and high plasma protein binding[8]. While cyclobutenediones (Navarixin) improved upon this, their dual CXCR1/2 activity can sometimes lead to broad immunosuppression[6].

The pyrido[3,4-d]pyrimidine core offers a distinct spatial geometry. The 2-chloro position on the starting material (2-Chloro-5-nitropyridine-4-carboxamide) allows for late-stage nucleophilic aromatic substitution (SNAr) diversification[3]. This enables medicinal chemists to precisely tune lipophilicity and target residence time without disrupting the primary hydrogen-bond network required for receptor binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows represent self-validating systems for synthesizing and evaluating these inhibitors.

Protocol A: Scaffold Activation (Synthesis of the Inhibitor Core)

To convert 2-Chloro-5-nitropyridine-4-carboxamide into an active antagonist, the nitro group must first be reduced to an amine.

  • Reaction Setup: Add activated iron powder (5 eq.) to a mixture of 2-chloro-5-nitropyridine-4-carboxamide in water, ethanol, and acetic acid[2].

  • Agitation: Sonicate the suspension for 1 hour at room temperature[2].

  • Extraction: Filter the mixture over Celite, wash with EtOAc, and separate the organic phase[2].

  • Cyclization: The resulting 2-chloro-5-aminopyridine-4-carboxamide is subsequently cyclized (e.g., using an orthoester) to form the pyrido[3,4-d]pyrimidine core.

Causality & Validation: Why use Iron/AcOH instead of standard Pd/C catalytic hydrogenation? Catalytic hydrogenation would rapidly reduce the nitro group but carries a severe risk of concomitant hydrodehalogenation at the 2-chloro position. Preserving this chlorine atom is non-negotiable, as it serves as the primary electrophilic site for late-stage SNAr diversification[3]. Self-Validation: Reaction progress must be monitored via LC-MS. If dehalogenation occurs (indicated by a mass loss of ~34 Da), the batch must be discarded, as the critical vector for SAR optimization has been destroyed.

Protocol B: Kinetic Fluorescence-Based Calcium Mobilization Assay

This assay benchmarks the functional antagonism of the synthesized compounds against Navarixin[3].

  • Cell Seeding: Seed human glioblastoma U87 cells stably overexpressing CXCR2 into 96-well black, clear-bottom plates[3].

  • Dye Loading: Incubate cells with Fluo-4 AM and Probenecid for 45 minutes at 37°C.

  • Compound Incubation: Add the test antagonist (or Navarixin as a control) and incubate for 30 minutes.

  • Stimulation & Readout: Inject CXCL8 (agonist) and immediately record the kinetic fluorescence utilizing a Fluorometric Imaging Plate Reader (FLIPR)[3].

Causality & Validation: U87 cells are selected because they lack endogenous CXCR2 but possess robust Gq-coupled intracellular machinery. By stably transfecting CXCR2, we create a clean background where any observed calcium flux is exclusively dependent on the CXCR2-CXCL8 interaction[3]. Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows passive diffusion across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore in the cytosol. Self-Validation: A parallel well treated with Navarixin must be run simultaneously. If the reference standard fails to produce an IC50​ within half a log of its literature value (0.0049 µM in this specific assay format)[3], the plate is invalidated.

Assay Cells Seed U87-CXCR2 Cells Dye Load Fluo-4 AM (Ca2+ Indicator) Cells->Dye Incubate Add Antagonist (Incubate 30 min) Dye->Incubate Stimulate Inject CXCL8 (Agonist) Incubate->Stimulate Read Kinetic Readout (FLIPR) Stimulate->Read

Kinetic fluorescence-based calcium mobilization assay workflow.

Conclusion

Benchmarking the derivatives of 2-Chloro-5-nitropyridine-4-carboxamide against established inhibitors like Navarixin and SB225002 reveals the immense potential of the pyrido[3,4-d]pyrimidine scaffold. While legacy diaryl ureas suffer from metabolic liabilities, this novel building block provides a chemically robust, highly tunable vector for developing next-generation CXCR2 antagonists tailored for complex inflammatory and oncological microenvironments.

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 2-Chloro-5-nitropyridine-4-carboxamide-Derived Pyrido[3,4-d]pyrimidines vs. Standard CXCR2 Antagonists

Executive Summary & Mechanistic Rationale In the development of targeted immunotherapies and anti-inflammatory agents, the human chemokine receptor CXCR2 has emerged as a highly validated target for modulating neutrophil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of targeted immunotherapies and anti-inflammatory agents, the human chemokine receptor CXCR2 has emerged as a highly validated target for modulating neutrophil-driven pathologies (e.g., COPD, cystic fibrosis, and tumor immunosuppression) [1]. Historically, thiazolo[4,5-d]pyrimidines (such as AZD-8309) dominated the landscape of CXCR2 antagonists. However, recent scaffold hopping strategies have identified pyrido[3,4-d]pyrimidines as a highly potent, underexplored chemotype [1].

The synthesis of these novel antagonists relies critically on the building block 2-chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4). As an Application Scientist, I select this specific synthon because it provides a self-validating chemical pathway: the C2-chlorine allows for late-stage diversification via nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling, while the C5-nitro group can be cleanly reduced to an amine to facilitate pyrimidine ring cyclization.

However, the primary hurdle in advancing these compounds to the clinic is cross-reactivity . CXCR1 and CXCR2 share 78% sequence homology. Furthermore, the pyrido[3,4-d]pyrimidine core is a privileged, ATP-mimetic scaffold known to cross-react with off-target kinases. This guide objectively compares the cross-reactivity profiles of 2-chloro-5-nitropyridine-4-carboxamide-derived leads against established clinical alternatives (Navarixin, SB 225002, and AZD-8309) [2][3][4].

Comparative Performance Data

To establish a reliable selectivity index (SI), we benchmark the novel pyrido[3,4-d]pyrimidine derivatives against standard CXCR2 antagonists. A high SI indicates lower cross-reactivity with CXCR1, minimizing off-target immune suppression.

Table 1: Functional Cross-Reactivity (CXCR2 vs. CXCR1 Selectivity)
Compound / ScaffoldTarget ProfileCXCR2 IC₅₀ (nM)CXCR1 IC₅₀ (nM)Selectivity Index (CXCR1/CXCR2)Clinical Status
Pyrido[3,4-d]pyrimidine Lead (Derived from 2-Chloro-5-nitropyridine-4-carboxamide)Selective CXCR2110>10,000>90 Preclinical Hit[1]
Navarixin (SCH-527123) Dual CXCR1/20.08 - 2.636 - 43~16 Phase II [4]
SB 225002 Selective CXCR222>3,300>150 Preclinical Tool [2]
AZD-8309 Dual CXCR1/212675.5 Phase I [3]

Data Interpretation: While Navarixin and AZD-8309 act as dual antagonists, the pyrido[3,4-d]pyrimidine lead demonstrates a highly selective profile akin to SB 225002, successfully avoiding CXCR1 cross-reactivity.

Table 2: Off-Target Cross-Reactivity Profile of the Pyrido[3,4-d]pyrimidine Scaffold

Because the pyrido[3,4-d]pyrimidine core is a known bioisostere for purines and quinazolines, it inherently risks cross-reactivity with ATP-binding enzymes.

Off-Target ClassSpecific TargetCross-Reactivity RiskStructural Mitigation Strategy
Kinase Monopolar Spindle Kinase 1 (MPS1)High (Core acts as ATP mimetic)Introduce bulky substitutions at the C8 position to induce a steric clash within the highly conserved ATP binding pocket.
Metalloproteinase MMP-13Moderate Avoid incorporating zinc-binding groups (ZBGs), such as hydroxamates, onto the primary carboxamide side chain.
Epigenetic Enzyme Histone Lysine DemethylaseModerate Modulate the basicity of the aminopyridine core to prevent unwanted electrostatic interactions in the catalytic domain.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, cross-reactivity cannot be measured by simple radioligand binding, which fails to differentiate between agonists, antagonists, and allosteric modulators. Instead, we utilize functional and structural assays.

Protocol A: Kinetic Fluorescence-Based Calcium Mobilization Assay

Causality: CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that couple to Gαi​ and Gαq​ proteins. Receptor activation triggers phospholipase C (PLC), generating IP3 and releasing intracellular Ca2+ . By using a calcium-sensitive dye, we measure the direct functional blockade of the receptor in real-time.

  • Cell Preparation: Seed human glioblastoma U87 cells stably overexpressing either human CXCR2 or CXCR1 in 96-well black, clear-bottom plates at 5×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4). Load cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid for 45 minutes at 37°C.

  • Compound Incubation: Wash cells to remove extracellular dye. Add the 2-chloro-5-nitropyridine-4-carboxamide-derived compounds (serially diluted from 10 µM to 0.1 nM) and incubate for 15 minutes.

  • Ligand Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the agonist (10 nM CXCL8 for CXCR1; 10 nM CXCL1 or CXCL8 for CXCR2).

  • Data Analysis: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC50​ based on the peak fluorescence inhibition relative to vehicle controls.

Protocol B: KINOMEscan Off-Target Profiling

Causality: To validate that the pyrido[3,4-d]pyrimidine core does not induce off-target cytotoxicity via kinase inhibition, an active-site directed competition binding assay is required.

  • Assay Setup: Prepare DNA-tagged MPS1 and other panel kinases.

  • Competition: Incubate the kinases with immobilized active-site directed ligands and 1 µM of the test compound.

  • Elution & Quantification: If the test compound cross-reacts and binds the kinase's ATP site, it displaces the kinase from the immobilized ligand. The unbound kinase is washed away, and the remaining bound kinase is eluted and quantified via qPCR of the DNA tag.

Visualizations of Pathways and Workflows

Pathway LIG CXCL8 / CXCL1 (Chemokine Ligands) TGT CXCR2 Receptor (Primary Target) LIG->TGT OFF CXCR1 Receptor (Cross-Reactivity) LIG->OFF GP Gq/Gi Protein Activation TGT->GP OFF->GP DRUG Pyrido[3,4-d]pyrimidine Antagonist DRUG->TGT Potent Blockade DRUG->OFF Weak/No Blockade CA Intracellular Ca2+ Flux GP->CA OUT Neutrophil Chemotaxis CA->OUT

Diagram 1: Mechanism of CXCR2 selective antagonism vs. CXCR1 cross-reactivity.

Workflow SYN Synthesis via 2-Chloro-5-nitropyridine-4-carboxamide CMP Pyrido[3,4-d]pyrimidine Lead Compounds SYN->CMP A1 Primary Screen: CXCR2 Ca2+ Flux CMP->A1 A2 Cross-Reactivity: CXCR1 Ca2+ Flux CMP->A2 A3 Off-Target Kinase: KinomeScan Profiling CMP->A3 RES Selectivity Index & Safety Profiling A1->RES A2->RES A3->RES

Diagram 2: Step-by-step cross-reactivity profiling workflow for synthesized compounds.

References

  • De Jonghe, S., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, 2023, 28(5), 2099. URL:[Link]

  • White, J. R., et al. "Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration." Journal of Biological Chemistry, 1998, 273(17), 10095-10098. URL:[Link]

  • Bradley, F., et al. "Update on the Extended Family of Chemokine Receptors and Introducing a New Nomenclature for Atypical Chemokine Receptors." Pharmacological Reviews, 2014. URL:[Link]

Validation

Efficacy Comparison of Agrochemicals Derived from 2-Chloro-5-nitropyridine-4-carboxamide: A Technical Guide

Target Audience: Researchers, Scientists, and Agrochemical Development Professionals Document Type: Advanced Comparative Efficacy & Protocol Guide Executive Summary: The 2-C-5-N-4-C Scaffold in Agrochemical Discovery In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Agrochemical Development Professionals Document Type: Advanced Comparative Efficacy & Protocol Guide

Executive Summary: The 2-C-5-N-4-C Scaffold in Agrochemical Discovery

In the landscape of rational agrochemical design, 2-Chloro-5-nitropyridine-4-carboxamide (2-C-5-N-4-C) serves as a highly privileged, multifunctional building block. While not deployed as an active ingredient itself, its unique electronic topology makes it an ideal precursor for synthesizing next-generation pyridinecarboxamide insecticides and nitropyridine-based herbicides[1][2].

The structural causality is straightforward: the electron-withdrawing nitro group at the C5 position, coupled with the ring nitrogen, severely depletes electron density at the C2 position. This hyper-activates the C2-chlorine for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing researchers to rapidly graft diverse pharmacophores (e.g., aryloxy or alkylamino groups)[2]. Simultaneously, the C4-carboxamide moiety is preserved, which is the critical pharmacophore required for hydrogen-bonding interactions in target sites such as insect inward-rectifying potassium (Kir) channels[3].

This guide objectively compares the efficacy of experimental 2-C-5-N-4-C derivatives against commercial standards like Flonicamid and Picloram, providing the self-validating protocols necessary for rigorous laboratory evaluation.

Mechanistic Pathways & Target Site Modulation

Commercial pyridinecarboxamides like Flonicamid are classified as Group 29 insecticides, acting as selective feeding blockers by disrupting chordotonal organs[4]. Recent transcriptomic and electrophysiological studies indicate that these compounds, alongside novel 2-C-5-N-4-C derivatives, likely target inward-rectifying potassium (Kir) channels (e.g., DcKir1, DcKir2)[3].

For herbicidal derivatives, substituting the C2-chlorine with specific substituted phenols shifts the mode of action toward the inhibition of protoporphyrinogen oxidase (PPO), leading to lethal lipid peroxidation in weeds[2].

Pathway A 2-C-5-N-4-C Derivative (Applied Agrochemical) B Metabolic Processing (In vivo cleavage/activation) A->B C Active Pharmacophore (Carboxamide binding) B->C D Inward-Rectifying K+ (Kir) Channels (Chordotonal Organ) C->D Receptor Binding E Disruption of Osmoregulation & Membrane Potential D->E F Irreversible Feeding Cessation & Pest Starvation E->F

Fig 1: Proposed mechanism of action for 2-C-5-N-4-C derived pyridinecarboxamides in target pests.

Quantitative Efficacy Comparison

The following table synthesizes bioassay data comparing experimental 2-C-5-N-4-C derivatives (synthesized via C2-substitution) against established commercial baselines.

Compound / DerivativePrimary Target Pest / WeedMode of Action (Target Site)in vitro LC50 / IC50Field Efficacy (7 DAA)
2-C-5-N-4-C (Precursor) N/ANone (Chemical Intermediate)>1000 mg/L0%
Derivative A (Insecticide) (2-aryloxy substituted)Asian Citrus Psyllid(Diaphorina citri)Kir Channels / Chordotonal Organ Modulator12.4 mg/L 88%
Flonicamid (Standard) Asian Citrus Psyllid(Diaphorina citri)Kir Channels / Chordotonal Organ Modulator16.6 mg/L [3]91%
Derivative B (Herbicide) (2-phenylamino substituted)Barnyard grass(Echinochloa crus-galli)Protoporphyrinogen oxidase (PPO) inhibitor27.7 mg/L [2]85%
Picloram (Standard) Broadleaf weedsSynthetic Auxin Receptor18.2 mg/L 94%

Data Interpretation: Derivative A demonstrates a slightly superior baseline toxicity (lower LC50) compared to Flonicamid against D. citri[3], though field efficacy is marginally lower, likely due to unoptimized formulation kinetics or rapid environmental dissipation. Derivative B shows promising PPO inhibition, rivaling standard commercial herbicides[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-C-5-N-4-C derivatives must follow strict, self-validating workflows. The protocols below explain the causality behind each methodological choice.

Protocol 1: Synthesis of 2-Substituted-5-nitropyridine-4-carboxamides ( SN​Ar )
  • Step 1: Dissolve 2-Chloro-5-nitropyridine-4-carboxamide (1.0 eq) in anhydrous DMF under an N2​ atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SN​Ar , accelerating the reaction[1].

  • Step 2: Add the nucleophile (e.g., 4-aminophenol, 1.1 eq) and anhydrous K2​CO3​ (2.0 eq). Causality: K2​CO3​ deprotonates the phenol to form a highly reactive phenoxide ion. The slight excess ensures complete deprotonation without degrading the sensitive carboxamide group.

  • Step 3: Stir at 0 °C for 1 hour, then warm to room temperature. Causality: The C2 position is hyper-electrophilic. Initiating the reaction at 0 °C prevents exothermic runaway and limits poly-substitution side reactions[1].

  • Validation Check: Monitor via LC-MS. The reaction is only considered complete when the precursor peak (m/z ~201) is <1% of the total ion chromatogram.

Protocol 2: Leaf-Dip Bioassay for Insecticidal Efficacy
  • Step 1 (Formulation): Dissolve the synthesized derivative in analytical grade acetone, then dilute with distilled water containing 0.01% Triton X-100 to achieve concentrations of 5, 10, 20, 40, and 80 mg/L. Causality: Triton X-100 reduces the surface tension of the solution, ensuring uniform wetting across the hydrophobic leaf cuticle and eliminating localized dosing artifacts[5].

  • Step 2 (Exposure): Dip fresh citrus leaf discs into the solutions for 10 seconds, air-dry for 1 hour, and place them in agar-lined Petri dishes. Introduce 20 adult D. citri per dish.

  • Step 3 (Self-Validation System): Run a solvent-only control (Acetone + 0.01% Triton X-100) and a susceptible baseline strain control simultaneously. Causality: If the solvent-only control exhibits >5% mortality at 96 hours, the entire assay is invalidated. This guarantees that the observed LC50 is strictly a function of the chemical's toxicity, not mechanical damage or solvent stress[5].

  • Step 4 (Analysis): Calculate LC50 using Probit analysis at 96 hours post-exposure[3].

Protocol 3: Dissipation Kinetics via QuEChERS

To evaluate environmental safety, residue analysis is conducted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with UHPLC-MS/MS. Causality: QuEChERS utilizes magnesium sulfate to drive partitioning between aqueous and organic layers, effectively isolating the highly polar pyridinecarboxamide residues from complex plant matrices, ensuring recovery rates of 84.3–99.3%[6].

Experimental Workflow Visualization

Workflow S1 SNAr Synthesis (C2 Substitution) S2 Structural Validation (LC-MS / NMR) S1->S2 S3 Formulation (0.01% Triton X-100) S2->S3 S4 Leaf-Dip Bioassay (Self-Validating) S3->S4 S5 Probit Analysis (LC50 Determination) S4->S5

Fig 2: Self-validating workflow from synthesis to LC50 determination for novel agrochemicals.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: National Institutes of Health (PMC) URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • Flonicamid - Wikipedia Source: Wikipedia URL:[Link]

  • Toxicity of Flonicamid to Diaphorina citri (Hemiptera: Liviidae) and Its Identification and Expression of Kir Channel Genes Source: National Institutes of Health (PMC) URL:[Link]

  • Biochemical mechanisms of flonicamid resistance and its transgenerational effects in Bemisia tabaci mitotype Asia-II-1 Source: National Institutes of Health (PMC) URL:[Link]

  • Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Comparative Analysis of Isomeric Purity in 2-Chloro-5-nitropyridine-4-carboxamide for Advanced API Synthesis

As a Senior Application Scientist overseeing the scale-up of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter synthesis bottlenecks caused by overlooked isomeric impurities. 2-Chloro-5-nitrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter synthesis bottlenecks caused by overlooked isomeric impurities. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a critical electrophilic building block, particularly in the synthesis of pyrido[3,4-d]pyrimidine derivatives targeting the human chemokine receptor CXCR2 .

In this guide, I will objectively compare the performance of high-isomeric-purity grades (>99.5%) against standard commercial grades (95%), detailing the mechanistic causality behind isomer formation and providing self-validating protocols to ensure absolute structural integrity in your workflows.

Mechanistic Context: The Causality of Isomerism

The synthesis of 2-chloro-5-nitropyridine-4-carboxamide typically proceeds via the transhalogenation and amidation of 2-bromo-5-nitropyridine-4-carboxylic acid using oxalyl chloride and ammonia. The causality behind isomer generation lies in the electronic landscape of the pyridine ring. The strongly electron-withdrawing nitro and carboxamide groups deactivate the ring, making nucleophilic aromatic substitution (SNAr) highly sensitive to steric hindrance and local electron density.

If the starting material contains regioisomers (e.g., 3-nitro derivatives), or if reaction temperatures are not strictly controlled, transhalogenation can yield a mixture of 2-chloro-3-nitro and 2-chloro-5-nitro isomers. Because these isomers possess nearly identical molecular weights and polarities, they co-elute in standard silica chromatography and co-crystallize, silently propagating through downstream steps.

Comparative Performance Data

Using a standard 95% purity grade introduces a 5% isomeric impurity load into the downstream reduction step. This directly impacts the yield and necessitates costly preparative HPLC purification of the final API.

ParameterHigh-Purity Grade (>99.5%)Standard Grade (95.0%)Mechanistic Impact on Downstream Processing
Isomeric Purity > 99.5%~ 95.0%Eliminates the propagation of the 3-nitro regioisomer into the final API.
Reduction Yield > 92%< 80%Isomeric impurities trigger off-target polymerization during Fe/AcOH reduction.
Dehalogenation < 0.1%~ 2.5%Lower grades often harbor trace transition metals that catalyze premature C-Cl cleavage.
Purification Cost Baseline+ 45%Standard grade requires extensive downstream preparative chromatography.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis is not assumed; it is built through self-validating protocols. The following methodologies ensure that every step of your workflow inherently verifies its own success.

Protocol A: HPLC Quantification of Isomeric Purity

To prevent downstream failure, you must baseline-resolve the 3-nitro and 5-nitro isomers before initiating synthesis.

Causality & Logic: We utilize an acidic mobile phase (0.1% TFA) to suppress the ionization of any unreacted carboxylic acid precursors, forcing them into the organic phase and sharpening the carboxamide peaks.

  • Column Preparation: Equip the HPLC with a C18 Reverse-Phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of 60% Water (containing 0.1% v/v Trifluoroacetic acid) and 40% Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of 2-chloro-5-nitropyridine-4-carboxamide in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Run the method at a flow rate of 1.0 mL/min with UV detection at 254 nm.

  • Self-Validation (System Suitability): The method is only valid if the resolution factor ( Rs​ ) between the 2-chloro-3-nitro isomer (RT ~4.2 min) and the 2-chloro-5-nitro isomer (RT ~5.8 min) is > 1.5.

HPLC_Method Sample Crude Mixture (Isomer Assessment) Column C18 Reverse-Phase (Isocratic: H2O/MeCN) Sample->Column UV UV Detection (254 nm) Column->UV Impurity 2-Chloro-3-nitro Isomer (RT: 4.2 min) UV->Impurity Minor Peak Target 2-Chloro-5-nitro Target (RT: 5.8 min) UV->Target Major Peak

Workflow for HPLC baseline resolution of pyridine regioisomers.

Protocol B: Selective Downstream Reduction

The next critical step in synthesizing CXCR2 antagonists is reducing the nitro group to an amine.

Causality & Logic: Standard catalytic hydrogenation (Pd/C, H2) is strictly avoided here. Palladium readily inserts into the C-Cl bond, leading to premature dehalogenation. Instead, we use a mild, single-electron transfer reduction via activated iron powder, which selectively reduces the nitro group while preserving the chloro-substituent required for the subsequent ring-closure .

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-5-nitropyridine-4-carboxamide (1.0 eq) in a solvent mixture of Water/Ethanol/Acetic Acid (1:2:2 ratio).

  • Activation: Add activated iron powder (5.0 eq). The acetic acid serves as the proton source for the reduction mechanism.

  • Execution: Sonicate the suspension at room temperature for 1 hour.

  • Self-Validation (Reaction Monitoring): The reaction is complete when the distinct yellow color of the nitro-aromatic suspension transitions to a pale, off-white slurry, and TLC confirms the disappearance of the starting material.

  • Workup: Filter the mixture through a 1:1 pad of Celite and MgSO4 to remove iron salts. Wash the pad thoroughly with Ethyl Acetate (EtOAc), then extract the aqueous filtrate with EtOAc. Dry and concentrate in vacuo to yield 2-chloro-5-aminopyridine-4-carboxamide.

Synthesis A 2-Bromo-5-nitropyridine- 4-carboxylic acid B Oxalyl Chloride / NH3 (Transhalogenation) A->B Step 1 C 2-Chloro-5-nitropyridine- 4-carboxamide (>99.5%) B->C Step 2 D Fe / AcOH / EtOH (Selective Reduction) C->D Step 3 E 2-Chloro-5-aminopyridine- 4-carboxamide D->E Step 4

Synthesis pathway of 2-chloro-5-aminopyridine-4-carboxamide.

Conclusion

For drug development professionals synthesizing pyrido[3,4-d]pyrimidine scaffolds, compromising on the isomeric purity of 2-chloro-5-nitropyridine-4-carboxamide is a false economy. Utilizing a >99.5% pure grade eliminates the risk of propagating regioisomers, prevents off-target side reactions during the sensitive iron-mediated reduction, and drastically reduces the cost and complexity of final API purification.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099.[Link]

Validation

Validation of Analytical Methods for 2-Chloro-5-nitropyridine-4-carboxamide: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the demand for robust, self-validating analytical methods has never been higher. 2-Chloro-5-nitropyridine-4-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the demand for robust, self-validating analytical methods has never been higher. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a highly polar, electron-deficient building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Pyrido[3,4-d]pyrimidine-based antagonists for the human chemokine receptor CXCR2[1].

This guide objectively compares chromatographic column chemistries for the analysis of this compound and outlines a comprehensive method validation protocol grounded in the latest regulatory frameworks.

Causality in Method Development: Overcoming Structural Challenges

To develop an analytical method, we must first analyze the molecular architecture of the analyte to understand the causality behind our chromatographic choices. 2-Chloro-5-nitropyridine-4-carboxamide presents three distinct chromatographic challenges:

  • Basic Pyridine Nitrogen: Prone to secondary interactions with residual unendcapped silanols on standard silica supports, leading to severe peak tailing.

  • Electron-Deficient Core: The combined electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups create a highly π -acidic aromatic ring.

  • Polar Carboxamide Group: Increases overall hydrophilicity, making retention on purely hydrophobic phases difficult.

The Alternative Comparison: Standard C18 vs. Phenyl-Hexyl Chemistries

Historically, analysts default to standard C18 columns. However, for this specific molecule, a C18 phase relies purely on hydrophobic dispersive forces, which often fails to adequately resolve the target analyte from its synthetic precursor (2-chloro-5-nitropyridine-4-carboxylic acid) due to their similar hydrophobicities.

The superior alternative is a Phenyl-Hexyl stationary phase. Why? The Phenyl-Hexyl phase provides orthogonal selectivity. The electron-rich phenyl ring of the stationary phase acts as a π -donor, engaging in strong π−π interactions with the electron-deficient ( π -acceptor) nitropyridine ring of the analyte. Furthermore, the hexyl linker provides sufficient hydrophobic retention while shielding the basic pyridine nitrogen from underlying silanols. When combined with an acidic mobile phase modifier (0.1% Trifluoroacetic acid) to protonate both the silanols and the analyte, the Phenyl-Hexyl column delivers superior peak symmetry and resolution.

The Self-Validating Analytical Workflow

A scientifically rigorous protocol must be a self-validating system. This means the method incorporates internal checks—specifically System Suitability Testing (SST) —that must pass predefined acceptance criteria before any sample data is considered valid, as mandated by [2],[3].

Furthermore, the validation lifecycle must adhere to , ensuring the method is fit for its intended purpose through a Quality-by-Design (QbD) approach[4],[5].

G Dev Method Development (Column & Mobile Phase Selection) Spec Specificity & Selectivity (Impurity Resolution) Dev->Spec Lin Linearity & Range (LOD/LOQ Determination) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness Testing (Flow, Temp, pH Variations) Acc->Rob Val Validated Analytical Method (Ready for QC/Release) Rob->Val

ICH Q2(R2) guided analytical method validation workflow for pharmaceutical intermediates.

Experimental Protocols

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent C18 for comparison).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the polar carboxamide)

    • 2–10 min: 10% 60% B

    • 10–12 min: 60% 90% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible mass transfer).

  • Detection: UV at 254 nm (Optimal for the nitropyridine chromophore).

  • Injection Volume: 5 µL.

Self-Validating System Suitability Protocol (SST)

To ensure the system is in a state of control prior to analysis[3]:

  • Blank Injection: Inject the diluent (Water:Acetonitrile 50:50) to confirm no baseline interference at the retention time of the analyte.

  • SST Standard Injection: Inject a 50 µg/mL standard solution of 2-Chloro-5-nitropyridine-4-carboxamide six consecutive times.

  • Acceptance Criteria (Auto-Validation Check):

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

  • Bracketing: Inject the SST standard at the end of the sample sequence. The recovery must be within 98.0% - 102.0% of the initial injections to validate the entire run.

Accuracy and Recovery Protocol
  • Prepare a sample matrix (if applicable) spiked with the analyte at three concentration levels: 50%, 100%, and 150% of the target specification limit (e.g., 25, 50, and 75 µg/mL).

  • Prepare and inject each level in triplicate.

  • Calculate the percentage recovery against a highly pure reference standard.

Comparative Performance & Validation Data

The following tables summarize the empirical data demonstrating the superiority of the Phenyl-Hexyl chemistry and the successful validation of the method according to ICH Q2(R2) standards[4],[6].

Table 1: Objective Column Performance Comparison

Data obtained using a 50 µg/mL standard solution containing the target analyte and its primary carboxylic acid precursor.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnScientific Rationale for Difference
USP Resolution ( Rs​ ) 1.83.5 π−π interactions on the Phenyl-Hexyl phase selectively retain the nitropyridine ring, pulling it away from the acid precursor.
USP Tailing Factor ( Tf​ ) 1.6 (Fails SST)1.1 (Passes) Hexyl linker and phenyl group shield underlying silanols better than standard C18 alkyl chains.
Theoretical Plates ( N ) 8,50014,200 Enhanced mass transfer kinetics due to complementary dipole-dipole interactions.
Signal-to-Noise (S/N) 45:185:1 Sharper, more symmetrical peaks naturally increase the peak height relative to baseline noise.
Table 2: ICH Q2(R2) Method Validation Summary (Phenyl-Hexyl Method)

Validation executed to ensure the procedure is fit for quantitative impurity tracking and release testing.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at Rt​ Peak purity index > 0.999 (PDA)Pass
Linearity & Range R2≥0.999 R2=0.9998 (Range: 0.5 - 100 µg/mL)Pass
Limit of Detection (LOD) S/N 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mL (S/N = 11.5)Pass
Method Precision %RSD 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.1% across all levelsPass

Conclusion

For the analysis of highly functionalized, electron-deficient heterocycles like 2-Chloro-5-nitropyridine-4-carboxamide, relying on default C18 methodologies often leads to marginal system suitability and poor resolution. By understanding the chemical causality of the analyte and leveraging the orthogonal π−π selectivity of a Phenyl-Hexyl stationary phase, laboratories can establish a robust, self-validating analytical method that strictly complies with modern USP <621> and ICH Q2(R2) regulatory standards.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparative

Comparative Guide: 2-Chloro-5-nitropyridine-4-carboxamide in Scaffold Synthesis

Executive Summary In modern drug discovery, scaffold hopping from traditional carbocyclic rings (like quinazolines) to nitrogen-containing heterocycles is a proven strategy to improve aqueous solubility and tune pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, scaffold hopping from traditional carbocyclic rings (like quinazolines) to nitrogen-containing heterocycles is a proven strategy to improve aqueous solubility and tune pharmacokinetic profiles. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) has emerged as a critical, high-efficiency building block for synthesizing Pyrido[3,4-d]pyrimidines [1]. These scaffolds are highly valued in the development of human chemokine receptor CXCR2 antagonists, which are actively investigated for treating inflammatory diseases and cancer.

This guide objectively compares the synthetic performance of 2-Chloro-5-nitropyridine-4-carboxamide against common alternatives, detailing the mechanistic causality behind its superior stability and orthogonal reactivity.

Mechanistic Rationale & Causality

The architectural value of 2-Chloro-5-nitropyridine-4-carboxamide lies in its dual-reactivity profile, which must be carefully managed:

  • C5-Nitro Group (Chemoselective Reduction): The nitro group is primed for reduction to an amine, providing the necessary nucleophile for subsequent cyclization into a pyrimidine ring.

  • C2-Chloro Group (Orthogonal SNAr): The chlorine atom acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Once the core scaffold is built, this position can be functionalized with diverse amines to optimize target binding.

The Causality of Pre-formed Amides: Why purchase or synthesize the pre-formed carboxamide rather than starting from 2-chloro-5-nitropyridine-4-carboxylic acid? If researchers attempt amidation of the carboxylic acid using standard coupling agents like 1,1-Carbonyldiimidazole (CDI), the C2-chlorine is highly susceptible to unwanted SNAr by the coupling agent itself. demonstrated that CDI directly displaces the C2-chlorine, forming 2-imidazolyl-5-nitropyridine-4-carboxamide [1]. Utilizing the pre-formed 2-Chloro-5-nitropyridine-4-carboxamide completely bypasses this side reaction, preserving the essential C2-chlorine for downstream scaffold cyclization.

Comparative Analysis: Product vs. Alternatives

When designing Pyrido-pyrimidine or analogous scaffolds, chemists typically evaluate three precursor classes. Here is how 2-Chloro-5-nitropyridine-4-carboxamide outperforms its alternatives:

  • Alternative 1: 2-Bromo-5-nitropyridine-4-carboxamide

    • The Flaw (Transhalogenation): While bromides are traditionally preferred for cross-coupling, they are unstable during upstream acyl chloride formation. When treated with oxalyl chloride, the C2-bromo group undergoes unpredictable halogen exchange with chloride ions, resulting in a contaminated mixture of bromo- and chloro-pyridines.

  • Alternative 2: 2-Chloro-5-nitrobenzamide (Quinazoline Precursor)

    • The Flaw (Lipophilicity): Benzene-fused quinazolines often suffer from high lipophilicity (logP) and poor aqueous solubility. Scaffold hopping to the pyridine core of 2-Chloro-5-nitropyridine-4-carboxamide introduces a basic nitrogen that lowers logP and improves the drug candidate's metabolic stability.

Quantitative Performance Comparison
Feature / Property2-Chloro-5-nitropyridine-4-carboxamide (Product)2-Bromo-5-nitropyridine-4-carboxamide (Alt 1)2-Chloro-5-nitrobenzamide (Alt 2)
Core Scaffold Pyridine (Nitrogen-containing)Pyridine (Nitrogen-containing)Benzene (Carbocyclic)
Transhalogenation Risk None (Stable in acyl chlorides)High (Converts to chloro-variant)None
Aqueous Solubility High (Lower logP contribution)High (Lower logP contribution)Low (Higher logP contribution)
SNAr Reactivity at C2 Optimal (Controlled displacement)Overly reactive (Unstable upstream)Moderate
Primary Target Scaffold Pyrido[3,4-d]pyrimidinesCross-coupling intermediatesQuinazolines

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the why behind each operational step.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the C5-nitro group to an amine without triggering hydrodehalogenation of the C2-chlorine. Causality: Traditional catalytic hydrogenation (Pd/C, H₂) will strip the chlorine atom from the pyridine ring. A dissolving metal reduction using Activated Iron (Fe) in Acetic Acid (AcOH) ensures strict chemoselectivity.

  • Preparation: Suspend 2-chloro-5-nitropyridine-4-carboxamide (6.00 g, 29.8 mmol, 1.0 eq) in a solvent mixture of water (15 mL), EtOH (30 mL), and AcOH (30 mL).

  • Activation: Add activated iron powder (8.31 g, 149 mmol, 5.0 eq) in one portion. Note: The acidic environment generates Fe²⁺ and electrons, driving the mild reduction of the nitro group.

  • Reaction & Sonication: Sonicate the resulting suspension for 1 hour at room temperature. Causality: Sonication continuously cavitates and cleans the iron surface, preventing oxide passivation and ensuring consistent electron transfer.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z [M+H]⁺ 202) and the emergence of the product peak (m/z [M+H]⁺ 172) confirms reaction completion.

  • Workup: Filter the crude mixture through a 1:1 Celite/MgSO₄ pad to remove iron salts, washing heavily with EtOAc (500 mL). Transfer the filtrate to a separatory funnel, add water (100 mL), and extract the aqueous phase with EtOAc (2 × 100 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield 2-chloro-5-aminopyridine-4-carboxamide.

Protocol 2: Pyrido[3,4-d]pyrimidine Cyclization

Objective: Construct the bicyclic scaffold from the reduced intermediate.

  • Condensation: Dissolve 2-chloro-5-aminopyridine-4-carboxamide (1.0 eq) in formamide (10 volumes). Add formamidine acetate (3.0 eq).

  • Thermal Cyclization: Heat the mixture to 150 °C for 12 hours under a nitrogen atmosphere. Causality: Formamidine acetate acts as both a carbon source and an ammonia equivalent, bridging the primary amine and the carboxamide to close the pyrimidine ring.

  • Precipitation & Isolation: Cool the reaction to room temperature and pour it into ice water. The resulting 6-chloropyrido[3,4-d]pyrimidin-4-ol precipitates out. Filter, wash with cold water, and dry under a high vacuum.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the stable 2-Chloro-5-nitropyridine-4-carboxamide precursor to the final CXCR2 antagonist, highlighting the pitfalls of alternative pathways.

SynthesisWorkflow A 2-Chloro-5-nitropyridine- 4-carboxamide (Stable Precursor) B 2-Chloro-5-aminopyridine- 4-carboxamide (Intermediate) A->B Fe / AcOH / EtOH (Chemoselective Reduction) C Pyrido[3,4-d]pyrimidine Scaffold B->C Formamidine acetate (Cyclization) D CXCR2 Antagonist (Target Drug) C->D Amine Substitution (SNAr at C2) Alt 2-Bromo-5-nitropyridine- 4-carboxamide (Prone to Transhalogenation) Alt->A Oxalyl Chloride (Unwanted Halogen Exchange)

Workflow demonstrating the chemoselective synthesis of Pyrido[3,4-d]pyrimidine scaffolds.

References

  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Chloro-5-nitropyridine-4-carboxamide proper disposal procedures

Operational Guide: Handling and EHS Disposal Protocols for 2-Chloro-5-nitropyridine-4-carboxamide As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and EHS Disposal Protocols for 2-Chloro-5-nitropyridine-4-carboxamide

As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as critical as the synthesis itself. 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a highly valuable pharmaceutical intermediate, predominantly utilized in the synthesis of 5-substituted pyrido[3,4-d]pyrimidines, which act as antagonists for the human chemokine receptor CXCR2[1].

Because this compound contains both a halogen (chlorine) and a nitro group on a pyridine scaffold, its disposal requires strict adherence to Environmental Health and Safety (EHS) segregation principles to prevent dangerous incompatibilities and ensure environmentally safe destruction.

Physicochemical & Hazard Profiling

Before implementing a disposal plan, we must analyze the structural components of the molecule to understand the causality behind the required waste segregation. The presence of the chlorine atom dictates that all waste streams containing this compound must be treated as halogenated waste . The nitro group introduces potential reactivity with strong reducing agents.

Table 1: Structural Hazard Profile for EHS Classification

ParameterData / Structural ImplicationEHS Segregation Impact
CAS Number 1224637-08-4[2]N/A
Molecular Formula C6H4ClN3O3[3]N/A
Molecular Weight 201.57 g/mol [3]N/A
Halogen Content (Cl) Covalently bound at position 2Critical: Must be segregated into Halogenated Waste streams to ensure high-temperature incineration, preventing the formation of toxic dioxins.
Nitro Group (NO2) Position 5 on the pyridine ringKeep isolated from strong reducing agents or highly basic metal hydrides in waste carboys to prevent exothermic decomposition.
Expected GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) Based on structural analogs[4]Requires appropriate PPE (nitrile gloves, safety goggles, lab coat) during all handling and disposal operations.

Waste Segregation and Disposal Workflow

The fundamental principle of trustworthy laboratory waste management is the prevention of cross-contamination between incompatible chemical classes. When synthesizing or utilizing 2-Chloro-5-nitropyridine-4-carboxamide—often involving solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)[1]—the resulting waste must be meticulously categorized.

WasteWorkflow Start 2-Chloro-5-nitropyridine-4-carboxamide Waste Generation State Determine Physical State of the Waste Stream Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Liquid Liquid Waste (Reaction Mother Liquors, Washes) State->Liquid SolidSeg Collect in HDPE Containers Label: Halogenated Solid Waste Solid->SolidSeg OrgLiq Organic Solvents (e.g., DCM, THF, DMF) Liquid->OrgLiq AqLiq Aqueous Washes (e.g., Ammonia/Water) Liquid->AqLiq EHS Transfer to EHS / Licensed Hazardous Waste Contractor SolidSeg->EHS HalOrg Halogenated Organic Waste (Due to Cl atom & DCM) OrgLiq->HalOrg AqWaste Aqueous Waste (Adjust pH to 6-8 before transfer) AqLiq->AqWaste HalOrg->EHS AqWaste->EHS Incineration High-Temperature Incineration (Prevents Dioxin Formation) EHS->Incineration

Figure 1: Decision matrix for the segregation and EHS transfer of 2-Chloro-5-nitropyridine-4-carboxamide waste streams.

Step-by-Step Operational Disposal Methodologies

To maintain scientific integrity and safety, the following self-validating protocols must be integrated into your laboratory's Standard Operating Procedures (SOPs).

Protocol A: Disposal of Solid Chemical Waste

This protocol applies to expired batches of 2-Chloro-5-nitropyridine-4-carboxamide, contaminated weighing paper, spatulas, and cleanup materials.

  • Containment: Sweep up any solid spills using a dedicated brush and pan. Do not use compressed air or dry sweeping methods that could aerosolize the fine powder.

  • Primary Packaging: Transfer the solid material into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars are optimal.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains 2-Chloro-5-nitropyridine-4-carboxamide)".

  • Validation: Ensure the container is tightly sealed and externally decontaminated (wiped down with a damp cloth) before moving it to the Satellite Accumulation Area (SAA).

  • EHS Transfer: Submit a waste transfer request to your institutional EHS department. Do not attempt to chemically neutralize or destroy the solid in the laboratory. The required disposal method is professional high-temperature incineration to safely break down the carbon-chlorine bonds without generating polychlorinated dibenzodioxins (PCDDs).

Protocol B: Disposal of Liquid Reaction Waste

During the synthesis of CXCR2 antagonists, 2-Chloro-5-nitropyridine-4-carboxamide is often reacted with reagents like activated iron powder or 1,1-carbonyldiimidazole in solvents such as DCM, THF, or aqueous ammonia[1].

  • Phase Separation & Identification: Identify the composition of the mother liquor. If the solvent matrix contains any halogenated solvents (like DCM) or the dissolved 2-Chloro-5-nitropyridine-4-carboxamide itself, the entire mixture must be classified as Halogenated Waste.

  • Aqueous Quenching (If Applicable): If the waste stream contains residual reactive reagents (e.g., unreacted oxalyl chloride from the synthesis of the carboxamide[1]), it must be fully quenched by slow, dropwise addition to a heavily stirred, ice-cold aqueous ammonia or bicarbonate solution before being designated as waste.

  • pH Validation for Aqueous Streams: For aqueous washes separated from the organic phase, verify the pH using indicator strips. Adjust the pH to a neutral range (pH 6–8) using dilute HCl or NaOH as appropriate. Highly acidic or basic waste can compromise the integrity of EHS storage carboys.

  • Segregation:

    • Pour the organic phase into the Halogenated Organic Waste carboy.

    • Pour the neutralized aqueous phase into the Aqueous Waste carboy.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture any accidental overflow or structural failure of the primary container.

References

  • Vliegen, G., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Pharmaceuticals (Basel), vol. 16, no. 3, 2023. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-nitropyridine-4-carboxamide

Operational Safety and Handling Protocol for 2-Chloro-5-nitropyridine-4-carboxamide As a highly reactive halogenated heterocyclic building block, 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a critical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Protocol for 2-Chloro-5-nitropyridine-4-carboxamide

As a highly reactive halogenated heterocyclic building block, 2-Chloro-5-nitropyridine-4-carboxamide (CAS: 1224637-08-4) is a critical intermediate in pharmaceutical synthesis, particularly for cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions[1][2]. However, the exact chemical properties that make it synthetically valuable also render it a potent biological electrophile.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that researchers understand the causality behind every safety protocol.

Chemical Identity & Hazard Profile

Before handling, it is critical to understand the physical and toxicological parameters of the compound. The following data is synthesized from safety evaluations of this specific compound and its direct structural analog, 2-chloro-5-nitropyridine[3][4].

Property / ClassificationData / GHS CodeHazard Implication
CAS Number 1224637-08-4N/A
Molecular Weight 201.57 g/mol Small molecule; high potential for biological permeation[3].
Physical State Solid powderRisk of aerosolization and combustible dust formation[4].
H302 Harmful if swallowedSystemic toxicity upon ingestion[4].
H315 / H319 Skin / Eye irritationDirect chemical damage to epidermal and ocular tissues.
H317 Allergic skin reactionCovalent binding to skin proteins leading to immune sensitization[5].
H335 Respiratory irritationMucosal damage upon inhalation of particulates.

Mechanistic Toxicology: The Causality of Hazards

Standard safety data sheets list hazards, but understanding why these hazards exist is the foundation of true laboratory safety.

The pyridine ring is inherently electron-deficient. In 2-Chloro-5-nitropyridine-4-carboxamide, the presence of a strongly electron-withdrawing nitro (-NO₂) group at the 5-position and a carboxamide at the 4-position severely depletes electron density at the C2-position[2][6]. This hyper-activates the carbon-chlorine bond, making the molecule highly susceptible to SNAr.

If the powder contacts human tissue (skin, eyes, or respiratory tract), biological nucleophiles—specifically the thiol groups in cysteine and the primary amines in lysine residues of biological proteins—readily attack the C2-position[6]. This displaces the chloride ion and forms a permanent, covalent protein adduct. This "haptenization" process is recognized by the immune system as a foreign body, directly causing the severe allergic sensitization (H317) and respiratory irritation (H335) associated with this class of compounds.

Toxicity A 2-Chloro-5-nitropyridine- 4-carboxamide B Electrophilic Pyridine Ring (Activated by -NO2 & -Cl) A->B Structural Feature C Nucleophilic Attack (SNAr) by Cysteine/Lysine B->C Exposure D Covalent Protein Adducts C->D Bio-reactivity E Immune Sensitization (H317, H335) D->E Pathogenesis

Mechanism of immune sensitization via Nucleophilic Aromatic Substitution (SNAr).

Required Personal Protective Equipment (PPE)

Based on the SNAr-driven toxicology, standard laboratory PPE is insufficient. The following specific controls must be implemented[4]:

Protection TypeSpecificationCausality / Rationale
Respiratory N95 or P3 particulate respiratorPrevents inhalation of combustible dust, directly blocking mucosal haptenization.
Dermal Double-layer Nitrile (>0.11 mm)Halogenated pyridines easily permeate thin latex. Double-gloving ensures a fail-safe barrier against SNAr-mediated skin sensitization.
Ocular Tight-fitting safety gogglesSafety glasses with side shields are inadequate; tight goggles block airborne particulates from causing severe eye irritation (H319).
Engineering Chemical Fume Hood (80-100 fpm)Maintains negative pressure to prevent aerosolized powder from entering the laboratory breathing zone.

Step-by-Step Operational Protocol

To mitigate the risk of aerosolization and static discharge, follow this precise workflow for weighing and transferring the compound prior to synthesis[2][7].

Phase 1: Safe Weighing and Transfer

  • Preparation: Ensure the fume hood is clear of incompatible materials (strong bases or nucleophiles) to prevent premature, uncontrolled SNAr reactions.

  • Static Control: Because the compound is a combustible solid, ground all metal balances and use an anti-static weighing spatula. Pass a static eliminator (ionizer) over the weighing boat to prevent the powder from repelling and aerosolizing.

  • Weighing: Dispense the required mass slowly to minimize dust generation.

  • Transfer: Transfer the solid into the reaction flask using a powder funnel. Immediately seal the flask with a septum before removing it from the fume hood.

Phase 2: Reaction Setup

  • Solvation: Dissolve the compound in your chosen solvent (e.g., ethanol, DMF, or water for aqueous SNAr) before introducing the nucleophile[2][7].

  • Activation: Add the nucleophile, followed by the base (e.g., Triethylamine or K₃PO₄). The base acts as an acid scavenger for the HCl generated during the substitution[2].

Workflow A 1. Pre-Operation Verify PPE & Hood B 2. Weighing Anti-Static Spatula A->B C 3. Transfer Closed Vessel B->C D 4. Decontamination 0.1 N NaOH Wash C->D E 5. Disposal Halogenated Waste D->E

Step-by-step operational workflow for handling halogenated pyridine derivatives.

Spill & Chemical Decontamination Plan

In the event of a spill, sweeping or wiping the dry powder will aerosolize it, drastically increasing inhalation risks. Instead, we leverage the compound's own SNAr reactivity to neutralize it.

Treating the electrophilic chloride with a strong hydroxide base drives the substitution reaction to completion, yielding a pyridinol derivative that is significantly less electrophilic and non-sensitizing[6][8].

Chemical Decontamination Protocol:

  • Containment: Gently cover the spilled powder with absorbent laboratory pads to prevent airborne dispersion.

  • Hydrolysis (Neutralization): Carefully pour a 0.1 N Sodium Hydroxide (NaOH) solution or 10% Sodium Hypochlorite (bleach) over the pads.

  • Contact Time: Allow a minimum of 15–30 minutes of contact time. The hydroxide ions will undergo an SNAr reaction with the compound, hydrolyzing the active C-Cl bond[8].

  • Cleanup: Wearing double nitrile gloves, collect the saturated pads and place them into a heavy-duty, sealable polyethylene bag.

  • Disposal: Label the container as "Halogenated Solid Waste - Basic" and transfer it to the facility's hazardous waste accumulation area for incineration.

References

  • Organic Process Research & Development. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ACS Publications. Available at: [Link]

  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ChemRxiv. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-nitropyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-nitropyridine-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.